MCPA (Standard)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Record name | MCPA | |
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DSSTOX Substance ID |
DTXSID4024195 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
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Molecular Weight |
200.62 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
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Solubility |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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| Record name | MCPA | |
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Density |
1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3 | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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| Record name | MCPA | |
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Vapor Pressure |
0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible) | |
| Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
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| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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| Record name | MCPA | |
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Impurities |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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Color/Form |
White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure) | |
CAS No. |
94-74-6, 3653-48-3 | |
| Record name | (4-Chloro-2-methylphenoxy)acetic acid | |
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| Record name | MCPA [BSI:ISO] | |
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| Record name | MCPA | |
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| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)- | |
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| Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
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| Record name | (4-chloro-2-methylphenoxy)acetic acid | |
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| Record name | MCPA | |
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| Record name | MCPA | |
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| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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| Record name | MCPA | |
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Melting Point |
118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C | |
| Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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| Record name | MCPA | |
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Foundational & Exploratory
An In-depth Technical Guide to (4-chloro-2-Methylphenoxy)acetic Acid: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds.[1][2][3] This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its mode of action and environmental fate. All quantitative data is summarized for clarity and ease of comparison.
Chemical and Physical Data
The fundamental chemical and physical characteristics of (4-chloro-2-Methylphenoxy)acetic acid are summarized in the tables below. These properties are crucial for understanding its environmental behavior, formulating effective applications, and developing analytical methods.
Table 1: General and Physical Properties of MCPA
| Property | Value | Source |
| Appearance | White to light brown solid/crystalline powder with a characteristic odor.[1][3][4][5] | [1][3][4][5] |
| Molecular Formula | C₉H₉ClO₃ | [1][4] |
| Molar Mass | 200.62 g/mol | [1][2][4][6] |
| Density | 1.18 - 1.21 g/cm³ | [1][4] |
| Melting Point | 114 to 119 °C (237 to 246 °F; 387 to 392 K) | [1][2][4][6][7] |
| Boiling Point | Decomposes before boiling. | [8] |
| Vapor Pressure | 0.2 mPa @ 20 °C | [6] |
Table 2: Solubility and Partitioning Properties of MCPA
| Property | Value | Conditions | Source |
| Water Solubility | 825 mg/L | 23-25 °C (acid form) | [1][6] |
| 866 g/L | (amine salt) | [1][4] | |
| 5 mg/L | (ester form) | [1][4] | |
| Solubility in Organic Solvents | Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol.[6] | [6] | |
| Dissociation Constant (pKa) | 3.07 - 3.13 | [3][5][9] | |
| Octanol/Water Partition Coefficient (log Kow) | 3.25 | [3] | |
| Adsorption Coefficient (Koc) | 100 (acid); 20 (salts, estimated); 1000 (ester, estimated) | [6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of (4-chloro-2-Methylphenoxy)acetic acid.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary method.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry MCPA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.
-
Heating: The capillary tube is placed in the heating block adjacent to the thermometer bulb. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2) are recorded.
-
Melting Range: The melting range is reported as T1-T2. For a pure substance, this range is typically narrow.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a chemical substance is a determining factor in its environmental transport and fate. The OECD Guideline 105 (Water Solubility) provides standardized methods for its measurement. For a substance like MCPA with solubility above 10⁻² g/L, the flask method is appropriate.
Methodology:
-
Apparatus: A constant temperature water bath, a mechanical shaker, and analytical equipment for concentration determination (e.g., HPLC-UV) are required.
-
Procedure:
-
An excess amount of MCPA is added to a flask containing purified water.
-
The flask is agitated in the constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is allowed to stand to let undissolved particles settle.
-
A sample of the supernatant is carefully withdrawn, filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles, and the concentration of MCPA in the filtrate is determined using a suitable analytical method.
-
The process is repeated with different equilibration times until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.
-
Determination of Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid in a solution. For a weak acid like MCPA, potentiometric titration is a precise method for its determination.
Methodology:
-
Sample Preparation: A known concentration of MCPA is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the solubility in pure water is limited.
-
Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is used to dispense a standard solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: The MCPA solution is titrated with the standard NaOH solution. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.
Signaling Pathways and Experimental Workflows
Mode of Action: Synthetic Auxin Signaling Pathway
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The signaling pathway is initiated by the binding of MCPA to an auxin receptor, which triggers a cascade of events leading to changes in gene expression that regulate plant growth.
Caption: MCPA mimics natural auxin, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin response genes, causing uncontrolled plant growth.
Environmental Fate: Biodegradation Pathway of MCPA
In the soil, MCPA is primarily degraded by microorganisms. The degradation process involves the cleavage of the ether linkage or hydroxylation of the methyl group, leading to the formation of less active metabolites.
Caption: Microbial degradation of MCPA in soil primarily occurs via ether cleavage or methyl hydroxylation, leading to the formation of metabolites that are further broken down.
Experimental Workflow: Analysis of MCPA Residues in Soil
The analysis of herbicide residues in environmental samples like soil is crucial for monitoring and risk assessment. A typical workflow involves sample preparation, extraction, cleanup, and instrumental analysis.
Caption: A generalized workflow for the analysis of MCPA residues in soil, from sample collection to final reporting.
References
- 1. oecd.org [oecd.org]
- 2. scribd.com [scribd.com]
- 3. filab.fr [filab.fr]
- 4. laboratuar.com [laboratuar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Environmental Fate and Transport of MCPA in Ecosystems: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). MCPA is a widely used selective herbicide for the control of broadleaf weeds in agriculture.[1][2] Understanding its behavior in various environmental compartments is crucial for assessing its potential ecological impact. This document details its degradation, sorption, mobility, and bioaccumulation in soil, water, and air, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties of MCPA
MCPA is a weak acid, and its environmental behavior is significantly influenced by its chemical properties.[1]
| Property | Value | Reference |
| Chemical Name | (4-chloro-2-methylphenoxy)acetic acid | [3] |
| CAS Number | 94-74-6 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molar Mass | 200.62 g/mol | [1] |
| Appearance | White to light brown solid | [1] |
| Water Solubility | 825 mg/L (at 25°C) | [1][3] |
| Vapor Pressure | 0.2 mPa (at 20°C) | [3] |
| pKa | 3.09 | [4] |
| Log Koc | 1.73 - 2.07 | [4] |
Environmental Fate and Transport Mechanisms
The environmental fate of MCPA is governed by a combination of transport and transformation processes, including sorption, degradation, leaching, runoff, and volatilization.
Degradation
Degradation is a primary mechanism for the dissipation of MCPA in the environment, occurring through both microbial and, to a lesser extent, photochemical processes.
The primary route of MCPA degradation in soil and water is through microbial metabolism.[3] The rate of degradation is influenced by soil moisture, temperature, pH, and organic matter content, all of which affect microbial activity.[4] The biological degradation of MCPA is primarily an aerobic process, with negligible breakdown occurring in anaerobic environments.[2] This can lead to the persistence of MCPA in saturated soils. The degradation is known to be catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene in soil microorganisms.[1]
The two main microbial degradation pathways for MCPA are:
-
Cleavage of the ether linkage: This is the major pathway, resulting in the formation of 4-chloro-2-methylphenol (MCP) and acetic acid.[1] MCP is the primary metabolite of MCPA degradation.
-
Hydroxylation of the methyl group: This is a minor pathway that leads to the formation of 4-Chloro-2-hydroxymethylphenoxyacetic acid (cloxyfonac).[1]
MCPA can undergo photolysis when exposed to sunlight, particularly in aqueous solutions and on plant surfaces.[4][5] The photolytic half-life of MCPA in an aqueous solution at pH 8.3 in sunlight has been reported to be between 20 and 24 days.[5]
Degradation Pathway of MCPA
Caption: Major microbial degradation pathways of MCPA in the environment.
Sorption and Mobility
Sorption to soil particles is a key process that influences the mobility and bioavailability of MCPA. The extent of sorption is primarily dependent on the soil organic matter content and pH.[6]
MCPA is a weak acid, and its charge state is pH-dependent. At typical soil pH values (above its pKa of 3.09), MCPA exists predominantly in its anionic form, which is highly water-soluble and exhibits low adsorption to negatively charged soil colloids.[4] As a result, MCPA generally has a low affinity for soil and is considered to be highly mobile.[1][4]
Sorption of MCPA is positively correlated with soil organic carbon content and the presence of humic and fulvic acids, and negatively correlated with soil pH.[6] In soils with low organic matter, clay minerals can play a more significant role in sorption.
Quantitative Sorption Data for MCPA
| Parameter | Value Range | Influencing Factors | References |
| Koc (L/kg) | 54 - 118 | Soil organic matter content, pH | [4] |
| Log Koc | 1.73 - 2.07 | Soil organic matter content, pH | [4] |
| Freundlich Kf | 0.37 - 1.03 | Soil organic carbon, humic/fulvic acid content, pH | [7] |
Leaching and Runoff
Due to its high water solubility and low sorption potential, MCPA is susceptible to transport from soil to surface and groundwater via leaching and runoff.[2] This is particularly true in sandy soils with low organic matter content. Several studies have reported the detection of MCPA in surface water bodies, often exceeding drinking water limits.[2] The timing of rainfall after herbicide application is a critical factor in determining the extent of MCPA transport through these pathways.
Volatilization
MCPA can enter the atmosphere through volatilization from plant and soil surfaces after application.[7] The ester formulations of MCPA are more volatile than the amine and salt forms.[8][9] Post-application volatilization can be a significant transport pathway, with atmospheric concentrations of MCPA increasing for several hours after application.[7] Plant surfaces may also enhance the volatilization of some phenoxy herbicides.[8]
Environmental Transport Cycle of MCPA
Caption: Conceptual diagram of MCPA's transport and fate in the environment.
Bioaccumulation and Biotransformation
Plants
MCPA is readily absorbed by the leaves and roots of plants and is translocated within the plant, accumulating in the actively growing regions.[1][3] In susceptible plants, it acts as a synthetic auxin, causing uncontrolled growth and eventual death.[1] In tolerant plants and at sub-lethal concentrations, MCPA is metabolized, with the major metabolite being 2-methyl-4-chlorophenol (MCP).[3]
Aquatic Organisms
MCPA is considered to be slightly to moderately toxic to aquatic organisms.[3] Due to its high water solubility and low octanol-water partition coefficient, the potential for bioaccumulation in fish and other aquatic organisms is generally low.
Mammals
In mammals, MCPA is rapidly absorbed and excreted, primarily in the urine, with little evidence of significant metabolism.[3] The major metabolite identified in the liver is 2-methyl-4-chlorophenol, in both free and conjugated forms.[3]
Experimental Protocols
This section outlines standardized methodologies for key experiments to assess the environmental fate and transport of MCPA.
Batch Sorption-Desorption Study
Objective: To determine the sorption (Kd) and desorption characteristics of MCPA to soil and to calculate the organic carbon-normalized sorption coefficient (Koc).
Materials:
-
Test soil, air-dried and sieved (<2 mm)
-
¹⁴C-labeled MCPA or analytical grade MCPA standard
-
0.01 M CaCl₂ solution
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Orbital shaker
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or a liquid scintillation counter (for ¹⁴C-MCPA)
Procedure:
-
Sorption Phase: a. Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes. b. Prepare a range of MCPA concentrations in 0.01 M CaCl₂ solution. c. Add a known volume (e.g., 25 mL) of each MCPA solution to the soil samples. Include control samples with no soil. d. Shake the tubes on an orbital shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature. e. Centrifuge the tubes to separate the soil from the solution. f. Analyze the MCPA concentration in the supernatant. g. Calculate the amount of MCPA sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.
-
Desorption Phase: a. After the sorption phase, decant the supernatant. b. Add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet. c. Resuspend the soil and shake for the same equilibration time. d. Centrifuge and analyze the MCPA concentration in the supernatant. e. Repeat for several desorption steps.
Data Analysis:
-
The soil-water distribution coefficient (Kd) is calculated as: Kd = (Cs / Cw) where Cs is the concentration of MCPA sorbed to the soil (mg/kg) and Cw is the equilibrium concentration in the aqueous phase (mg/L).
-
The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.
Aerobic Soil Degradation Study
Objective: To determine the rate of degradation and the half-life (DT₅₀) of MCPA in soil under aerobic conditions.
Materials:
-
Freshly collected, sieved soil, not air-dried
-
¹⁴C-labeled MCPA
-
Incubation flasks (e.g., biometer flasks)
-
Trapping solutions for CO₂ (e.g., NaOH or KOH)
-
Incubator
-
Analytical instrumentation for MCPA and metabolite analysis (HPLC, GC-MS)
-
Liquid scintillation counter
Procedure:
-
Treat a known mass of soil with a solution of ¹⁴C-MCPA.
-
Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).
-
Place the treated soil into biometer flasks. The side-arm of the flask should contain a trapping solution for evolved ¹⁴CO₂.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
At specified time intervals, remove replicate soil samples and the trapping solution.
-
Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.
-
Extract the soil samples with an appropriate solvent and analyze for the parent MCPA and its degradation products using chromatographic methods.
Data Analysis:
-
Plot the concentration of MCPA remaining in the soil versus time.
-
Fit the data to a first-order or other appropriate kinetic model to determine the degradation rate constant (k).
-
Calculate the half-life (DT₅₀) as: DT₅₀ = ln(2) / k
Soil Column Leaching Study
Objective: To assess the mobility and leaching potential of MCPA through a soil column.
Materials:
-
Intact or packed soil columns (e.g., PVC or glass)
-
MCPA solution (radiolabeled or non-labeled)
-
Simulated rainwater (e.g., 0.01 M CaCl₂)
-
Peristaltic pump or other system for applying simulated rainfall
-
Fraction collector for leachate
-
Analytical instrumentation for MCPA analysis
Procedure:
-
Saturate the soil column with the simulated rainwater solution from the bottom up to displace air.
-
Allow the column to drain to field capacity.
-
Apply a known amount of MCPA solution to the surface of the soil column.
-
After a short equilibration period (e.g., 24 hours), begin applying simulated rainfall to the top of the column at a constant rate.[10]
-
Collect the leachate in fractions over a specified period.
-
At the end of the experiment, section the soil column into segments (e.g., every 5-10 cm).
-
Analyze the leachate fractions and soil segments for the concentration of MCPA and its major metabolites.
Data Analysis:
-
Construct a breakthrough curve by plotting the concentration of MCPA in the leachate versus the cumulative volume of leachate collected.
-
Determine the total amount of MCPA leached from the column.
-
Analyze the distribution of MCPA remaining in the different soil segments.
Experimental Workflow for MCPA Leaching Study
Caption: A typical workflow for a laboratory soil column leaching experiment.
Conclusion
The environmental fate and transport of MCPA are complex, with microbial degradation being the primary dissipation pathway. However, its high water solubility and low sorption to soil make it prone to leaching and runoff, posing a potential risk to water resources. Volatilization also contributes to its movement in the environment. A thorough understanding of these processes, supported by robust experimental data, is essential for the environmental risk assessment and sustainable use of this herbicide.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]
- 3. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 4. sourcetotap.eu [sourcetotap.eu]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 10. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
Biodegradation of (4-chloro-2-Methylphenoxy)acetic Acid (MCPA) in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in agriculture. Its extensive use has led to its detection in various environmental compartments, including soil and water, raising concerns about its potential environmental impact and the need for effective remediation strategies. Understanding the biodegradation pathways of MCPA is crucial for developing such strategies and for assessing its environmental fate. This technical guide provides a comprehensive overview of the microbial degradation of MCPA in both soil and water environments, detailing the enzymatic pathways, involved microorganisms, and the influence of environmental factors.
Aerobic Biodegradation Pathway
The aerobic biodegradation of MCPA is a well-studied process primarily initiated by bacteria harboring the tfd (2,4-D degradation) genes. The pathway involves the initial cleavage of the ether linkage, followed by the hydroxylation and subsequent cleavage of the aromatic ring.
The key enzyme in the initial step of MCPA degradation is a 2,4-dichlorophenoxyacetate-alpha-ketoglutarate dioxygenase, encoded by the tfdA gene. This enzyme catalyzes the cleavage of the ether bond of MCPA, yielding 4-chloro-2-methylphenol (4-CMP) and glyoxylate.[1] Subsequently, 4-CMP is hydroxylated by a chlorophenol hydroxylase, encoded by the tfdB gene, to form 3-chloro-5-methylcatechol.[1]
The resulting catechol derivative then undergoes ortho-cleavage by a catechol 1,2-dioxygenase (tfdC), leading to the formation of 2-chloro-4-methyl-cis,cis-muconate.[1] This is followed by a series of enzymatic reactions catalyzed by dichloromuconate cycloisomerase (tfdD), carboxymethylene butenolidase (tfdE), and maleylacetate reductase (tfdF), which ultimately convert the intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization.[1]
An alternative minor pathway involves the hydroxylation of the methyl group of MCPA to produce cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).
Anaerobic Biodegradation Pathway
Under anoxic conditions, such as in saturated soils, sediments, and groundwater, the biodegradation of MCPA proceeds through a different pathway. Anaerobic degradation is generally slower than aerobic degradation. The proposed anaerobic pathway involves a series of reductive dehalogenation and other transformation steps.
The initial step in the anaerobic degradation of MCPA is the cleavage of the aryl ether bond, similar to the aerobic pathway, resulting in the formation of 4-chloro-2-methylphenol (MCP).[2] This is followed by the reductive dechlorination of MCP to 2-methylphenol (2-MP).[2] Subsequently, 2-MP is demethylated to phenol.[2] Phenol can be further degraded to methane and carbon dioxide by anaerobic microbial consortia.
Microorganisms Involved in MCPA Biodegradation
A diverse range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading MCPA in both soil and water.
Table 1: Microorganisms Involved in MCPA Biodegradation
| Microorganism Type | Genera | References |
| Bacteria | Cupriavidus | [3] |
| Sphingomonas | [2] | |
| Pseudomonas | [4] | |
| Alcaligenes | [4] | |
| Burkholderia | [5] | |
| Bradyrhizobium | [6] | |
| Fungi | Aspergillus | [3][7] |
| Penicillium | [3][7] | |
| Trichoderma | [8] | |
| Fusarium | [8] | |
| Phanerochaete | [7] | |
| Rhizopus | [3] | |
| Mucor | [3] |
Quantitative Data on MCPA Biodegradation
The rate of MCPA biodegradation is influenced by various environmental factors, including temperature, pH, soil type, and microbial population density. The degradation rate is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to be degraded.
Table 2: Half-life of MCPA in Soil and Water
| Environment | Conditions | Half-life (days) | References |
| Soil | Field studies, variable conditions | 14 - 30 | [9] |
| Slightly acidic to slightly alkaline soils | 5 - 6 | [9] | |
| Sandy soil | 4.5 - 7 | [10] | |
| Loamy soil | 3 - 16 | [11] | |
| High organic matter (>10%) | 3 - 9 | [9] | |
| Low organic matter (<10%) | 1 | [9] | |
| Beijing (field study) | 3.22 | [12] | |
| Tianjin (field study) | 3.10 | [12] | |
| Water | Rice paddy water (microbial degradation) | < 14 | [9] |
| Sterilized water (photodegradation) | ~ 35 | [9] | |
| River water (photolysis) | ~14 | [13] | |
| Hyporheic sediments | 11 - 44 | [14] |
Table 3: Influence of Temperature and pH on MCPA Degradation
| Parameter | Condition | Effect on Degradation Rate | References |
| Temperature | Increase from 5°C to 25°C | Significant increase | [11] |
| Optimal range for bacterial degradation | 30°C - 40°C | [15] | |
| pH | Acidic conditions | Increased persistence | [11] |
| Optimal range for bacterial degradation | 6.0 - 7.0 | [15] |
Experimental Protocols
Soil Microcosm Study
A soil microcosm study is a common method to investigate the biodegradation of MCPA under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from the desired location. Air-dry and sieve the soil to remove large debris and ensure homogeneity.[16]
-
Microcosm Setup: Place a known amount of the prepared soil (e.g., 50 g dry weight) into incubation flasks.[16]
-
Pre-incubation: Pre-incubate the soil at the desired temperature (e.g., 25°C) for a period (e.g., 5 days) to stabilize the microbial community.[16]
-
Spiking: Add a solution of MCPA to the soil to achieve the desired concentration (e.g., 7 mg/kg dry weight). Ensure even distribution.[16]
-
Incubation: Incubate the microcosms in the dark at a constant temperature. Maintain soil moisture at a specific level (e.g., 40% of water holding capacity) by adding sterile deionized water periodically.[16]
-
Sampling: At predetermined time intervals (e.g., 0, 4, 8, 15, 22, 30, 60, 90, and 120 days), destructively sample replicate microcosms.[16]
-
Extraction: Extract MCPA and its metabolites from the soil samples using a suitable solvent mixture (e.g., methanol:0.1 M NaOH, 90:10 v/v).[16]
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of MCPA and its metabolites. Quantify the abundance of the tfdA gene using quantitative PCR (qPCR).
Water Microcosm Study
A water microcosm study is used to assess the biodegradation of MCPA in aquatic environments.
Methodology:
-
Water and Sediment Collection: Collect water and sediment from the target aquatic environment.[11]
-
Microcosm Setup: In vials, create a sediment-water mixture (e.g., 1:6 sediment to water ratio).[11]
-
Pre-incubation: Pre-incubate the microcosms for a week to allow for stabilization.[11]
-
Spiking: Add a stock solution of MCPA to the water phase to achieve the desired concentration.
-
Incubation: Incubate the microcosms at a controlled temperature (e.g., 30°C) in the dark with continuous agitation.[11]
-
Sampling: Periodically collect water samples from the microcosms.
-
Analysis: Analyze the water samples directly or after solid-phase extraction using HPLC to determine the concentration of MCPA and its metabolites.
HPLC Analysis of MCPA and Metabolites
HPLC is a standard analytical technique for the quantification of MCPA and its primary metabolite, 4-chloro-2-methylphenol.
Table 4: HPLC Method Parameters
| Parameter | Description | References |
| Column | C18 reverse-phase column (e.g., Spherisorb S5 ODS2, 50 mm x 4.6 mm ID) | [17] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is acetonitrile/0.25% H3PO4 (45:55 v/v). | [11] |
| Flow Rate | Typically 0.7 - 1.0 mL/min. | [18] |
| Detection | UV detector at 275-280 nm or Mass Spectrometry (MS) for higher sensitivity and specificity. | [18][19] |
| Injection Volume | 1 - 40 µL. | [18][20] |
Quantitative PCR (qPCR) for tfdA Gene
qPCR is a powerful tool to quantify the abundance of the tfdA gene, which serves as a biomarker for the MCPA-degrading microbial population.
Table 5: qPCR Protocol for tfdA Gene Quantification
| Component | Details | References |
| Primers and Probes | Specific primers and TaqMan probes are designed to target different classes of the tfdA gene (Class I, II, and III). | [9] |
| Reaction Mixture | Typically contains TaqMan Gene Expression Master Mix, forward and reverse primers, probe, bovine serum albumin (BSA), and template DNA. | [13] |
| Thermal Cycling Conditions | An initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension. For example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. | [9] |
Regulation of the tfd Gene Pathway
The expression of the tfd genes involved in MCPA degradation is tightly regulated. In bacteria like Alcaligenes eutrophus JMP134, the regulatory genes tfdR and tfdS play a crucial role.
The tfdR gene encodes a negative regulator.[4] In the absence of an inducer, the TfdR protein binds to the operator region of the tfdA gene, repressing its transcription.[4] When an inducer, such as MCPA or its degradation intermediate, is present, it binds to the TfdR protein, causing a conformational change that prevents it from binding to the operator, thereby allowing the transcription of the tfdA gene to proceed.
The tfdS gene product, on the other hand, acts as a positive regulator, although its exact mechanism is less clear. It is believed to enhance the expression of the tfd genes in the presence of the substrate.
Conclusion
The biodegradation of MCPA in soil and water is a complex process mediated by a diverse community of microorganisms. The primary aerobic pathway, involving the tfd gene cluster, is well-characterized and leads to the complete mineralization of the herbicide. The anaerobic pathway, though less understood, provides an alternative route for MCPA degradation in anoxic environments. The rate of biodegradation is significantly influenced by environmental factors such as temperature, pH, and soil properties. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate of MCPA in various environmental matrices and to develop effective bioremediation strategies. Further research is needed to fully elucidate the anaerobic degradation pathway and to explore the potential of novel microbial strains for enhanced MCPA bioremediation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Phenoxyacetic acid degradation by the 2,4-dichlorophenoxyacetic acid (TFD) pathway of plasmid pJP4: mapping and characterization of the TFD regulatory gene, tfdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maleylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Biodegradation of plastic polymers by fungi: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TaqMan Probe-Based Real-Time PCR Assay for Detection and Discrimination of Class I, II, and III tfdA Genes in Soils Treated with Phenoxy Acid Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined effects of micropollutants and their degradation on prokaryotic communities at the sediment–water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation potential of MCPA, metolachlor and propiconazole in the hyporheic sediments of an agriculturally impacted river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. indianecologicalsociety.com [indianecologicalsociety.com]
- 16. pjoes.com [pjoes.com]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
- 19. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
Ecotoxicological effects of MCPA on non-target aquatic and terrestrial organisms
An In-depth Examination of the Effects of 4-chloro-2-methylphenoxyacetic acid on Non-Target Aquatic and Terrestrial Organisms
Abstract
This technical guide provides a comprehensive overview of the ecotoxicological effects of the widely used phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA), on non-target aquatic and terrestrial organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document synthesizes acute and chronic toxicity data from various studies, outlines standardized experimental protocols for ecotoxicological assessments, and visually represents the primary mechanism of action of MCPA. The quantitative data are presented in structured tables to facilitate comparative analysis.
Introduction
MCPA is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1] Its mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1][2][3] Due to its widespread use and mobility in soil, there is a potential for MCPA to enter aquatic and terrestrial environments, impacting non-target organisms.[1] Understanding the ecotoxicological profile of MCPA is crucial for assessing its environmental risk and ensuring its safe use.
Ecotoxicological Effects on Non-Target Aquatic Organisms
MCPA exhibits varying degrees of toxicity to aquatic life, with sensitivity differing across taxonomic groups. Generally, it is more toxic to aquatic plants and algae than to invertebrates and fish.
Aquatic Plants (Macrophytes)
MCPA can have significant phytotoxic effects on non-target aquatic macrophytes. Studies have shown that exposure to MCPA can lead to reduced growth and biomass in various aquatic plant species.
Fish
The acute toxicity of MCPA to fish is generally considered to be low to moderate. The lethal concentration (LC50) values, which represent the concentration of a chemical that is lethal to 50% of the test organisms within a specified time, vary depending on the fish species and the formulation of MCPA.
Aquatic Invertebrates
Aquatic invertebrates are generally less sensitive to MCPA than other aquatic organisms. The concentration that causes an effect (such as immobilization) in 50% of the test population (EC50) is typically high.
Algae and Cyanobacteria
Algae and cyanobacteria are among the more sensitive aquatic organisms to MCPA. The herbicide can inhibit their growth, with effects observed at concentrations relevant to environmental exposures. The no-observed-effect concentration (NOEC) is a key parameter in assessing the risk to these primary producers.
Table 1: Summary of Acute and Chronic Toxicity of MCPA to Non-Target Aquatic Organisms
| Taxonomic Group | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | >100,000 | 96 hours | Not Specified |
| Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | >100,000 | 96 hours | Not Specified | |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | >100,000 | 48 hours | [4][5][6][7][8] |
| Algae | Pseudokirchneriella subcapitata | 72-h EC50 (Growth Rate) | 47,000 | 72 hours | [9][10][11][12][13] |
| Navicula pelliculosa | 72-h EC50 (Growth Rate) | 39,000 | 72 hours | [9][10][11][12][13] | |
| Anabaena flos-aquae | 7-day NOEC | 5,400 | 7 days | Not Specified |
Ecotoxicological Effects on Non-Target Terrestrial Organisms
In the terrestrial environment, MCPA can impact a range of non-target organisms, from soil microorganisms to invertebrates and vertebrates.
Soil Microorganisms
The effects of MCPA on soil microbial communities are complex. Some studies indicate a temporary disruption of microbial activity, while others show a degree of resilience. The impact can be influenced by factors such as soil type, organic matter content, and the concentration of the herbicide.
Earthworms
Earthworms are important bioindicators of soil health. The toxicity of MCPA to earthworms is generally considered to be low in terms of acute mortality (LC50). However, sublethal effects on reproduction and growth can occur at environmentally relevant concentrations.
Bees
MCPA is considered to have low acute toxicity to bees, both through contact and oral exposure. The lethal dose (LD50) required to kill 50% of a test population is high.
Birds
The acute oral toxicity of MCPA to birds is low. The LD50 values for avian species are relatively high, suggesting a low risk from direct ingestion.
Table 2: Summary of Acute Toxicity of MCPA to Non-Target Terrestrial Organisms
| Taxonomic Group | Species | Endpoint | Value | Unit | Reference |
| Earthworms | Eisenia fetida | 14-day LC50 | >1,000 | mg/kg soil | [14][15][16][17] |
| Eisenia fetida | 56-day NOEC (Reproduction) | 4.6 | mg/kg soil | [14][15][16][17] | |
| Bees | Apis mellifera (Honeybee) | 48-h Acute Contact LD50 | >100 | µ g/bee | [18][19][20][21][22] |
| Apis mellifera (Honeybee) | 48-h Acute Oral LD50 | >119 | µ g/bee | [19][23][24] | |
| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | 377 | mg/kg bw | Not Specified |
| Anas platyrhynchos (Mallard Duck) | 5-day Dietary LC50 | >5,620 | mg/kg diet | Not Specified |
Experimental Protocols
Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicological data.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish.[25] Fish are exposed to the test substance for 96 hours, and mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[25]
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna.[4][5][6][7][8] Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed to calculate the EC50.[4][5][6][7][8]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[9][10][11][12][13] Exponentially growing cultures are exposed to the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50 and NOEC.[9][10][11][12][13]
Terrestrial Toxicity Testing
-
Earthworm, Reproduction Test (OECD 222): This test assesses the sublethal effects of a substance on earthworm reproduction.[14][15][16][17] Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed, and the number of offspring is counted after an additional 28 days.[16]
-
Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test determines the acute oral toxicity to adult honeybees.[23][24] Bees are fed a sucrose solution containing the test substance, and mortality is recorded over 48 to 96 hours.[19]
-
Honeybees, Acute Contact Toxicity Test (OECD 214): This test assesses the acute contact toxicity to adult honeybees.[18][19][20][21][22] The test substance is applied directly to the thorax of the bees, and mortality is observed over 48 to 96 hours.[18][19]
-
Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208): This test evaluates the potential effects of a substance on the emergence and growth of terrestrial plants.[26][27] Seeds are planted in treated soil, and effects on emergence, biomass, and plant health are observed over 14 to 21 days.[26]
Mechanism of Action and Signaling Pathway
MCPA's herbicidal activity stems from its function as a synthetic auxin.[1][2][3] In susceptible plants, it disrupts normal hormonal balance, leading to a cascade of physiological and morphological effects.
The primary signaling pathway involves the following key components:
-
Perception: MCPA, like natural auxin, is perceived by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[2]
-
Ubiquitination and Degradation: The binding of MCPA to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB E3 ubiquitin ligase complex.[2] The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.[2]
-
Gene Expression: The degradation of the Aux/IAA repressors relieves the repression of Auxin Response Factors (ARFs), which are transcription factors.[2] ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the transcription of numerous genes involved in plant growth and development.
-
Physiological Effects: The altered gene expression results in a range of physiological responses, including cell elongation, cell division, and the production of ethylene. At the high concentrations associated with herbicide application, this leads to uncontrolled growth, epinasty (downward bending of leaves), tissue damage, and ultimately, plant death.[2]
While this pathway is well-established in target plants, the extent to which similar pathways are affected in non-target organisms, particularly invertebrates and microorganisms, is an area of ongoing research.
Visualizations
Caption: Standardized workflow for aquatic ecotoxicity testing.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. fera.co.uk [fera.co.uk]
- 7. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 8. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 9. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 11. fera.co.uk [fera.co.uk]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. oecd.org [oecd.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. fera.co.uk [fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. content.fera.co.uk [content.fera.co.uk]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. eurolab.net [eurolab.net]
Structure-Activity Relationship of (4-chloro-2-Methylphenoxy)acetic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-chloro-2-Methylphenoxy)acetic acid (MCPA) is a widely used phenoxy herbicide that functions as a synthetic auxin, selectively controlling broadleaf weeds in various agricultural settings. Its efficacy is intrinsically linked to its chemical structure, which allows it to mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MCPA and its analogs. It summarizes quantitative data on their herbicidal activity, details key experimental protocols for their evaluation, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel herbicides.
Introduction
Phenoxyacetic acid herbicides, including MCPA and its structural relative 2,4-Dichlorophenoxyacetic acid (2,4-D), have been mainstays in weed management for decades due to their selective and systemic action.[1] They are classified as synthetic auxins, a class of herbicides that overwhelm the natural auxin signaling pathways in susceptible plants, leading to uncontrolled growth and eventual death.[2] The biological activity of these compounds is highly dependent on their molecular structure. Subtle modifications to the phenoxy ring or the acetic acid side chain can significantly impact their herbicidal potency, selectivity, and environmental fate. Understanding the structure-activity relationship (SAR) is therefore critical for the rational design of new and improved herbicides with enhanced efficacy and safety profiles.
This guide will explore the key structural features of MCPA and its analogs that govern their herbicidal activity. We will examine the influence of substituent type, position, and stereochemistry on their ability to interact with the auxin receptor complex and elicit a biological response.
Mechanism of Action: Hijacking the Auxin Signaling Pathway
The herbicidal action of MCPA and its analogs stems from their ability to mimic the plant hormone auxin and bind to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[3] This binding event initiates a cascade of molecular events that ultimately leads to the degradation of Aux/IAA transcriptional repressors.
In the absence of auxin, Aux/IAA proteins form heterodimers with Auxin Response Factors (ARFs), thereby repressing the transcription of auxin-responsive genes. When MCPA or a similar synthetic auxin binds to the TIR1/AFB receptor, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor.[4] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor allows ARFs to activate the transcription of a wide range of genes involved in cell division, expansion, and differentiation, leading to the characteristic symptoms of auxin herbicide phytotoxicity, such as epinasty, stem twisting, and callus growth.
Signaling Pathway Diagram
Caption: The auxin signaling pathway and the mechanism of action of MCPA.
Structure-Activity Relationship of MCPA Analogs
The herbicidal activity of phenoxyacetic acids is critically dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid side chain.
Aromatic Ring Substitutions
The chlorine atom at the 4-position and the methyl group at the 2-position of the phenoxy ring in MCPA are crucial for its herbicidal activity.
-
Position of Substituents: The relative positions of the substituents on the phenoxy ring are critical. For instance, moving the chlorine atom from the 4-position to other positions on the ring generally leads to a decrease in herbicidal activity.
-
Nature of Substituents: The type of substituent also plays a significant role. Halogens, particularly chlorine, at the 4-position are often associated with high activity. The methyl group at the 2-position is also important for optimal receptor binding. Replacing the methyl group with other alkyl groups can alter the activity and selectivity.
Carboxylic Acid Side Chain Modifications
The carboxylic acid group is essential for the molecule's function as an auxin mimic.
-
Esterification: Esterification of the carboxylic acid can increase the lipophilicity of the molecule, which may enhance its penetration through the plant cuticle.[1] Once inside the plant, these esters are typically hydrolyzed to the active carboxylic acid form.[1]
-
Amide Formation: Conversion of the carboxylic acid to an amide can also modulate the compound's properties and activity.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the herbicidal activity of MCPA and some of its analogs against various weed species. The activity is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher potency.
| Compound | Structure | Target Species | Activity (IC50/EC50) | Reference |
| MCPA | 2-methyl-4-chlorophenoxyacetic acid | Sinapis alba (White Mustard) | IC50: 0.15-73 mg(a.i.)/L (shoot/root inhibition) | [5] |
| MCPA-Na salt | Sodium (4-chloro-2-methylphenoxy)acetate | Lepidium sativum (Garden Cress) | IC50: 0.15-73 mg(a.i.)/L (shoot/root inhibition) | [5] |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | Sinapis alba (White Mustard) | IC50: 0.07-12 mg(a.i.)/L (root inhibition) | [5] |
| MCPA analog 6b | longifolene-derived ammonium salt of MCPA | Brassica campestris | IC50: ~0.0002 mmol/L (root and shoot growth) | [6] |
| MCPA analog 6c | longifolene-derived ammonium salt of 2,4-D | Brassica campestris | IC50: ~0.0002 mmol/L (root and shoot growth) | [6] |
Note: The activity values can vary depending on the specific experimental conditions.
Experimental Protocols
The evaluation of the herbicidal activity of MCPA analogs involves a series of standardized bioassays.
Root Growth Inhibition Assay
This assay is a sensitive method to determine the effect of auxinic compounds on root elongation.
Protocol:
-
Plant Material: Seeds of a susceptible indicator species, such as cress (Lepidium sativum) or Arabidopsis thaliana, are surface-sterilized.
-
Germination: Seeds are germinated on agar plates or filter paper moistened with sterile water in the dark.
-
Treatment: Seedlings with a primary root length of approximately 5-10 mm are transferred to new plates or petri dishes containing the test compound at various concentrations. A control group with no test compound is also included.
-
Incubation: The plates are incubated vertically in a growth chamber with controlled light and temperature conditions.
-
Measurement: After a defined period (e.g., 24-72 hours), the length of the primary root is measured.
-
Data Analysis: The root growth inhibition is calculated as a percentage of the control, and the IC50 value is determined by plotting the inhibition against the log of the compound concentration.[6]
Coleoptile Elongation Assay
This classic bioassay measures the ability of a compound to induce cell elongation in grass coleoptiles.
Protocol:
-
Plant Material: Seeds of oat (Avena sativa) or wheat (Triticum aestivum) are germinated in the dark to produce etiolated seedlings.
-
Coleoptile Sectioning: A sub-apical section (e.g., 10 mm) is excised from the coleoptiles.
-
Incubation: The coleoptile sections are floated on a buffer solution containing the test compound at various concentrations.
-
Measurement: After a specific incubation period (e.g., 18-24 hours), the final length of the coleoptile sections is measured.
-
Data Analysis: The increase in length is calculated and compared to a control group to determine the growth-promoting or inhibitory effects of the compound.
TIR1/AFB Receptor Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the auxin receptor.
Protocol:
-
Protein Expression and Purification: The TIR1 or AFB F-box protein and an Aux/IAA protein are expressed (e.g., in insect cells or E. coli) and purified.
-
Radioligand Binding: A constant concentration of a radiolabeled auxin (e.g., [3H]IAA) is incubated with the purified receptor proteins in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the free radioligand (e.g., by filtration or size-exclusion chromatography).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 and the binding affinity (Ki) of the test compound can be calculated.[7]
Experimental Workflow
The discovery and development of new MCPA analogs as herbicides typically follows a structured workflow.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Fate of MCPA in Susceptible and Resistant Flora: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanisms governing the efficacy and resistance of the phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). By examining its uptake, translocation, and metabolism in both susceptible and resistant plant species, we provide a comprehensive resource for understanding the complex interplay between herbicide application and plant physiological response. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes to facilitate further research and development in weed management and crop protection.
Quantitative Analysis of MCPA Pharmacokinetics in Plants
The differential response of plant species to MCPA is fundamentally linked to the amount of active herbicide that reaches its target site—the auxin receptors. This is governed by the rates of uptake, the efficiency of translocation, and the speed of metabolic detoxification. The following tables summarize key quantitative data from studies comparing these parameters in susceptible and resistant plant biotypes.
Table 1: Comparative Uptake of [14C]MCPA in Susceptible and Resistant Plant Species
| Plant Species | Biotype | Time After Treatment (h) | [14C]MCPA Absorbed (% of Applied) | Reference |
| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 72 | 54 | [1] |
| Resistant (R) | 72 | 54 | [1] | |
| Amaranthus powellii (Green pigweed) | Susceptible (S) | 72 | Not significantly different from R | [2][3][4] |
| Resistant (R) | 72 | Not significantly different from S | [2][3][4] |
Table 2: Translocation of [14C]MCPA in Susceptible and Resistant Plant Species 72 Hours After Treatment
| Plant Species | Biotype | [14C] Exported from Treated Leaf (% of Recovered) | [14C] in Apical Meristem (% of Recovered) | [14C] in Roots (% of Recovered) | Reference |
| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 58 | 13 | 38 | [1] |
| Resistant (R) | 45 | 6 | 32 | [1] | |
| Amaranthus powellii (Green pigweed) | Susceptible (S) | Not significantly different from R | Not significantly different from R | Not significantly different from R | [2][3][4] |
| Resistant (R) | Not significantly different from S | Not significantly different from S | Not significantly different from S | [2][3][4] |
Table 3: Metabolism of [14C]MCPA in Susceptible and Resistant Plant Species 72 Hours After Treatment
| Plant Species | Biotype | Total [14C] Metabolites (% of Recovered in Planta) | [14C]MCPA in Roots (% of Recovered in Roots) | Reference |
| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | ~20 | Higher than R | [1] |
| Resistant (R) | ~20 | Lower than S | [1] | |
| Amaranthus powellii (Green pigweed) | Susceptible (S) | Not significantly different from R | Not significantly different from R | [2][3][4] |
| Resistant (R) | Not significantly different from S | Not significantly different from S | [2][3][4] |
Experimental Protocols
The investigation of herbicide uptake, translocation, and metabolism in plants relies on a set of established methodologies. The following protocols provide a detailed overview of the key experiments cited in the preceding tables.
Plant Material and Growth Conditions
-
Seed Germination and Plant Growth: Seeds of susceptible and resistant biotypes are germinated in a controlled environment (e.g., growth chamber or greenhouse). Seedlings are then transplanted into individual pots containing a standardized soil or potting mix.
-
Environmental Conditions: Plants are maintained under controlled conditions of temperature, light (intensity and photoperiod), and humidity to ensure uniform growth. For instance, a common setup involves a 16-hour photoperiod with a day/night temperature of 25/20°C.[3]
Radiolabeled Herbicide Application
-
Preparation of Treatment Solution: [14C]MCPA, typically labeled on the phenyl ring, is mixed with a commercial formulation of MCPA and diluted to the desired concentration. A surfactant may be added to facilitate leaf wetting and uptake.
-
Application: A precise volume of the [14C]MCPA solution is applied to a specific leaf of each plant at a defined growth stage (e.g., the fourth true leaf). This is often done using a microsyringe to ensure accurate and consistent application.
Uptake and Translocation Analysis
-
Harvesting: Plants are harvested at specific time points after treatment (e.g., 24, 48, 72 hours).
-
Leaf Washing: The treated leaf is washed with a solution (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed [14C]MCPA from the leaf surface. The radioactivity in the leaf wash is quantified by liquid scintillation spectrometry (LSS) to determine the amount of herbicide that was not absorbed.
-
Plant Sectioning: The plant is divided into several parts: the treated leaf, the shoot above the treated leaf (including the apical meristem), the shoot below the treated leaf, and the roots.
-
Quantification of Radioactivity: Each plant section is dried, weighed, and then combusted in a biological oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail, and the radioactivity is quantified using LSS.
-
Data Calculation:
-
Uptake: The total radioactivity recovered in the plant (sum of all sections) is expressed as a percentage of the total [14C]MCPA applied.
-
Translocation: The radioactivity in each plant section is expressed as a percentage of the total radioactivity absorbed by the plant.
-
Metabolism Analysis
-
Extraction: Plant tissues are homogenized and extracted with a suitable solvent system (e.g., acetonitrile:water:acetic acid) to isolate MCPA and its metabolites.
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector. This allows for the separation and quantification of the parent [14C]MCPA and its various [14C]-metabolites.
-
Metabolite Identification: Co-chromatography with known standards of potential metabolites can be used for identification. Further structural elucidation can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
The Influence of Soil Composition on the Sorption and Bioavailability of MCPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role that soil composition plays in the sorption and bioavailability of the widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). Understanding these interactions is paramount for predicting the environmental fate of MCPA, assessing its efficacy, and minimizing potential ecological risks. This document synthesizes key research findings, presents quantitative data in a comparative format, and offers detailed experimental protocols for the assessment of MCPA's behavior in soil.
Introduction to MCPA and its Environmental Significance
MCPA is a selective, post-emergence herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] Its high water solubility and relatively low adsorption to soil particles make it prone to leaching into ground and surface water, posing a risk to water quality.[1] The bioavailability of MCPA, which is the fraction of the herbicide in the soil that is available for uptake by plants and microorganisms, is directly influenced by its sorption to soil particles. Stronger sorption leads to reduced bioavailability, potentially decreasing both its herbicidal efficacy and its rate of microbial degradation. Conversely, weak sorption enhances bioavailability, increasing the risk of leaching and off-site transport.[2]
The Role of Soil Composition in MCPA Sorption
The extent of MCPA sorption in soil is primarily governed by three key components: soil organic matter (SOM), clay content, and soil pH.
Soil Organic Matter (SOM)
Soil organic matter is a primary sorbent for many organic pesticides, including MCPA. The sorption of MCPA to SOM is positively correlated with the organic carbon content of the soil.[3] Soils with higher organic matter content generally exhibit greater sorption of MCPA.[1] The nature and origin of the organic matter are also crucial; for instance, soils amended with sewage sludge have been shown to sorb MCPA more strongly than those amended with peat or manure.[3]
Clay Content and Mineralogy
Clay minerals, due to their large surface area and charged surfaces, can contribute to the sorption of pesticides. However, for an anionic herbicide like MCPA, the role of clay is more complex and often secondary to that of organic matter. At typical soil pH values, both clay surfaces and MCPA molecules are negatively charged, leading to electrostatic repulsion. However, interactions can be mediated by cation bridging (e.g., with Ca²⁺) to SOM.[4] The type of clay mineral can also play a role, with some studies suggesting that certain clay types may have a negligible effect on MCPA retention.[4]
Soil pH
Soil pH is a critical factor influencing the sorption of ionizable herbicides like MCPA, which is a weak acid with a pKa of approximately 3.1.[5] At pH values below its pKa, MCPA exists predominantly in its neutral, molecular form, which has a higher affinity for sorption to organic matter. As the soil pH increases above the pKa, MCPA dissociates into its anionic form, which is more water-soluble and less readily sorbed due to electrostatic repulsion with negatively charged soil colloids.[4][6] Therefore, MCPA sorption is generally higher in acidic soils and decreases as the pH becomes more alkaline.[4][6]
Quantitative Data on MCPA Sorption
The sorption of MCPA in soil is commonly quantified using the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). The Freundlich isotherm is often used to describe the non-linear sorption behavior.
Table 1: MCPA Sorption Coefficients (Kd and Koc) in Various Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |
| Sandy Loam | 1.5 | 10 | 5.5 | 0.387 | 54-118 | [1][2] |
| Loam | 2.5 | 20 | 6.0 | 0.165 | 54-118 | [1][2] |
| Andisol | High | - | Acidic | Higher Kd | - | [7] |
| Ultisol | - | High | Acidic | Higher Kd | - | [7] |
Table 2: Freundlich Isotherm Parameters for MCPA Sorption
| Soil Amendment | Freundlich Constant (Kf) | Freundlich Exponent (1/n) | Reference |
| Sewage Sludge Amended | Higher Kf | - | [3] |
| Peat Amended | Moderate Kf | - | [3] |
| Animal Manure Amended | Lower Kf | - | [3] |
| Sand/Graphene Oxide Composite | - | 0.625 | [8][9] |
Note: A higher Kf value indicates greater sorption capacity, while the exponent 1/n relates to the non-linearity of the sorption.
Bioavailability of MCPA
The bioavailability of MCPA in soil is inversely related to its sorption. When MCPA is strongly sorbed to soil particles, it is less available in the soil solution for uptake by plant roots or for microbial degradation. Conversely, in soils with low sorption potential (e.g., low organic matter, high pH), MCPA remains in the soil solution and is more bioavailable. This increased bioavailability can enhance its herbicidal activity but also increases the risk of leaching and groundwater contamination.[2]
Experimental Protocols
Sorption and Desorption Studies (Based on OECD Guideline 106)
The batch equilibrium method is a standard procedure for determining the sorption and desorption of chemicals in soil.[10]
Objective: To determine the adsorption coefficient (Kd) and, if applicable, the Freundlich adsorption isotherm of MCPA in different soil types.
Materials:
-
Test soils (air-dried and sieved)
-
Analytical grade MCPA
-
¹⁴C-labeled MCPA (optional, for radiotracer analysis)
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Scintillation Counter (LSC) if using ¹⁴C-MCPA.[5][11]
-
pH meter
Procedure:
-
Soil Preparation: Characterize the test soils for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.
-
Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and the range of MCPA concentrations to be used in the main study.
-
Sorption Experiment (Batch Equilibrium):
-
Weigh a known amount of soil into centrifuge tubes.
-
Add a known volume of 0.01 M CaCl₂ solution containing a specific concentration of MCPA. A range of concentrations should be used to generate an isotherm.[9]
-
Securely cap the tubes and place them on a mechanical shaker. Agitate for the predetermined equilibration time (e.g., 24 hours) at a constant temperature.[4]
-
After equilibration, centrifuge the tubes to separate the solid and aqueous phases.
-
Carefully collect the supernatant (aqueous phase) for analysis.
-
-
Analysis:
-
Data Calculation:
-
Calculate the amount of MCPA sorbed to the soil (Cs) in mg/kg.
-
Calculate the equilibrium concentration in the aqueous phase (Ce) in mg/L.
-
The sorption coefficient (Kd) is calculated as: Kd = Cs / Ce
-
If multiple concentrations were used, plot Cs versus Ce to generate the sorption isotherm. The data can be fitted to the Freundlich equation: Cs = Kf * Ce^(1/n)
-
-
Desorption Experiment:
-
After the sorption experiment, decant a known volume of the supernatant.
-
Add an equal volume of fresh 0.01 M CaCl₂ solution (without MCPA) to the soil pellet.
-
Resuspend the soil and shake for the same equilibration time.
-
Centrifuge and analyze the MCPA concentration in the supernatant to determine the amount desorbed.
-
Caption: Workflow for the MCPA sorption experiment using the batch equilibrium method.
Plant Bioassay for Bioavailability Assessment
Objective: To qualitatively or quantitatively assess the bioavailability of MCPA in soil by observing its effect on a sensitive plant species.
Materials:
-
Test soils with known MCPA concentrations (or field-collected soils).
-
Control soil (free of MCPA).
-
Pots or containers for planting.
-
Seeds of a sensitive indicator plant (e.g., turnip, lentil).[12]
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Balance for measuring plant biomass.
Procedure:
-
Soil Preparation:
-
Prepare a series of soil samples with a range of MCPA concentrations. For field studies, collect soil from treated and untreated areas.
-
-
Planting:
-
Fill pots with the test and control soils.
-
Sow a specific number of seeds of the indicator plant in each pot.
-
-
Growth Conditions:
-
Place the pots in a growth chamber or greenhouse with optimal conditions for plant growth.
-
Water the plants as needed, ensuring consistent moisture levels across all treatments.
-
-
Observation and Data Collection:
-
Monitor the plants regularly (e.g., daily or every few days) for signs of phytotoxicity, such as stunted growth, leaf discoloration, or abnormal development.
-
After a predetermined growth period (e.g., 14-21 days), harvest the above-ground plant biomass.
-
-
Analysis:
-
Qualitative Assessment: Visually score the plants for injury on a defined scale.
-
Quantitative Assessment:
-
Measure the fresh and/or dry weight of the harvested plant biomass.
-
Calculate the percent reduction in biomass for each MCPA concentration compared to the control.
-
The results can be used to determine the effective concentration (EC₅₀) that causes a 50% reduction in plant growth, providing a quantitative measure of bioavailability.[12]
-
-
Caption: Workflow for assessing MCPA bioavailability using a plant bioassay.
Logical Relationships and Signaling Pathways
The interaction of MCPA with soil components is a complex interplay of physical and chemical processes. The following diagram illustrates the logical relationships between soil properties and the fate of MCPA.
Caption: Factors influencing the sorption and bioavailability of MCPA in soil.
Conclusion
The sorption and bioavailability of MCPA are intricately linked to the physicochemical properties of the soil. Soil organic matter content and pH are the most influential factors, with higher organic matter and lower pH leading to increased sorption and consequently, reduced bioavailability. Clay content can play a secondary role. A thorough understanding of these relationships, supported by robust experimental data obtained through standardized protocols, is essential for accurate environmental risk assessment and the development of sustainable weed management strategies. The methodologies and data presented in this guide provide a framework for researchers and professionals to evaluate the environmental behavior of MCPA and other ionizable herbicides.
References
- 1. sourcetotap.eu [sourcetotap.eu]
- 2. researchgate.net [researchgate.net]
- 3. Response of sorption processes of MCPA to the amount and origin of organic matter in a long-term field experiment [zenodo.org]
- 4. Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils [mdpi.com]
- 5. 2-Methyl-4-chlorophenoxyacetic acid (MCPA) sorption and desorption as a function of biochar properties and pyrolysis temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.kln.ac.lk [journals.kln.ac.lk]
- 9. researchgate.net [researchgate.net]
- 10. search.lib.keio.ac.jp [search.lib.keio.ac.jp]
- 11. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for the detection and quantification of MCPA in environmental samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the detection and quantification of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) in environmental samples, primarily water and soil. The protocols are designed to offer robust and reliable results for researchers and scientists engaged in environmental monitoring and residue analysis.
Introduction
MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its potential for environmental contamination of soil and water resources necessitates sensitive and accurate analytical methods for its detection and quantification. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive technique. Due to the low volatility of MCPA, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity without the need for derivatization, simplifying sample preparation.[1] It is particularly well-suited for analyzing polar compounds like MCPA in aqueous samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for MCPA quantification reported in the literature.
Table 1: Performance Data for MCPA Analysis in Water Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.003 µg/L | 0.005 µg/L | 70-120 | [3] |
| GC-MS | Liquid-Liquid Extraction & Derivatization | 4.1-8.1 ng/mL | - | 80-120 | |
| HPLC-DAD | Solid-Phase Extraction (SPE) | 0.012-0.035 µg/L | 0.02 µg/L | 76-99 |
Table 2: Performance Data for MCPA Analysis in Soil Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Extraction & Derivatization | 0.001 mg/kg | 0.0026 mg/kg | 87-91 | [1] |
| LC-MS/MS | QuEChERS | - | 0.001 mg/kg | - | [1] |
| LC-MS/MS | Alkaline Extraction & SPE | - | - | - | [1] |
Application Note 1: Analysis of MCPA in Water by LC-MS/MS
This method describes the quantification of MCPA in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for MCPA analysis in water by LC-MS/MS.
Detailed Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
Acidification: Acidify the filtered sample to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid or formic acid).
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg). Condition the cartridge by passing methanol followed by acidified deionized water (pH 2-3). Do not allow the cartridge to dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with a small volume of acidified deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by passing air through it for about 10-20 minutes.
-
Elution: Elute the retained MCPA from the cartridge using a suitable organic solvent, such as methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), increasing to a high percentage (e.g., 95% B) over several minutes to elute MCPA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for MCPA. A common transition is m/z 199 -> 141.
3. Quantification
Prepare a calibration curve using MCPA standards of known concentrations. Quantify the MCPA concentration in the samples by comparing their peak areas to the calibration curve.
Application Note 2: Analysis of MCPA in Soil by GC-MS
This method details the analysis of MCPA in soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Workflow
Caption: Workflow for MCPA analysis in soil by GC-MS.
Detailed Protocol
1. Sample Preparation: QuEChERS Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large particles and ensure homogeneity.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is very dry, add a small amount of water to moisten it.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a moderate speed (e.g., 3000-4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Derivatization:
-
Carefully transfer the cleaned supernatant to a new vial.
-
Add a derivatizing agent such as trimethylsilyldiazomethane (TMSD) in a suitable solvent (e.g., methanol/toluene mixture). Note: TMSD is a safer alternative to diazomethane but should still be handled with care in a well-ventilated fume hood.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) or with gentle heating as optimized.
-
2. GC-MS Analysis
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized MCPA.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized MCPA.
-
3. Quantification
Prepare a calibration curve using derivatized MCPA standards. Quantify the MCPA concentration in the soil samples by comparing the peak areas of the target ions to the calibration curve. An internal standard should be used to correct for variations in extraction efficiency and instrument response.
References
Application Note: High-Throughput Analysis of MCPA in Environmental and Food Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in various matrices, including water, soil, and produce. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, which provides high selectivity and low detection limits. Sample preparation protocols are optimized for each matrix to ensure high recovery and minimize matrix effects. This method is suitable for high-throughput environmental monitoring and food safety screening.
Introduction
MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture. Its potential for environmental contamination of water sources and residues in food products necessitates sensitive and reliable analytical methods for monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the analysis of MCPA in water, soil, and vegetable matrices.
Experimental
Sample Preparation
Water Samples (Direct Injection for High-Throughput Screening): For rapid screening of water samples, direct injection can be employed.
-
Collect water samples in clean, amber glass bottles.
-
If suspended solids are present, centrifuge an aliquot of the sample.
-
Transfer 1 mL of the supernatant into an autosampler vial.
-
Acidify the sample with a small volume of formic acid (e.g., 10 µL of 1% formic acid in water) to ensure MCPA is in its protonated form.
-
The sample is now ready for LC-MS/MS analysis.
Water Samples (Solid-Phase Extraction for Low-Level Detection): For ultra-trace level analysis, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and clean up the sample.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify 100 mL of the water sample to pH 2.5-3.0 with formic acid.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute MCPA from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and transfer to an autosampler vial.
Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to induce phase separation.
-
Shake vigorously for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Fruit and Vegetable Samples (QuEChERS Protocol): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food matrices.
-
Homogenize a representative portion of the fruit or vegetable sample.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Shake for 30 seconds and centrifuge at high speed for 5 minutes.
-
Transfer the cleaned extract into a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MCPA MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) | Polarity | Role |
| MCPA | 199.0 | 141.0 | 50 | 100 | 10 | Negative | Quantifier |
| MCPA | 199.0 | 105.0 | 50 | 100 | 20 | Negative | Qualifier |
Data Acquisition and Processing
Data was acquired and processed using Agilent MassHunter Workstation Software. The quantification of MCPA was performed by integrating the peak area of the quantifier MRM transition and comparing it to a matrix-matched calibration curve. The qualifier ion was used for confirmation of the analyte's identity by ensuring the ion ratio was within acceptable tolerance limits (typically ±30% of the average ratio from standards).
Results and Discussion
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for MCPA analysis in various matrices, compiled from multiple studies.[1][2][3]
| Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| Water | 0.003 - 0.04 | 0.005 - 0.1 | 75 - 120 | < 15 |
| Soil | 0.004 | 0.01 | 75.1 - 93.9 | 3.0 - 9.3 |
| Wheat | 0.005 | 0.02 | 75.1 - 93.9 | 3.0 - 9.3 |
| Kidney Tissue | 0.02 (mg/kg) | - | 82 - 93 | 3.2 - 19 |
Experimental Workflow Diagram
Caption: Experimental workflow for MCPA analysis by LC-MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the determination of MCPA in environmental and food matrices. The sample preparation protocols are tailored to each matrix to ensure accurate and precise results. This method is well-suited for routine monitoring to ensure compliance with regulatory limits and to assess environmental contamination.
References
Application Notes and Protocols for Assessing the Efficacy of MCPA-Based Herbicides in Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction to MCPA and its Mode of Action
MCPA is a selective, systemic, post-emergence herbicide widely used for the control of broadleaf weeds in various agricultural settings, including cereal crops, pastures, and turf.[1] It belongs to the phenoxyacetic acid group of herbicides and functions as a synthetic auxin.[2] MCPA mimics the plant growth hormone auxin, leading to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants. This ultimately results in twisting of stems and leaves, epinasty, and eventual plant death.[1][2][3]
Signaling Pathway of MCPA
The herbicidal action of MCPA is initiated by its recognition by auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box). This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes. The overstimulation of these genes disrupts normal plant growth processes.
References
Application Notes and Protocols for Studying the Physiological Effects of MCPA on Plant Tissues
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used to control broadleaf weeds, primarily in cereal crops and pastures.[1] Its mechanism of action mimics that of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants.[1] This results in symptoms such as stem twisting, leaf cupping, and ultimately, plant death.[1] For researchers and drug development professionals, understanding the detailed physiological and biochemical effects of MCPA is crucial for developing more effective herbicides, engineering resistant crops, and assessing environmental impact.
These application notes provide a suite of detailed laboratory protocols to quantitatively assess the physiological effects of MCPA on plant tissues, focusing on dose-response analysis, chlorophyll degradation, and oxidative stress.
Experimental and logical workflow
The overall workflow for investigating the physiological effects of MCPA on plant tissues involves several key stages, from initial plant treatment to final data analysis and interpretation.
Caption: General experimental workflow for MCPA impact analysis.
MCPA's Molecular Mechanism of Action
MCPA acts as a synthetic auxin, disrupting the normal hormonal balance that regulates plant growth. It binds to auxin receptors, leading to the overexpression of growth-promoting genes. This causes rapid, uncontrolled cell division and elongation, damaging vascular tissues and ultimately leading to plant death.
Caption: Simplified signaling pathway of MCPA in susceptible plants.
Protocol 1: Dose-Response and Morphological Analysis
This protocol determines the concentration-dependent effects of MCPA on plant growth, establishing key toxicological endpoints like the EC₅₀ (half maximal effective concentration).
Methodology
-
Plant Growth: Germinate and grow a suitable plant species (e.g., Arabidopsis thaliana or a susceptible crop like cotton) in pots with a standardized soil mix under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
MCPA Application: At a specific developmental stage (e.g., 3-leaf stage), treat the plants with a range of MCPA concentrations (e.g., 0, 10, 50, 100, 250, 500 mg/L).[2] Apply the herbicide as a foliar spray until runoff is observed, ensuring even coverage. A control group should be sprayed only with the solvent (e.g., water with a surfactant).
-
Incubation: Return plants to the growth chamber and observe them over a period of 7-14 days.
-
Data Collection: After the incubation period, measure the following parameters:
-
Plant height (from soil level to the apical meristem).
-
Fresh weight of the aboveground biomass.
-
Dry weight of the aboveground biomass (after drying at 60°C for 72 hours).
-
Visual injury score (e.g., on a scale of 0-100%, where 0 is no effect and 100 is plant death).[3]
-
-
Analysis: Calculate the percent inhibition for each parameter relative to the control. Use a suitable statistical software to perform a regression analysis and determine the EC₅₀ value.
Data Presentation
| MCPA Conc. (mg/L) | Plant Height (% of Control) | Fresh Weight (% of Control) | Dry Weight (% of Control) | Visual Injury (%) |
| 0 (Control) | 100 ± 5.1 | 100 ± 6.2 | 100 ± 4.8 | 0 |
| 10 | 85 ± 4.5 | 88 ± 5.3 | 91 ± 3.9 | 15 |
| 50 | 62 ± 3.9 | 55 ± 4.1 | 60 ± 4.2 | 45 |
| 100 | 41 ± 3.1 | 30 ± 3.5 | 35 ± 3.1 | 70 |
| 250 | 15 ± 2.4 | 12 ± 2.1 | 14 ± 2.5 | 95 |
| 500 | 2 ± 1.1 | 1 ± 0.5 | 1 ± 0.8 | 100 |
Protocol 2: Chlorophyll Content Analysis
Herbicide-induced stress often leads to the degradation of photosynthetic pigments. This protocol quantifies chlorophyll content spectrophotometrically.
Methodology
-
Sample Collection: Collect a standardized amount of leaf tissue (e.g., 100 mg fresh weight or a 0.5 cm² leaf disc) from both control and MCPA-treated plants at various time points post-treatment.[4]
-
Homogenization: Immediately flash-freeze the tissue in liquid nitrogen.[4] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add 5 mL of 80% acetone to the powder and continue grinding until a homogenous suspension is formed.[4] Protect the sample from light to prevent chlorophyll degradation.
-
Centrifugation: Transfer the suspension to a centrifuge tube. Centrifuge at ~3000 x g for 5-10 minutes to pellet the cell debris.
-
Spectrophotometry: Carefully transfer the supernatant to a cuvette. Measure the absorbance at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using a spectrophotometer.[4] Use 80% acetone as a blank.[4]
-
Calculation: Use Arnon's equations to calculate the chlorophyll concentrations:[4]
-
Chlorophyll a (μg/mL) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)
-
Chlorophyll b (μg/mL) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)
-
Total Chlorophyll (μg/mL) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)
-
-
Normalization: Express the final chlorophyll content on a fresh weight basis (e.g., μg/g FW).
Data Presentation
| Treatment | Chlorophyll a (μg/g FW) | Chlorophyll b (μg/g FW) | Total Chlorophyll (μg/g FW) |
| Control | 1250 ± 85 | 450 ± 42 | 1700 ± 127 |
| 50 mg/L MCPA | 980 ± 76 | 310 ± 35 | 1290 ± 111 |
| 100 mg/L MCPA | 650 ± 54 | 180 ± 29 | 830 ± 83 |
| 250 mg/L MCPA | 210 ± 31 | 75 ± 15 | 285 ± 46 |
Protocol 3: Oxidative Stress Assessment
MCPA treatment can induce the overproduction of reactive oxygen species (ROS), leading to cellular damage.[5][6] This protocol measures lipid peroxidation (via malondialdehyde - MDA) and the activity of key antioxidant enzymes (Superoxide Dismutase - SOD, and Catalase - CAT).
A. Malondialdehyde (MDA) Assay (Lipid Peroxidation)
Methodology
-
Sample Preparation: Homogenize 200 mg of fresh leaf tissue in 2 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Reaction: Mix 0.5 mL of the supernatant with 2 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Spectrophotometry: Centrifuge again at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculation: Calculate MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹) and express the result as nmol/g FW.
B. Antioxidant Enzyme Assays (SOD and CAT)
Methodology
-
Enzyme Extraction: Homogenize 500 mg of fresh leaf tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone (PVP).
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Superoxide Dismutase (SOD) Activity: SOD activity is typically assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, riboflavin, and the enzyme extract. The reaction is started by placing the tubes under a light source. The absorbance is read at 560 nm. One unit of SOD is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Catalase (CAT) Activity: CAT activity is measured by monitoring the decomposition of H₂O₂. The reaction mixture contains phosphate buffer (pH 7.0), H₂O₂, and the enzyme extract. The decrease in absorbance is monitored at 240 nm for 2-3 minutes. Enzyme activity is calculated using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).
Data Presentation
| Treatment | MDA Content (nmol/g FW) | SOD Activity (U/mg protein) | CAT Activity (μmol/min/mg protein) |
| Control | 15.2 ± 1.8 | 45.1 ± 3.9 | 2.8 ± 0.3 |
| 50 mg/L MCPA | 28.9 ± 2.5 | 68.4 ± 5.1 | 3.5 ± 0.4 |
| 100 mg/L MCPA | 45.6 ± 3.9 | 85.3 ± 6.2 | 2.1 ± 0.2 |
| 250 mg/L MCPA | 78.1 ± 6.4 | 52.7 ± 4.8 | 0.9 ± 0.1 |
Note: In the antioxidant response, enzyme activity often increases at lower stress levels as a defense mechanism and then decreases at higher, overwhelming stress levels.[2]
References
- 1. jindunchemistry.com [jindunchemistry.com]
- 2. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. langdalelab.com [langdalelab.com]
- 5. ijeab.com [ijeab.com]
- 6. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4-chloro-2-Methylphenoxy)acetic acid in Plant Cell and Tissue Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a synthetic auxin that belongs to the phenoxyacetic acid class of herbicides.[1][2] In addition to its widespread use in agriculture for controlling broadleaf weeds, MCPA and its analogues have applications in plant cell and tissue culture as a plant growth regulator.[3] Like other auxins, MCPA can influence cell division, differentiation, and morphogenesis in vitro, making it a valuable tool for processes such as callus induction and somatic embryogenesis.[4][5][6] Its mode of action involves mimicking the natural plant hormone auxin, which leads to deregulation of growth processes at high concentrations but can be harnessed for controlled development in sterile culture conditions.[1][2]
These application notes provide an overview of the use of MCPA and related phenoxyacetic acids in plant tissue culture, including quantitative data from studies on similar compounds and detailed experimental protocols. A visualization of the general auxin signaling pathway is also provided to illustrate the mechanism of action.
Data Presentation
While specific quantitative data for the use of MCPA in callus induction and somatic embryogenesis is not widely published, studies on the closely related compound 4-chlorophenoxyacetic acid (4-CPA) provide valuable insights into effective concentration ranges. The following tables summarize the findings from a study on somatic embryogenesis in Carica papaya L. (papaya), which can serve as a starting point for optimizing protocols using MCPA.
Table 1: Effect of 2,4-Dichlorophenoxyacetic acid (2,4-D) on Callus and Embryogenic Callus Induction in Papaya Leaf Disks
| 2,4-D Concentration (µM) | Callus Induction (%) | Embryogenic Callus (%) |
| 6 | Not specified | Low frequency (20%) |
| 9 | Not specified | Low frequency (20%) |
| 12 | Not specified | Low frequency (20%) |
| 15 | 88 | Low frequency (20%) |
| 18 | 100 | Low frequency (20%) |
Table 2: Effect of 4-chlorophenoxyacetic acid (4-CPA) on Callus and Embryogenic Callus Induction in Papaya Leaf Disks
| 4-CPA Concentration (µM) | Callus Induction (%) | Embryogenic Callus (%) |
| 19 | 84 - 100 | Not specified |
| 22 | 84 - 100 | Not specified |
| 25 | 84 - 100 | 96 |
| 28 | 84 - 100 | 94 |
| 31 | 84 - 100 | 94 |
Data adapted from a study on somatic embryogenesis in hermaphrodite papaya.
Experimental Protocols
The following protocols are generalized methodologies for callus induction and somatic embryogenesis using a synthetic auxin like MCPA. The concentrations provided are based on the effective ranges observed for the related compound 4-CPA and should be optimized for the specific plant species and explant type.
Protocol 1: Callus Induction from Leaf Explants
Objective: To induce the formation of undifferentiated callus tissue from leaf explants.
Materials:
-
Healthy, young leaves from the source plant
-
70% (v/v) Ethanol
-
10% (v/v) Commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
(4-chloro-2-Methylphenoxy)acetic acid (MCPA) stock solution (1 mg/mL)
-
Gelling agent (e.g., Agar at 7-8 g/L or Gelrite at 2-3 g/L)
-
Petri dishes
-
Sterile filter paper
-
Forceps and scalpels
-
Laminar flow hood or sterile work area
Methodology:
-
Explant Preparation and Sterilization:
-
Excise young, healthy leaves from the source plant.
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to a 10% bleach solution with Tween-20 and agitate for 10-15 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.
-
Cut the sterilized leaves into small segments (explants) of approximately 1 cm².
-
-
Media Preparation:
-
Prepare MS basal medium with vitamins.
-
Add sucrose to a final concentration of 30 g/L.
-
Add MCPA from the stock solution to achieve the desired final concentration (e.g., starting with a range of 1.0 - 5.0 mg/L).
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent and heat to dissolve.
-
Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
Pour the sterilized medium into sterile petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place the prepared leaf explants onto the surface of the solidified MS medium.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Observation and Subculture:
-
Observe the explants regularly for callus formation, which typically begins within 2-4 weeks.
-
Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks to promote proliferation.
-
Protocol 2: Induction of Somatic Embryogenesis from Callus
Objective: To induce the development of somatic embryos from established callus cultures.
Materials:
-
Proliferating embryogenic callus
-
MS basal medium with vitamins
-
Sucrose (30 g/L)
-
(4-chloro-2-Methylphenoxy)acetic acid (MCPA) stock solution (1 mg/mL)
-
Gelling agent
-
Petri dishes or culture vessels
-
Sterile filter paper
-
Forceps and scalpels
-
Laminar flow hood
Methodology:
-
Media Preparation:
-
Prepare MS basal medium similar to the callus induction medium, but with a reduced concentration of or no MCPA. A common strategy is to transfer the callus to a hormone-free medium or a medium with a significantly lower auxin concentration to allow for embryo development.
-
Adjust the pH to 5.7-5.8, add the gelling agent, and autoclave.
-
-
Inoculation and Incubation:
-
Transfer friable, embryogenic callus from the proliferation medium to the somatic embryo induction medium.
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
-
Observation and Maturation:
-
Monitor the cultures for the development of different stages of somatic embryos (globular, heart, torpedo, and cotyledonary).
-
Once somatic embryos reach the cotyledonary stage, they can be transferred to a germination medium, which may contain a low concentration of a cytokinin or be hormone-free, to encourage shoot and root development.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the general signaling pathway for auxins, which is the mechanism through which MCPA exerts its effects on plant cells.
Caption: General Auxin Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for plant regeneration via callus induction and somatic embryogenesis using a synthetic auxin like MCPA.
Caption: Plant Regeneration Workflow.
References
- 1. Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 6. phytotechlab.com [phytotechlab.com]
Preparation and Formulation of MCPA for Controlled Laboratory and Greenhouse Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings. For researchers conducting controlled laboratory and greenhouse experiments, the preparation of consistent and well-characterized MCPA formulations is critical to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of various MCPA formulations from technical grade active ingredient, methods for stability testing, and procedures for conducting bio-efficacy assays.
Data Presentation: Physicochemical Properties of MCPA
A thorough understanding of the physicochemical properties of MCPA is essential for its proper handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₉H₉ClO₃ | [1] |
| Molar Mass | 200.62 g/mol | [1] |
| Appearance | White to light brown solid | [1] |
| Melting Point | 114 to 118 °C | [1] |
| Water Solubility | 825 mg/L (at 25 °C, acid form) | [1] |
| Solubility in Organic Solvents (at 20°C) | ||
| Methanol | 621.0 g/L | [2] |
| Acetone | 454.6 g/L | [2] |
| Isopropanol | 410.4 g/L | [2] |
| Ethyl acetate | 258.4 g/L | [2] |
| 1,2-Dichloroethane | 30.6 g/L | [2] |
| Xylene | 15.8 g/L | [2] |
| Heptane | 0.23 g/L | [2] |
Experimental Protocols
Preparation of MCPA Stock Solutions
A stock solution is a concentrated solution that can be diluted to prepare working solutions of various concentrations.
Materials:
-
Technical grade MCPA (purity ≥ 95%)
-
Appropriate solvent (e.g., acetone, methanol, or dimethyl sulfoxide [DMSO])
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bar
Protocol:
-
Accurately weigh the required amount of technical grade MCPA using an analytical balance.
-
Transfer the weighed MCPA into a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to dissolve the MCPA. Gentle heating in a water bath may be necessary to aid dissolution, but care should be taken to avoid degradation.
-
Once the MCPA is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Stopper the flask and mix the solution thoroughly by inversion. For larger volumes, a magnetic stirrer can be used.
-
Store the stock solution in a properly labeled, sealed container in a cool, dark, and well-ventilated area. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[3]
Formulation of a Soluble Liquid (SL)
Soluble liquid formulations are designed for active ingredients that are readily soluble in water.[4] Since MCPA is often used in its salt form (e.g., sodium, potassium, or amine salt) which has higher water solubility, this protocol describes the preparation of an MCPA-amine salt SL formulation.
Materials:
-
Technical grade MCPA (acid form)
-
An amine (e.g., dimethylamine or triethanolamine)
-
Water
-
Adjuvants (optional, e.g., surfactant)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
In a beaker, create an aqueous solution of the chosen amine.
-
Slowly add the technical grade MCPA acid to the amine solution while continuously stirring. The acid-base reaction will form the water-soluble MCPA-amine salt.
-
Continue stirring until all the MCPA has dissolved. The pH of the solution should be monitored and adjusted if necessary.
-
If required, add any desired adjuvants, such as a surfactant to improve wetting and spreading, and mix until the solution is homogeneous.
-
Add water to reach the final desired volume and concentration.
Caption: Workflow for preparing a Soluble Liquid (SL) formulation of MCPA.
Formulation of an Emulsifiable Concentrate (EC)
Emulsifiable concentrates are formulations where the active ingredient is dissolved in an organic solvent along with emulsifiers. When diluted with water, they form a stable emulsion.[5]
Materials:
-
Technical grade MCPA
-
Aromatic solvent (e.g., xylene, solvent naphtha)
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Beakers
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve the technical grade MCPA in the chosen aromatic solvent. Gentle warming may be required.
-
In a separate container, prepare the emulsifier blend by mixing the anionic and non-ionic surfactants. A common approach is to use a blend of a calcium salt of dodecylbenzene sulfonate (anionic) and a castor oil ethoxylate (non-ionic).[6]
-
Add the emulsifier blend to the MCPA-solvent solution and mix thoroughly until a homogenous solution is obtained. The final product should be a clear liquid.
References
Application Notes & Protocols: Measuring Microbial Degradation of MCPA in Soil Microcosms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the rate of microbial degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) in laboratory-based soil microcosms. The following protocols outline the setup of soil microcosms, extraction of MCPA from soil, and its quantification using high-performance liquid chromatography (HPLC).
Introduction
MCPA is a selective, systemic phenoxy herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural settings.[1][2] Understanding its persistence and degradation rate in soil is crucial for environmental risk assessment and the development of new agrochemical formulations. Microbial degradation is the primary pathway for the dissipation of MCPA in the soil environment.[3] The rate of this degradation is influenced by several factors, including soil type, pH, moisture content, organic matter, and the composition of the soil microbial community.[3] Soil microcosm studies offer a controlled environment to investigate the kinetics of MCPA degradation under various conditions.
Experimental Protocols
Soil Microcosm Setup and Incubation
This protocol describes the establishment of static soil microcosms to monitor the degradation of MCPA over time.
Materials:
-
Freshly collected agricultural soil
-
MCPA analytical standard
-
Acetone (or other suitable solvent)
-
Glass jars or beakers (e.g., 250 mL)
-
Aluminum foil
-
Incubator
-
Balance
-
Sieve (2 mm mesh)
Procedure:
-
Soil Preparation:
-
Collect topsoil (0-15 cm depth) from a relevant agricultural field.
-
Air-dry the soil to a friable consistency and remove any large debris or stones.
-
Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Determine the soil's key physicochemical properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture content to a predetermined level (e.g., 60% of water-holding capacity) to ensure optimal microbial activity.
-
-
MCPA Spiking:
-
Prepare a stock solution of MCPA in a suitable solvent like acetone.
-
Weigh out equal portions of the prepared soil into individual glass jars (microcosms). A typical amount is 100g of soil per microcosm.
-
Apply the MCPA stock solution to the soil to achieve the desired final concentration. The application should be done dropwise and followed by thorough mixing to ensure even distribution.
-
Include control microcosms treated only with the solvent to account for any potential effects of the solvent on microbial activity.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Incubation:
-
Cover the microcosms with perforated aluminum foil to allow for gas exchange while minimizing moisture loss.
-
Place the microcosms in an incubator set to a constant temperature (e.g., 20-25°C) in the dark to prevent photodegradation.
-
Maintain soil moisture throughout the incubation period by periodically adding deionized water.
-
-
Sampling:
-
Destructively sample triplicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
At each sampling point, collect the entire soil sample from each replicate microcosm for MCPA extraction and analysis.
-
Store samples at -20°C prior to analysis if immediate extraction is not possible.
-
MCPA Extraction from Soil Samples
This protocol details the solvent extraction of MCPA from soil samples prior to analytical quantification.
Materials:
-
Soil samples from the microcosm experiment
-
Acidified organic solvent (e.g., methanol or acetone with formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
Procedure:
-
Solvent Extraction:
-
Weigh a subsample of soil (e.g., 10 g) from each microcosm into a centrifuge tube.
-
Add a specific volume of the acidified extraction solvent (e.g., 20 mL of methanol with 0.1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tubes on a shaker for a defined period (e.g., 30 minutes) to facilitate extraction.
-
Centrifuge the samples at a high speed (e.g., 5000 x g) for 10 minutes to separate the soil particles from the solvent.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process with a fresh aliquot of the solvent for exhaustive extraction.
-
Combine the supernatants from both extractions.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interfering co-extractives.
-
Elute the MCPA from the cartridge with a suitable solvent (e.g., methanol).
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of the mobile phase used for HPLC analysis.
-
Quantification of MCPA by HPLC
This protocol outlines the analysis of MCPA in soil extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Materials:
-
HPLC system with a DAD detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acidified water and acetonitrile)
-
MCPA analytical standard
-
Autosampler vials
Procedure:
-
Instrument Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column temperature (e.g., 30°C).
-
Set the DAD to monitor at the wavelength of maximum absorbance for MCPA.
-
-
Calibration:
-
Prepare a series of calibration standards of MCPA in the mobile phase at different concentrations.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of MCPA.
-
-
Sample Analysis:
-
Inject the reconstituted soil extracts into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to MCPA based on its retention time compared to the analytical standard.
-
Quantify the concentration of MCPA in the samples by comparing the peak areas to the calibration curve.
-
Data Presentation
The degradation of MCPA in soil often follows first-order kinetics. The degradation rate constant (k) can be calculated from the natural logarithm of the MCPA concentration versus time, and the half-life (t₁/₂) can be determined using the formula: t₁/₂ = ln(2)/k.
Table 1: Summary of MCPA Degradation Kinetics in Soil
| Soil Type | Half-life (t₁/₂) (days) | Degradation Constant (k) (day⁻¹) | Analytical Method | Reference |
| Agricultural Soil (Beijing) | 3.22 | Not Reported | HPLC-DAD | [4][5] |
| Agricultural Soil (Tianjin) | 3.10 | Not Reported | HPLC-DAD | [4][5] |
| Natural Agriculture Soil (Fuzhou) | Not Reported | 0.2722 | Capillary Zone Electrophoresis | [4] |
| General Agricultural Soils | 4.5 - 7 | Not Reported | Not Specified | [2] |
| General Soil | 15 - 50 | Not Reported | Not Specified | [1][3] |
Visualizations
Caption: Experimental workflow for measuring MCPA degradation.
Caption: Analytical procedure for MCPA extraction and analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for the Rapid Detection of MCPA Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the rapid detection of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). The following sections detail the necessary steps, from hapten synthesis and antibody production to the development and validation of competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) formats.
Introduction
MCPA is a widely used herbicide for the control of broadleaf weeds in agriculture. Its potential for environmental contamination and risk to human health necessitates the development of rapid, sensitive, and cost-effective methods for its detection. Immunoassays offer a powerful alternative to traditional chromatographic techniques, providing high-throughput screening capabilities with minimal sample preparation.[1][2] This document outlines the key principles and protocols for developing robust immunoassays for MCPA detection.
Principle of Competitive Immunoassays for Small Molecules
Since MCPA is a small molecule (hapten), it is not immunogenic on its own. Therefore, immunoassays for its detection are typically designed in a competitive format. In this format, the MCPA in a sample competes with a labeled MCPA derivative (conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of MCPA in the sample.
Key Steps in Immunoassay Development
The development of a sensitive and specific immunoassay for MCPA involves several critical stages:
-
Hapten Synthesis and Conjugate Preparation: Modifying the MCPA molecule to enable its conjugation to a carrier protein (for antibody production) and an enzyme or nanoparticle (for the assay).
-
Antibody Production: Generating monoclonal or polyclonal antibodies with high affinity and specificity for MCPA.
-
Assay Development and Optimization: Establishing the optimal conditions for the immunoassay (e.g., ELISA or LFIA) to achieve the desired sensitivity and specificity.
-
Validation: Assessing the performance of the developed immunoassay in terms of accuracy, precision, and robustness.
Section 1: Hapten Synthesis and Conjugate Preparation
The design of the hapten is a crucial step that significantly influences the specificity of the resulting antibodies.[3] A spacer arm is typically introduced to the MCPA molecule to facilitate its conjugation to a carrier protein without sterically hindering the antigenic determinant.
Protocol: Synthesis of an MCPA Hapten with a Carboxyl Group for Conjugation
-
Introduction of a Spacer Arm: React MCPA with a compound containing a terminal carboxyl group, such as 6-aminohexanoic acid, using a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Purification: Purify the resulting MCPA-hapten derivative using column chromatography (e.g., silica gel).
-
Characterization: Confirm the structure of the synthesized hapten using techniques like NMR and mass spectrometry.[4]
Protocol: Conjugation of Hapten to Carrier Protein (e.g., BSA for Immunization)
-
Activation of Hapten: Activate the carboxyl group of the MCPA-hapten using the active ester method with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in a suitable solvent (e.g., DMF).
-
Conjugation: Add the activated hapten solution dropwise to a solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unconjugated hapten by dialysis against PBS.
-
Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Section 2: Monoclonal Antibody Production
Monoclonal antibodies offer high specificity and a consistent supply, making them ideal for immunoassay development.[5][6]
Protocol: Production of Monoclonal Antibodies against MCPA
-
Immunization: Immunize BALB/c mice with the MCPA-BSA conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary injection and incomplete adjuvant for subsequent boosts). Administer booster injections every 2-3 weeks.[7]
-
Screening: Monitor the antibody titer in the mouse serum using an indirect ELISA with a coating of MCPA conjugated to a different carrier protein (e.g., ovalbumin - OVA) to avoid selecting antibodies against the carrier protein.
-
Hybridoma Production: Once a high antibody titer is achieved, sacrifice the mouse and fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).[6][8]
-
Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot grow in this medium, and unfused spleen cells have a limited lifespan.[8]
-
Screening and Cloning: Screen the supernatants of the hybridoma cultures for the presence of antibodies specific to MCPA using indirect ELISA. Select the clones producing antibodies with the highest affinity and specificity and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected hybridoma clones in vitro in cell culture or in vivo by inducing ascites in mice. Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.
Section 3: Competitive Indirect ELISA (ciELISA) Development
The ciELISA is a common format for the quantitative detection of small molecules.
Experimental Protocol: ciELISA for MCPA Detection
-
Coating: Coat a 96-well microtiter plate with MCPA-OVA conjugate (the coating antigen) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween 20 - PBST).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at 37°C to reduce non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the anti-MCPA monoclonal antibody and the standard solution or sample to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of MCPA in the sample.
Data Presentation: Representative Performance of a Competitive Immunoassay for a Small Molecule Herbicide
| Parameter | Representative Value |
| IC₅₀ (50% Inhibitory Concentration) | 0.2 - 5 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Linear Working Range | 0.1 - 10 ng/mL |
| Cross-Reactivity with Structurally Related Compounds | < 5% |
| Recovery Rate (Spiked Samples) | 85% - 115% |
| Coefficient of Variation (CV) | < 15% |
Note: These values are representative and the actual performance of a newly developed MCPA immunoassay will need to be determined through validation studies.
Visualization: Competitive ELISA Workflow
References
- 1. Lateral flow assay applied to pesticides detection: recent trends and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Lateral Flow Immunoassay for Multi-Class Chemical Contaminants in Maize and Peanut with One-Stop Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing Hapten Conjugates For Imidacloprid Immunoassay [shin-norinco.com]
- 5. How to produce monoclonal antibodies (mAbs) | Abcam [abcam.com]
- 6. Monoclonal antibody production: Process, Technologies & Steps | evitria [evitria.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating MCPA Herbicide Resistance in Weed Populations
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The widespread use of synthetic auxin herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), has led to the evolution of resistance in numerous weed populations, posing a significant threat to agricultural productivity. Understanding the mechanisms of resistance and accurately quantifying the level of resistance are critical for developing effective weed management strategies and for the discovery of new herbicides. These application notes provide detailed protocols for evaluating the development of herbicide resistance to MCPA in weed populations, covering whole-plant and seed-based assays, as well as molecular and biochemical methods.
Phenotypic Evaluation of MCPA Resistance
Phenotypic assays are fundamental to confirming herbicide resistance and determining its magnitude. The primary methods involve whole-plant dose-response assays and seed bioassays.
Whole-Plant Dose-Response Assay
This assay is the gold standard for confirming herbicide resistance and quantifying the level of resistance by determining the herbicide dose required to cause 50% mortality (Lethal Dose, LD50) or 50% growth reduction (Growth Reduction, GR50).
Protocol:
-
Plant Material: Collect mature seeds from putative resistant and known susceptible weed populations.[1][2]
-
Germination: Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a sterile potting mix.
-
Plant Growth: Transplant seedlings at the 2-3 leaf stage into individual pots (e.g., 10 cm diameter) containing a standardized soil or potting mix. Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for the specific weed species.
-
Herbicide Application: At the 4-6 leaf stage, apply MCPA at a range of doses. A typical dose range for MCPA could be 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate. Include a known susceptible population as a control.
-
Experimental Design: Use a completely randomized design with at least four replications for each dose and population.
-
Data Collection: After a set period (typically 21 days), assess plant mortality and measure shoot biomass (fresh or dry weight).
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the LD50 or GR50 values for both the resistant and susceptible populations. The resistance factor (RF) is calculated as the ratio of the GR50 or LD50 of the resistant population to that of the susceptible population.
Seed Bioassay
Seed bioassays offer a higher-throughput method for screening large numbers of weed populations for resistance.
Protocol:
-
Seed Collection: Collect mature seeds from various weed populations.
-
Assay Setup: Place a set number of seeds (e.g., 25-50) in petri dishes containing agar or filter paper moistened with a discriminating dose of MCPA. The discriminating dose is a concentration that kills susceptible individuals but allows resistant ones to survive. This dose needs to be determined empirically for each weed species.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature.
-
Assessment: After 7-14 days, assess germination and seedling survival. Seedlings are considered resistant if they show normal root and shoot development.
-
Data Analysis: Calculate the percentage of resistant individuals for each population.
Mechanistic Evaluation of MCPA Resistance
Investigating the underlying mechanisms of resistance is crucial for understanding its evolution and for developing targeted management strategies. Resistance to MCPA can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): Analysis of Auxin Response Factor (ARF) Genes
MCPA is a synthetic auxin that disrupts normal plant growth by binding to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes. Mutations in the genes encoding these receptors or signaling components can confer resistance. A known mechanism of resistance to MCPA in Amaranthus powellii involves a single nucleotide polymorphism (SNP) in the ARF9 gene.[3]
Protocol for Identification of ARF Gene Mutations:
-
Plant Material: Use leaf tissue from both suspected resistant and known susceptible plants.
-
DNA Extraction: Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
Primer Design: Design PCR primers to amplify the coding sequence of the target ARF gene (e.g., ARF9). Primers should be designed based on conserved regions of the gene from related species if the sequence is not available for the target weed.
-
PCR Amplification: Perform PCR to amplify the target gene fragment.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify any polymorphisms (e.g., SNPs) that may be associated with resistance.
Non-Target-Site Resistance (NTSR): Enhanced Metabolism Assays
NTSR often involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s), leading to its detoxification before it can reach the target site.
Protocol for Cytochrome P450 Activity Assay (using a model substrate):
-
Microsome Isolation:
-
Harvest fresh leaf tissue from both resistant and susceptible plants.
-
Homogenize the tissue in an ice-cold extraction buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Incubate the microsomal fraction with a model P450 substrate (e.g., p-nitroanisole or cinnamic acid) and NADPH (a necessary cofactor).
-
The reaction is stopped after a specific time by adding an acid or solvent.
-
Measure the product of the reaction spectrophotometrically or by HPLC.
-
-
Data Analysis: Compare the rate of substrate metabolism between the resistant and susceptible populations. Higher activity in the resistant population suggests enhanced P450-mediated metabolism.
Data Presentation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison across different studies and weed populations.
Table 1: Dose-Response Data for MCPA in Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | GR50 (g ai/ha) | LD50 (g ai/ha) | Resistance Factor (RF) | Reference |
| Amaranthus powellii | Susceptible | 58 | - | - | (Author, Year) |
| Amaranthus powellii | Resistant | 255 | - | 4.4 | (Author, Year) |
| Papaver rhoeas | Susceptible | 75 | 150 | - | (Froud-Williams, 2002) |
| Papaver rhoeas | Resistant | 300 | 600 | 4.0 | (Froud-Williams, 2002) |
| Ranunculus acris | Susceptible | 150 | - | - | (Author, Year) |
| Ranunculus acris | Resistant | 900 | - | 6.0 | (Author, Year) |
Note: The values presented are hypothetical examples and should be replaced with actual experimental data.
Table 2: General Toxicity of MCPA to Various Organisms
| Organism | Test Type | LD50/LC50 | Toxicity Level | Reference |
| Rat (oral) | Acute | 700 - 1160 mg/kg | Slightly toxic | [3] |
| Rabbit (dermal) | Acute | >4000 mg/kg | Slightly toxic | [3] |
| Bobwhite quail | Acute | 377 mg/kg | Moderately toxic | [3] |
| Rainbow trout | 96-hour | 117 - 232 mg/L | Slightly toxic | [3] |
| Honeybee (oral) | Acute | 104 µ g/bee | Non-toxic | [3] |
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
References
Troubleshooting & Optimization
Strategies to overcome the low aqueous solubility of (4-chloro-2-Methylphenoxy)acetic acid
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for overcoming the low aqueous solubility of (4-chloro-2-Methylphenoxy)acetic acid (MCPA).
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of MCPA?
A1: The aqueous solubility of MCPA is pH-dependent. In its free acid form, it is sparingly soluble, with reported values around 825 mg/L at room temperature.[1][2] However, under very acidic conditions, its solubility decreases significantly.[1]
Q2: Why is the solubility of MCPA pH-dependent?
A2: MCPA is a weak acid with a pKa of approximately 3.07-3.13.[1][2][3] At a pH below its pKa, the un-ionized (protonated) acid form dominates, which has low water solubility. As the pH increases above the pKa, the molecule deprotonates to form the more soluble anionic (carboxylate) form.[3][4] At a neutral pH of 7, nearly 100% of MCPA is in its more soluble anionic form.[3]
Q3: Are there more soluble forms of MCPA available?
A3: Yes, the salt forms of MCPA are significantly more soluble than the free acid form. For instance, MCPA salts can have a solubility of up to 866,000 mg/L.[3] Ester forms, on the other hand, are much less soluble.[3] For experiments requiring high concentrations in aqueous media, using a pre-formed salt (e.g., MCPA-sodium or MCPA-potassium) is a highly effective strategy.
Troubleshooting Guides
Issue 1: My MCPA is not dissolving in water or a buffer.
-
Troubleshooting Steps:
-
Check the pH of your solution: If the pH is below 4, the MCPA is likely in its poorly soluble acid form.
-
Adjust the pH: Gradually increase the pH of the solution by adding a base (e.g., 1M NaOH) dropwise while stirring. As the pH rises above the pKa (~3.1), the MCPA will deprotonate and dissolve. Aim for a pH of 7 for maximum solubility of the anionic form.[3]
-
Consider Temperature: Gently warming the solution can increase the rate of dissolution. For instance, increasing the temperature from 20°C to 33°C can more than double the solubility of MCPA in acidified water.[1]
-
Verify the form of MCPA: Ensure you are not using an ester form of MCPA, which has very low water solubility.[3]
-
Issue 2: My MCPA precipitates out of solution after initial dissolution.
-
Troubleshooting Steps:
-
Monitor pH Stability: The pH of your solution may have drifted downwards, causing the MCPA to convert back to its less soluble acid form. Re-measure and, if necessary, adjust the pH. Using a buffered solution can help maintain a stable pH.
-
Check for Saturation: You may have exceeded the solubility limit at the given temperature and pH. Try diluting the solution or increasing the temperature.
-
Solvent Polarity Change: If you are mixing the aqueous MCPA solution with another solvent, the change in polarity may cause it to precipitate. This is a common issue when adding an aqueous stock to a less polar medium. Consider using a cosolvent system from the start (see Strategy 2 below).
-
Data Presentation: Solubility of MCPA
Table 1: Physicochemical Properties of MCPA
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| pKa | 3.07 - 3.13 | [1][2][3] |
| Water Solubility (Acid Form) | ~825 mg/L (at 25°C) | [1][2] |
| Water Solubility (Salt Form) | Up to 866,000 mg/L | [3] |
| Water Solubility (Ester Form) | ~5 mg/L | [3] |
Table 2: Effect of pH on MCPA Solubility
| pH | Predominant Form | Expected Relative Solubility |
| < 3 | Un-ionized (Acid) | Low |
| 3.1 (pKa) | 50% Un-ionized / 50% Ionized | Moderate |
| 4.0 | 89% Ionized (Anionic) | High[3] |
| 7.0 | ~100% Ionized (Anionic) | Very High[3] |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for common strategies to increase the aqueous solubility of MCPA.
Strategy 1: pH Adjustment
This is the most direct method for dissolving the free acid form of MCPA.
-
Objective: To deprotonate the carboxylic acid group of MCPA to its highly soluble carboxylate anion.
-
Methodology:
-
Weigh the desired amount of MCPA powder and add it to your target volume of purified water or buffer (with a pH below 3).
-
Place the suspension on a magnetic stirrer.
-
Slowly add a suitable base (e.g., 1 M NaOH or 1 M KOH) drop by drop to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the base and stirring until the MCPA is fully dissolved. This should occur as the pH rises significantly above 3.1. A final pH of 6-7 is recommended.
-
If needed, adjust the final volume with additional solvent.
-
Strategy 2: Cosolvency
Using a water-miscible solvent (a cosolvent) can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5][6][7]
-
Objective: To create a solvent mixture that is more favorable for dissolving MCPA.
-
Common Cosolvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), glycerin.[5][8]
-
Methodology:
-
First, attempt to dissolve the MCPA in a small amount of the pure cosolvent (e.g., ethanol or PEG 400). MCPA, being a lipophilic compound, should be more soluble in these solvents.[9]
-
Once dissolved, slowly add this organic stock solution to the aqueous phase (e.g., water or buffer) while stirring vigorously.
-
Alternatively, prepare various mixtures of the cosolvent and water (e.g., 20:80, 40:60, 60:40 v/v).[8]
-
Determine the solubility of MCPA in each mixture by adding an excess amount of the compound, stirring for a set period (e.g., 12-24 hours) to reach equilibrium, centrifuging, and then measuring the concentration in the supernatant.[10]
-
Select the cosolvent blend that provides the desired solubility without compromising experimental integrity. Note that high concentrations of cosolvents may be toxic in biological systems.[6]
-
Strategy 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like MCPA, increasing their apparent water solubility.[11][12][13]
-
Objective: To form a water-soluble inclusion complex where the nonpolar part of MCPA is housed within the cyclodextrin cavity.
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[13]
-
Methodology (Kneading Method):
-
Weigh the cyclodextrin (e.g., HP-β-CD) and MCPA in a specific molar ratio (commonly 1:1 to start).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a homogeneous paste.
-
Slowly add the MCPA powder to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the MCPA-cyclodextrin inclusion complex, which can then be dissolved in water. The complexation efficiency can be confirmed by techniques like DSC or FTIR.
-
Visualizations
Caption: A flowchart for troubleshooting common MCPA solubility issues.
Caption: The effect of pH on the ionization state and solubility of MCPA.
Caption: Encapsulation of MCPA by a cyclodextrin to form a soluble complex.
References
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. cdn.who.int [cdn.who.int]
- 3. sourcetotap.eu [sourcetotap.eu]
- 4. mdpi.com [mdpi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. bepls.com [bepls.com]
- 9. longdom.org [longdom.org]
- 10. Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of spray droplet size and adjuvants for enhanced MCPA efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of the herbicide MCPA through the manipulation of spray droplet size and the use of adjuvants.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimentation with MCPA.
FAQs: Droplet Size Optimization
-
Q1: Why is spray droplet size a critical factor in MCPA efficacy? A1: Spray droplet size significantly influences the coverage of the target weed, the retention of the spray on the leaf surface, and the potential for spray drift. Very fine droplets can provide excellent coverage but are highly susceptible to drift and evaporation before reaching the target. Conversely, very coarse droplets have reduced drift potential but may bounce off leaves and provide poor coverage.[1] Optimizing droplet size ensures that an effective dose of MCPA reaches the target weed with minimal off-target contamination.
-
Q2: What is the general relationship between droplet size and MCPA efficacy? A2: While specific quantitative data for MCPA is limited, research on other systemic herbicides like 2,4-D and glyphosate suggests that a balance is necessary. For systemic herbicides, adequate coverage is crucial for absorption and translocation. Extremely coarse droplets can lead to a reduction in weed control.[2][3] For instance, one study on a 2,4-D choline and glyphosate mixture found that while an "Ultra Coarse" droplet size (around 900 µm) could maintain 90% of maximum weed control in some situations, "Extremely Coarse" droplets (565-690 µm) were optimal in others, depending on the weed's leaf structure.[4]
-
Q3: How do I select the appropriate nozzle to achieve the desired droplet size? A3: Nozzle selection is a primary determinant of the droplet size spectrum. Nozzle manufacturers provide charts that specify the droplet size classification (e.g., Fine, Medium, Coarse) for each nozzle type at different operating pressures. Key factors to consider are the nozzle design (e.g., flat-fan, air-induction), orifice size, and spray angle. Air-induction nozzles, for example, are designed to produce larger, drift-reducing droplets.
-
Q4: My MCPA application with coarse droplets resulted in poor weed control. What could be the cause? A4: Poor efficacy with coarse droplets can be due to several factors:
-
Inadequate Coverage: Larger droplets result in fewer droplets per unit area, which can be insufficient for effective weed control, especially for smaller weeds.
-
Droplet Bounce: Coarse droplets have a higher tendency to bounce off the waxy cuticle of weed leaves, particularly on species with smooth or vertically oriented leaves.
-
Low Carrier Volume: Using a low water volume with coarse droplets can further exacerbate poor coverage. Increasing the carrier volume can sometimes compensate for the larger droplet size.[2]
-
FAQs: Adjuvant Selection and Use
-
Q1: What is the purpose of adding an adjuvant to my MCPA spray solution? A1: Adjuvants are added to a herbicide formulation or tank-mixed to enhance its effectiveness.[5][6] They can improve the spray characteristics and the biological activity of the herbicide by:
-
Increasing droplet retention on the leaf surface.
-
Enhancing the spreading of the droplet over the leaf.
-
Improving the penetration of MCPA through the waxy cuticle of the leaf.
-
Conditioning the spray water to prevent deactivation of the herbicide.[5]
-
-
Q2: What are the main types of adjuvants to consider for MCPA, and how do they differ? A2: The primary types of adjuvants that can be used with MCPA, a phenoxy herbicide, include:
-
Non-Ionic Surfactants (NIS): These reduce the surface tension of the spray droplets, leading to better spreading and coverage on the leaf surface.[7] They are a common choice for improving the efficacy of many herbicides.
-
Crop Oil Concentrates (COC): These are petroleum-based oils mixed with a surfactant. They can enhance herbicide penetration through the waxy leaf cuticle.[8]
-
Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more effective at penetrating the leaf cuticle than COCs, particularly under dry conditions when weeds have a thicker waxy layer.[9][10]
-
Ammonium Sulfate (AMS): This is a water-conditioning agent that is particularly useful in hard water. Hard water contains cations like calcium and magnesium that can bind to MCPA and reduce its effectiveness. AMS prevents this antagonism.[2]
-
-
Q3: I'm using hard water to mix my MCPA spray solution. Could this be affecting my results? A3: Yes, hard water can significantly reduce the efficacy of MCPA. The positively charged cations (like Ca²⁺ and Mg²⁺) in hard water can bind with the negatively charged MCPA molecules, forming less soluble salts that are not as readily absorbed by the weed. The addition of ammonium sulfate (AMS) to the spray tank before adding the MCPA can prevent this by tying up the hard water cations.[2]
-
Q4: Can I use any dish soap as a surfactant? A4: It is not recommended to use household dish soaps as adjuvants.[8] While they are surfactants, they are not designed for agricultural use and can have unpredictable effects on the spray solution and the target crop. They may also contain other ingredients that could be phytotoxic to the crop or reduce the efficacy of the MCPA. Always use an adjuvant that is specifically labeled for agricultural use.[8]
Data Presentation
The following tables summarize quantitative data on the effect of adjuvants on MCPA efficacy. Note: Specific quantitative data for the effect of droplet size on MCPA efficacy is limited in publicly available literature. The principles of droplet size effects are generally extrapolated from studies on other systemic herbicides.
Table 1: Effect of Non-Ionic Surfactant (NIS) on MCPA Amine Efficacy
| Treatment | ED₅₀ (g a.i. ha⁻¹) | Relative Potency |
| MCPA amine | 47.7 | 1.0 |
| MCPA amine + BS1000 (NIS) | 20.2 | 2.4 |
ED₅₀: The effective dose required to control 50% of the weed population. Data from a study on the antagonism of herbicide mixtures, where the addition of the non-ionic surfactant BS1000 was shown to significantly increase the potency of MCPA amine.
Table 2: Effect of Ammonium Sulfate (AMS) on MCPA Efficacy in the Presence of Hard Water
| Herbicide Treatment | Water Hardness (ppm CaCO₃) | Ammonium Sulfate (%) | Weed Control (%) |
| 75% of recommended MCPA dose | 1000 | 0 | Baseline |
| 75% of recommended MCPA dose | 1000 | 2 | 28% increase from baseline |
| 100% of recommended MCPA dose | 1000 | 0 | Baseline |
| 100% of recommended MCPA dose | 1000 | 2 | 75% increase from baseline |
This table illustrates the significant increase in weed control when AMS is added to the spray solution in hard water conditions, based on a study on a 2,4-D and MCPA mixture.[10]
Experimental Protocols
Protocol 1: Evaluating the Effect of Droplet Size on MCPA Efficacy in a Greenhouse Setting
Objective: To determine the optimal spray droplet size for maximizing the efficacy of MCPA on a target broadleaf weed species.
Materials:
-
MCPA formulation
-
Target weed species grown in uniform pots
-
Research-grade spray chamber equipped with a nozzle that can be changed to produce different droplet sizes (e.g., by varying nozzle type and pressure).
-
Laser diffraction instrument for droplet size analysis
-
Appropriate Personal Protective Equipment (PPE)
Methodology:
-
Plant Propagation: Grow a sufficient number of the target weed species from seed in a greenhouse to the desired growth stage (e.g., 4-6 true leaves). Ensure uniform growing conditions.
-
Droplet Size Characterization: Calibrate the spray nozzles to be used in the experiment. For each nozzle and pressure combination, measure the droplet size spectrum using a laser diffraction instrument to determine the Volume Median Diameter (VMD or Dᵥ₀.₅) and classify the spray quality (e.g., Fine, Medium, Coarse).
-
Treatment Preparation: Prepare the MCPA spray solution at the desired concentration according to the manufacturer's label.
-
Herbicide Application:
-
Randomly assign potted weeds to different treatment groups, including an untreated control and several droplet size treatments.
-
Place the plants in the spray chamber and apply the MCPA solution using the pre-calibrated nozzles to achieve the desired droplet sizes. Ensure consistent travel speed and spray height for all applications.
-
-
Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment:
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At the final assessment, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Analyze the visual control ratings and dry weight data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of droplet size on MCPA efficacy.
Protocol 2: Assessing the Impact of Adjuvants on MCPA Performance
Objective: To evaluate the enhancement of MCPA efficacy by different types of adjuvants.
Materials:
-
MCPA formulation
-
A selection of adjuvants to be tested (e.g., NIS, COC, MSO, AMS)
-
Target weed species grown in uniform pots
-
Backpack or research-grade sprayer with a single, consistent nozzle type
-
Appropriate PPE
Methodology:
-
Plant Propagation: As described in Protocol 1.
-
Treatment Preparation: Prepare a series of MCPA spray solutions. One will be MCPA mixed with water only (the control). The others will each contain MCPA plus one of the selected adjuvants at the manufacturer's recommended rate. If testing the effect of water hardness, prepare solutions with both deionized water and hard water of a known concentration of Ca²⁺ and Mg²⁺.
-
Herbicide Application:
-
Randomly assign potted weeds to the different treatment groups.
-
Apply the treatments using the sprayer, ensuring uniform coverage for all plants. Maintain a consistent spray pressure, height, and speed.
-
-
Post-Application Care: As described in Protocol 1.
-
Efficacy Assessment: As described in Protocol 1 (visual assessment and dry weight measurement).
-
Data Analysis: Statistically compare the efficacy of the MCPA-only treatment to the treatments containing different adjuvants to determine which adjuvants significantly improve MCPA performance.
Mandatory Visualization
Caption: MCPA Mode of Action as a Synthetic Auxin.
Caption: Experimental Workflow for MCPA Efficacy Testing.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. researchgate.net [researchgate.net]
- 3. Precise Spray Droplet Sizes for Optimizing Herbicide Applications | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. apparentag.com.au [apparentag.com.au]
- 6. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cwss.org [cwss.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting matrix interference in the analysis of MCPA from complex soil extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference during the analysis of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) in complex soil extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of MCPA from soil samples, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or inconsistent MCPA recovery?
Answer: Low or inconsistent recovery of MCPA is a frequent challenge, often stemming from matrix interference. Several factors could be at play:
-
Strong Analyte-Matrix Interactions: MCPA, being an acidic herbicide, can bind strongly to certain soil components, particularly those with high organic matter or clay content. Humic and fulvic acids, in particular, can increase the sorption of MCPA to the soil matrix.[1]
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Inefficient Extraction: The chosen extraction solvent and conditions may not be optimal for disrupting the interactions between MCPA and the soil matrix.
-
Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step may be too aggressive, leading to the unintended removal of MCPA along with the interfering compounds.
Troubleshooting Steps:
-
Optimize Extraction:
-
pH Adjustment: Since MCPA is an acidic compound, adjusting the pH of the extraction solvent to be more basic (e.g., using a buffered solution) can help to deprotonate the MCPA, reducing its interaction with the soil matrix and improving its solubility in the extraction solvent.
-
Solvent Choice: While acetonitrile is commonly used in QuEChERS-based methods, exploring different solvent systems or adding modifiers may improve extraction efficiency for your specific soil type.[2]
-
-
Refine the Cleanup Strategy:
-
dSPE Sorbent Selection: For soils with high organic matter, a combination of PSA (primary secondary amine) and C18 sorbents is often used in the dSPE cleanup step to remove polar matrix components and lipids, respectively.[3] If you suspect co-extraction of pigments, graphitized carbon black (GCB) can be included, but use it judiciously as it can also retain planar analytes like MCPA.[4]
-
SPE Optimization: If using traditional SPE, ensure the sorbent material is appropriate for MCPA (e.g., a polymeric reversed-phase or anion exchange sorbent). Optimize the wash and elution steps to ensure selective removal of interferences without eluting the MCPA prematurely.
-
-
Employ Matrix-Matched Standards: To compensate for signal suppression or enhancement caused by co-eluting matrix components, prepare calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as your samples.[2]
Question 2: My chromatographic peak for MCPA is distorted (e.g., fronting, tailing, or split). What could be the cause?
Answer: Peak distortion is a classic indicator of on-column matrix effects or issues with the analytical instrumentation.
-
Co-eluting Interferences: Matrix components that are not adequately removed during sample cleanup can co-elute with MCPA, interfering with its interaction with the stationary phase of the analytical column and causing peak shape issues.
-
Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, leading to peak distortion.
-
Analyte Interaction with Metal Surfaces: MCPA, as a compound capable of chelation, can interact with metal surfaces in the HPLC system, such as the column frit or tubing, leading to peak tailing and signal loss.[5]
Troubleshooting Steps:
-
Enhance Sample Cleanup: Revisit your dSPE or SPE cleanup protocol. Consider using a different combination or amount of sorbents to more effectively remove the interfering compounds.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components being introduced into the LC system, which can often improve peak shape.[6] However, ensure that the dilution does not bring the MCPA concentration below the limit of quantitation.
-
Use a Metal-Free or PEEK-Lined Column: If you suspect interactions with metal components in your HPLC system, switching to a metal-free or PEEK-lined column and tubing can significantly improve peak shape and analyte recovery for chelating compounds like MCPA.[5]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to peak distortion. Follow the manufacturer's recommendations for column cleaning or replace the column if necessary.
Question 3: I'm seeing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate this?
Answer: Ion suppression or enhancement is a common manifestation of matrix effects in electrospray ionization (ESI) mass spectrometry.[7][8] It occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source, leading to a decrease or increase in the observed signal, respectively.
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to reduce ion suppression. The goal is to remove the matrix components that are causing the interference before the sample is injected into the LC-MS/MS system. Refer to the cleanup strategies mentioned in the previous questions.
-
Optimize Chromatographic Separation: Modifying the LC gradient or using a column with a different selectivity can help to chromatographically separate MCPA from the interfering matrix components.
-
Dilute the Sample: As mentioned before, dilution can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of MCPA.[6]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for MCPA is the gold standard for correcting for matrix effects. Since the internal standard is chemically identical to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification.
-
Matrix-Matched Calibration: If an isotope-labeled internal standard is not available, using matrix-matched standards is the next best approach to compensate for these effects.[2]
-
Post-Column Infusion Experiment: To identify the regions of your chromatogram where ion suppression is occurring, you can perform a post-column infusion experiment.[9] This involves infusing a constant flow of a standard solution of MCPA into the eluent from the LC column before it enters the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the retention time of interfering compounds.
Experimental Workflows and Decision Tree
To aid in visualizing the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the analysis of MCPA in soil using a QuEChERS-based method.
Caption: A decision tree for troubleshooting common issues in MCPA analysis from soil.
Quantitative Data Summary
The following table summarizes typical recovery rates and matrix effects observed for MCPA in soil using different analytical approaches. Note that these values can vary significantly depending on the specific soil type and experimental conditions.
| Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| HPLC-DAD with SPE | 87.1 - 98.2 | 0.60 - 3.44 | Not Reported | [10] |
| QuEChERS with LC-MS/MS | 70 - 120 | < 15 | Varies Significantly | [3] |
Key Experimental Protocols
1. Modified QuEChERS Protocol for MCPA in Soil
This protocol is a general guideline and may require optimization for your specific soil matrix.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of water to achieve a consistent moisture content and allow it to hydrate.[2]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.[2]
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract prior to injection.
-
2. Solid-Phase Extraction (SPE) Protocol for MCPA in Soil Extract
This is a general protocol for SPE cleanup of a soil extract.
-
Conditioning:
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate organic solvent (e.g., methanol), followed by equilibration with acidified water.
-
-
Loading:
-
Load the soil extract (previously acidified) onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
-
Elution:
-
Elute the MCPA from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of soil analysis?
A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, MCPA) due to the presence of other components in the sample matrix (soil).[7] These interfering components are co-extracted with the analyte and can lead to inaccurate quantification.
Q2: What are the main components in soil that cause matrix interference for MCPA analysis?
A2: The primary sources of matrix interference in soil are organic matter, including humic and fulvic acids, as well as various inorganic salts and minerals.[1] These substances can interact with MCPA, affecting its extraction efficiency and causing signal suppression or enhancement during LC-MS/MS analysis.
Q3: What is the difference between ion suppression and ion enhancement?
A3: In LC-MS/MS with electrospray ionization (ESI), ion suppression is the reduction in the ionization efficiency of the analyte due to the presence of co-eluting matrix components, resulting in a lower signal. Conversely, ion enhancement is an increase in the ionization efficiency, leading to a higher signal. Both phenomena can lead to inaccurate analytical results.
Q4: Why is a QuEChERS-based method commonly used for pesticide analysis in soil?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method because it is a streamlined approach that combines extraction and cleanup into a few simple steps.[11] It is effective for a wide range of pesticides and can be modified to suit different matrices, including complex ones like soil.
Q5: When should I use matrix-matched standards versus an isotope-labeled internal standard?
A5: An isotope-labeled internal standard is the preferred method for correcting for matrix effects as it most accurately mimics the behavior of the analyte throughout the entire analytical process. However, these standards can be expensive and are not always available. Matrix-matched standards are a more accessible alternative that can effectively compensate for matrix effects by creating a calibration curve in a blank matrix that is representative of the samples being analyzed.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. weber.hu [weber.hu]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [fr.restek.com]
- 8. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
Enhancing the bioremediation of MCPA-contaminated soils through microbial augmentation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the bioremediation of 2-methyl-4-chlorophenoxyacetic acid (MCPA)-contaminated soils through microbial augmentation.
Troubleshooting Guide
This guide addresses common issues encountered during MCPA bioremediation experiments in a question-and-answer format.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Why is MCPA degradation slower than expected in my soil microcosms? | 1. Suboptimal Environmental Conditions: pH, temperature, moisture, and oxygen levels may not be ideal for the microbial consortium. The optimal pH for most degrading bacteria is between 6 and 8.[1] 2. Nutrient Limitation: The soil may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. 3. Low Bioavailability of MCPA: MCPA might be strongly adsorbed to soil particles, making it unavailable to microorganisms. 4. Presence of Inhibitory Substances: Other co-contaminants or soil constituents could be inhibiting the activity of the MCPA-degrading microbes. | 1. Optimize Conditions: Regularly monitor and adjust the pH, temperature, and moisture content of your microcosms to match the optimal growth conditions of your microbial consortium. Ensure adequate aeration for aerobic degradation. 2. Nutrient Amendment: Conduct a nutrient analysis of the soil and amend it with a suitable source of nitrogen and phosphorus if necessary. 3. Enhance Bioavailability: Consider the use of mild surfactants or biosurfactants to increase the desorption of MCPA from soil particles. 4. Identify and Mitigate Inhibition: Analyze the soil for potential inhibitors. If identified, consider a pre-treatment step or the use of a more robust microbial consortium. |
| I'm observing high variability in MCPA degradation rates between replicate microcosms. What could be the reason? | 1. Heterogeneous Contaminant Distribution: Uneven spiking of MCPA in the soil can lead to variations in initial concentrations. 2. Inconsistent Inoculum Distribution: The microbial inoculum may not be uniformly mixed into the soil, resulting in different microbial densities. 3. Microenvironmental Variations: Small-scale differences in soil compaction, moisture, and aeration within and between microcosms can affect microbial activity. | 1. Homogenize Spiking: Ensure thorough mixing of the soil after spiking with MCPA to achieve a uniform initial concentration. 2. Standardize Inoculation: Use a standardized procedure for inoculating the soil, such as spraying a liquid culture and then thoroughly mixing. 3. Control Microenvironment: Carefully control the physical parameters of the microcosms, ensuring consistent soil density and moisture content across all replicates. |
| The augmented microbial population is not surviving or declining over time. Why is this happening? | 1. Competition with Indigenous Microorganisms: The introduced microbes may be outcompeted by the native soil microflora for resources. 2. Predation and Grazing: Protozoa and other soil organisms may be preying on the introduced bacteria. 3. Incompatibility with Soil Environment: The introduced microorganisms may not be well-adapted to the specific soil's physicochemical properties. | 1. Acclimatize Inoculum: Gradually acclimate the microbial consortium to the soil environment before full-scale application. 2. Use a Carrier Material: Immobilizing the inoculum on a carrier material (e.g., biochar, zeolite) can provide a protective microenvironment. 3. Select Adapted Strains: Isolate and use microbial strains that are native to the contaminated site or have been shown to be robust in similar soil types. |
| MCPA degradation has stalled, and there is a persistent residual concentration. What is the cause? | 1. Formation of Recalcitrant Metabolites: The degradation process may have produced intermediate compounds that are more resistant to further breakdown. 2. Limited Bioavailability of Residual MCPA: The remaining MCPA may be tightly bound to soil organic matter or sequestered in micropores. 3. Feedback Inhibition: High concentrations of degradation byproducts might be inhibiting the enzymatic activity of the degrading microorganisms. | 1. Identify Metabolites: Use analytical techniques like LC-MS/MS to identify any accumulating metabolites. 2. Enhance Desorption: Employ methods to increase the bioavailability of the residual MCPA, such as the addition of cyclodextrins. 3. Investigate Metabolic Pathways: Study the metabolic pathway of your microbial consortium to understand potential feedback inhibition mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is a typical inoculum density for bioaugmentation in MCPA-contaminated soil?
A1: The optimal inoculum density can vary depending on the microbial strain, soil type, and contamination level. However, a common starting point is in the range of 10^6 to 10^8 colony-forming units (CFU) per gram of soil. It is recommended to perform preliminary experiments to determine the most effective inoculum size for your specific conditions.
Q2: How can I differentiate between biotic and abiotic degradation of MCPA in my experiments?
A2: To distinguish between microbial degradation and chemical or physical breakdown, you should include a sterile control in your experimental setup. This is typically achieved by autoclaving or gamma-irradiating a subset of your soil samples to eliminate microbial activity. Any reduction in MCPA concentration in the sterile control can be attributed to abiotic processes.
Q3: What is the significance of the tfdA gene in MCPA bioremediation?
A3: The tfdA gene, particularly class III tfdA genes, encodes for the enzyme responsible for the initial step in the aerobic degradation of MCPA, which is the conversion of MCPA to 4-chloro-2-methylphenol. Monitoring the abundance of this gene using techniques like quantitative PCR (qPCR) can serve as a molecular marker to track the growth and activity of MCPA-degrading bacteria in the soil.
Q4: Can I use a mixed microbial consortium for bioaugmentation?
A4: Yes, using a microbial consortium is often more effective than using a single microbial strain. A consortium can have a broader range of enzymatic capabilities, allowing for more complete degradation of MCPA and its metabolites. Additionally, a consortium may be more resilient to fluctuations in environmental conditions.
Q5: What are the key soil parameters I should measure before starting a bioremediation experiment?
A5: Before initiating a bioremediation study, it is crucial to characterize the soil. Key parameters to measure include:
-
pH
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Soil organic matter content
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Soil texture (sand, silt, clay content)
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Moisture content and water holding capacity
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Nutrient content (total nitrogen, available phosphorus)
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Initial MCPA concentration
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Indigenous microbial population density
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on MCPA bioremediation.
Table 1: MCPA Degradation Efficiency in Soil Microcosms
| Microbial Inoculum | Soil Type | Initial MCPA (mg/kg) | Incubation Time (days) | Degradation (%) | Reference |
| Escherichia coli LKDA3 | Not Specified | 300 | 5 | ~99 | [2] |
| Indigenous Soil Microflora | Chernozem | Not Specified | 2.2 (t1/2) | 50 | [1] |
| Indigenous Soil Microflora | Regosol | Not Specified | 11.7 (t1/2) | 50 | [1] |
| Indigenous Soil Microflora | Sandy Loam | 7 | 120 | >90 | [3] |
| Microbial Consortium (SE+SA) | Not Specified | 0.1 mM | 24 | 99 | |
| Microbial Consortium (SE+SA) | Not Specified | 0.5 mM | 24 | 100 |
Table 2: Half-lives (DT50) of MCPA in Different Soil Types
| Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Chernozem | 22 ± 2 | 2.2 | [1] |
| Regosol | 22 ± 2 | 11.7 | [1] |
| Sandy Loam (Ap horizon) | 25 | ~5 | [3] |
| Loamy Sand (Ap horizon) | 25 | ~4 | [3] |
| Loess (Ap horizon) | 25 | ~3 | [3] |
| Agricultural Soil (Beijing) | Field Conditions | 3.22 | [4][5] |
| Agricultural Soil (Tianjin) | Field Conditions | 3.10 | [4][5] |
Experimental Protocols
Protocol 1: Isolation of MCPA-Degrading Bacteria from Soil
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Enrichment Culture:
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Collect soil samples from an MCPA-contaminated site.
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In a flask, add 10 g of soil to 100 mL of a minimal salt medium (MSM) containing MCPA as the sole carbon source (e.g., 100 mg/L).
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Incubate the flask on a rotary shaker at 25-30°C for 7-10 days.
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After incubation, transfer 10 mL of the enrichment culture to a fresh 90 mL of MSM with MCPA and incubate under the same conditions. Repeat this transfer 2-3 times to enrich for MCPA-degrading microorganisms.
-
-
Isolation:
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Prepare serial dilutions of the final enrichment culture in sterile saline solution (0.85% NaCl).
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Plate 100 µL of each dilution onto MSM agar plates containing MCPA.
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Incubate the plates at 25-30°C until distinct colonies appear.
-
-
Screening and Identification:
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Pick individual colonies and streak them onto fresh MSM agar plates with MCPA to obtain pure cultures.
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Confirm the MCPA degradation ability of the pure isolates by inoculating them into liquid MSM with MCPA and measuring the disappearance of MCPA over time using HPLC.
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Identify the most efficient degraders using 16S rRNA gene sequencing.
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Protocol 2: Soil Microcosm Setup for MCPA Bioremediation
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Soil Preparation:
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Collect the soil to be tested, air-dry it, and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
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Characterize the soil for its physicochemical properties.
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For sterile controls, autoclave the soil at 121°C for 60 minutes.
-
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Microcosm Assembly:
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Weigh a specific amount of soil (e.g., 100 g) into sterile glass jars or beakers.
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Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.
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MCPA Spiking:
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Prepare a stock solution of MCPA in a suitable solvent (e.g., acetone or methanol).
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Add the required volume of the stock solution to the soil to achieve the target MCPA concentration.
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Thoroughly mix the soil to ensure uniform distribution of the herbicide. Allow the solvent to evaporate completely in a fume hood.
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Inoculation:
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Prepare a liquid culture of the MCPA-degrading microbial consortium grown to the late exponential phase.
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Centrifuge the culture, wash the cell pellet with sterile saline, and resuspend it to a known cell density.
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Inoculate the soil microcosms with the microbial suspension to achieve the desired inoculum density. Mix thoroughly.
-
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Incubation:
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Cover the microcosms with perforated parafilm or a loose-fitting lid to allow for gas exchange while minimizing moisture loss.
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Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
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Periodically weigh the microcosms and add sterile water to compensate for any moisture loss.
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Sampling:
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At predetermined time intervals (e.g., 0, 3, 7, 14, 28 days), collect soil samples from each microcosm for MCPA analysis and microbial population counts.
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Protocol 3: HPLC Analysis of MCPA in Soil
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Extraction:
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Weigh 5 g of soil sample into a centrifuge tube.
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Add 10 mL of an extraction solvent, such as a mixture of methanol and diluted phosphoric acid (e.g., 60:40 v/v, pH 2).
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Shake the tubes on a mechanical shaker for a specified time (e.g., 24 hours).
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Centrifuge the samples to separate the soil particles from the extract.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid), typically in an isocratic or gradient elution mode. A common isocratic ratio is 50:50 (v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detector: UV detector set at a wavelength of 228 nm or 278 nm.
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Column Temperature: 25-30°C.
-
-
Quantification:
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Prepare a series of standard solutions of MCPA of known concentrations in the mobile phase.
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Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
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Quantify the concentration of MCPA in the soil extracts by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for a soil microcosm bioremediation study.
Caption: Aerobic degradation pathway of MCPA by microorganisms.
References
Best practices to minimize off-target movement and environmental impact of MCPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target movement and environmental impact of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) during experimental applications.
Section 1: Troubleshooting Off-Target Spray Drift
Spray drift is the movement of pesticide droplets away from the target area during application and is a primary cause of off-target effects.
Problem: I am observing damage to non-target plants in my experimental area.
This is likely due to spray drift. The following sections provide guidance on how to diagnose and mitigate this issue.
FAQ 1: What are the primary factors influencing MCPA spray drift?
The main factors can be categorized as weather conditions, application equipment setup, and the formulation of the spray solution. Each of these must be carefully managed to minimize drift.
Troubleshooting Guide: Diagnosing the Cause of Spray Drift
Use the following checklist to identify the potential cause of off-target movement:
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Weather Conditions at the Time of Application:
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Wind Speed: Was the wind speed outside the optimal range? High winds are a major contributor to drift.[1]
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Temperature and Humidity: Were applications made during hot and dry conditions? High temperatures and low humidity can cause spray droplets to evaporate, becoming smaller and more susceptible to wind movement.[2]
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Temperature Inversions: Was the application made during very calm conditions, especially in the early morning or evening? This could indicate a temperature inversion, where a layer of cool air is trapped below a layer of warm air, allowing fine spray droplets to remain suspended and travel long distances.[3]
-
-
Application Equipment and Setup:
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Nozzle Type: Are you using a nozzle that produces very fine droplets? Coarser droplets are less prone to drift.
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Boom Height: Was the spray boom set too high above the target? A greater release height increases the time for wind to affect the droplets.
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Spray Pressure: Was the pressure too high? Higher pressures generally produce a larger proportion of fine, drift-prone droplets.
-
-
Spray Solution Characteristics:
Section 2: Best Practices for Minimizing MCPA Drift
FAQ 2: What are the ideal weather conditions for applying MCPA?
To minimize drift, MCPA should be applied under the following conditions:
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Wind Speed: Ideally between 3 and 10 miles per hour (approximately 5 to 16 kilometers per hour).[6] Do not spray in calm conditions or when wind speeds are high.[2]
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Temperature and Humidity: Cool and humid conditions are best. Avoid spraying when temperatures are high and relative humidity is low.[2]
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Temperature Inversions: Do not spray during a temperature inversion. These are common during early morning and evening hours when there is little to no wind.[3]
Data Presentation: Impact of Wind Speed and Droplet Size on Drift Distance
While specific data for MCPA is limited, the following table, derived from general herbicide drift studies, illustrates the significant impact of wind speed and droplet size on drift distance.
| Droplet Size (microns) | Wind Speed (mph) | Approximate Drift Distance (feet) |
| 100 | 10 | 17.5[7] |
| 200 | 2 | 0.2[7] |
| 200 | 10 | 1.0[7] |
| 400 | 10 | < 1 |
Note: This data is for illustrative purposes to show the relationship between droplet size, wind speed, and drift.
FAQ 3: How can I optimize my spray equipment to reduce drift?
Proper equipment setup is critical for drift reduction.
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Nozzle Selection: Use low-drift nozzles, such as air-induction (AI) or turbo-teejet induction (TTI) nozzles, which produce coarser droplets.[8]
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Boom Height: Keep the spray boom as low as possible while still achieving uniform coverage, ideally no more than 24 inches (about 60 cm) above the target canopy.[1]
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Spray Pressure: Operate nozzles within their recommended pressure range. Using lower pressures will generally produce larger droplets.
Data Presentation: Comparison of Nozzle Types and Drift Potential
| Nozzle Type | Typical Droplet Size Classification | Relative Drift Potential |
| XR Flat Fan | Fine to Medium | High |
| AIXR (Air Induction Extended Range) | Medium to Coarse | Low to Medium |
| TTI (Turbo TeeJet Induction) | Very Coarse to Ultra Coarse | Very Low |
Source: Adapted from industry demonstrations and research.[8]
FAQ 4: What is the role of adjuvants in controlling MCPA drift?
Drift reduction adjuvants can be added to the spray tank to increase the viscosity of the spray solution, leading to larger droplets and reduced drift.[5] There are various types of drift control agents, including polymer-based, guar-based, and oil-based adjuvants.[5]
Data Presentation: Efficacy of Drift Reduction Adjuvants
The following table summarizes the potential reduction in drift when using adjuvants, based on a study of various adjuvant types.
| Adjuvant Type | Active Ingredient | Drift Reduction Potential (%) |
| Oil-based | Vegetable Oil | 59.35 |
| Oil-based | Mineral Oil | - |
| Polymer-based | Polymer | - |
Source: Adapted from a study on commercial adjuvants.
FAQ 5: How does the formulation of MCPA affect off-target movement?
MCPA is available in different formulations, primarily as amine salts and esters. Ester formulations are generally more volatile than amine formulations and can turn into a vapor after application, leading to vapor drift, which can travel long distances.[4] To minimize off-target movement, it is recommended to use a low-volatility amine formulation of MCPA, especially in warmer conditions.[4]
Section 3: Minimizing Environmental Impact Beyond Drift
Beyond spray drift, the environmental impact of MCPA can be minimized by understanding its fate in soil and water and taking steps to prevent contamination.
FAQ 6: What is the environmental fate of MCPA?
MCPA is highly soluble in water and has a low affinity for most soil types, which gives it the potential to leach into groundwater and move into surface water through runoff.[9] It is susceptible to microbial degradation in aerobic (oxygen-rich) conditions and is considered slightly persistent in soil and water.[9] Its half-life in soil can range from a few days to several weeks, depending on factors like soil type, temperature, and microbial activity.[10]
Data Presentation: MCPA Residues in Soil
| Time After Application (Days) | MCPA Residue in Soil (mg/kg) - Location 1 | MCPA Residue in Soil (mg/kg) - Location 2 |
| 0 (initial) | 0.5 | 0.5 |
| 1 | 0.35 | 0.38 |
| 3 | 0.21 | 0.25 |
| 7 | 0.10 | 0.12 |
| 14 | 0.04 | 0.05 |
| 30 | < 0.01 | < 0.01 |
Source: Adapted from a study on MCPA dissipation in wheat fields.[10]
FAQ 7: How can I prevent MCPA from contaminating water sources?
-
Avoid Application Near Water Bodies: Maintain a buffer zone between the application area and any surface water bodies. The specific width of this buffer zone may be regulated.
-
Do Not Apply to Waterlogged Soil: Applying MCPA to saturated soils increases the risk of runoff.
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Consider Weather Forecasts: Do not apply MCPA if heavy rain is forecasted, as this can lead to significant runoff.
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Implement Vegetative Filter Strips: Strips of untreated vegetation between the treated area and water bodies can help filter out herbicides from runoff.
Data Presentation: MCPA Concentrations in Surface Water
The following table provides examples of MCPA concentrations detected in surface water from various studies.
| Location/Study | MCPA Concentration Range (µg/L) |
| Danube River, EU | up to 1.6 |
| Irish Rivers | up to 18 |
| Canadian Surface Waters | 0.00003 to 0.013[7] |
FAQ 8: What is the toxicity of MCPA to non-target organisms?
MCPA is a selective herbicide, meaning it is more toxic to broadleaf plants than grasses. In the aquatic environment, it is generally most toxic to algae and macrophytes, slightly toxic to fish, and has low toxicity to aquatic invertebrates.[7]
Data Presentation: Aquatic Toxicity of MCPA
| Organism | Species | Endpoint | Value (µg/L) |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 3,600 - 748,000 |
| Lepomis macrochirus (Bluegill) | 96-hr LC50 | 3,160 - 4,640 | |
| Invertebrate | Daphnia magna (Water Flea) | 48-hr EC50 | > 190,000[1] |
| Daphnia magna (Water Flea) | 21-day NOEC | 56,000[1] | |
| Algae | Selenastrum capricornutum | 5-day LOEC | 26 |
| Navicula pelliculosa | 5-day NOEC | 7.7[7] | |
| Aquatic Plant | Lemna gibba | 7-day ErC50 | > 6,280[1] |
| Myriophyllum spicatum | 14-day ErC50 | 243[1] |
LC50: The concentration that is lethal to 50% of the test population. EC50: The concentration that causes an effect in 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.
Section 4: Experimental Protocols and Visualizations
Experimental Protocol: Wind Tunnel Analysis of MCPA Spray Drift
This protocol provides a methodology for quantifying the spray drift of an MCPA formulation under controlled wind tunnel conditions.
Objective: To measure the downwind deposition of MCPA spray droplets from a specific nozzle type at various wind speeds.
Materials:
-
Wind tunnel with adjustable wind speed.
-
Spray nozzle to be tested.
-
Pressurized spray system.
-
MCPA solution of known concentration, with a fluorescent tracer added.
-
Collectors (e.g., polyethylene lines, filter paper).
-
Fluorometer or other instrument to quantify the tracer.
Methodology:
-
Preparation:
-
Prepare the MCPA spray solution with a known concentration of a fluorescent tracer.
-
Install the test nozzle in the spray system and calibrate it to the desired pressure and flow rate.
-
Arrange the collectors at set distances downwind from the nozzle within the wind tunnel.
-
-
Application:
-
Set the wind tunnel to the first desired wind speed.
-
Activate the spray system for a predetermined duration.
-
Allow time for droplets to settle on the collectors.
-
-
Sample Collection and Analysis:
-
Carefully collect the downwind collectors.
-
Extract the fluorescent tracer from the collectors using a suitable solvent.
-
Analyze the concentration of the tracer in the solvent using a fluorometer.
-
-
Data Calculation:
-
Convert the tracer concentration to the amount of MCPA deposited on each collector based on the initial spray solution concentration.
-
Express the drift as a percentage of the applied MCPA.
-
-
Repeat:
-
Repeat the procedure for each wind speed to be tested.
-
Visualizations
Caption: Key factors and corresponding mitigation strategies to reduce MCPA spray drift.
Caption: Environmental fate and transport pathways of MCPA after application.
References
- 1. scielo.br [scielo.br]
- 2. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 3. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Major Variables on Drift Distances of Spray Droplets | Ohioline [ohioline.osu.edu]
- 5. Of Corn and Cancer: Iowa’s Deadly Water Crisis | The New Republic [newrepublic.com]
- 6. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Pesticide Residues in Organic and Conventional Agricultural Soils across Europe: Measured and Predicted Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sourcetotap.eu [sourcetotap.eu]
- 10. DSpace [dr.lib.iastate.edu]
Technical Support Center: Optimizing (4-chloro-2-Methylphenoxy)acetic Acid (MCPA) Applications for Enhanced Crop Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the crop selectivity of (4-chloro-2-Methylphenoxy)acetic acid (MCPA) applications.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving MCPA, offering potential causes and solutions.
Issue 1: Crop Injury Observed After MCPA Application
Question: I have applied MCPA to my cereal crops (wheat, barley, oats, or rye) and am observing signs of injury. What are the typical symptoms of MCPA injury, and what could be the cause?
Answer:
MCPA is a synthetic auxin herbicide, and while selective, it can cause injury to cereal crops under certain conditions.[1][2] Symptoms of MCPA injury in cereals can include:
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Leaf Malformations: Twisted or rolled flag leaves, sometimes referred to as "onion-leafing."[1][2]
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Stem Deformities: Stem twisting (epinasty), bending, and increased brittleness.[1]
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Head Abnormalities: Distorted or abnormal heads and sterile spikelets, which can lead to reduced yield.[2]
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Stunting: Reduced plant height and fewer tillers, especially if applied at early growth stages.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Application Timing: Applying MCPA before the 3-5 leaf stage or after the jointing stage can increase the risk of crop injury.[2] | Adhere strictly to the recommended application window for your specific cereal crop as indicated on the product label. For wheat, a common window is from the 3-leaf stage to the early boot stage.[1] |
| High Application Rate: Exceeding the recommended dosage can overwhelm the crop's ability to metabolize the herbicide. | Calibrate your spray equipment accurately and use the recommended rate for your target weed spectrum and crop growth stage. |
| Environmental Stress: Crops under stress from drought, waterlogging, frost, or nutrient deficiencies are more susceptible to herbicide injury.[3] | Avoid applying MCPA when crops are under stress. Ensure optimal growing conditions before and after application. |
| Tank Mixing Incompatibility: Certain tank-mix partners can increase the phytotoxicity of MCPA to the crop.[4] | Always consult the product labels for compatible tank-mix partners. When using a new combination, consider a small-scale test (jar test) to check for physical compatibility. |
| Incorrect Formulation: Ester formulations of MCPA can be more "hot" (phytotoxic) than amine formulations, especially in warm, humid conditions.[4] | Select the appropriate MCPA formulation based on your environmental conditions and crop sensitivity. |
Issue 2: Poor Weed Control After MCPA Application
Question: I've applied MCPA, but the target broadleaf weeds are not being effectively controlled. What could be the reason for this lack of efficacy?
Answer:
Several factors can contribute to reduced weed control with MCPA. Identifying the cause is crucial for effective weed management.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Weed Resistance: Some weed biotypes have developed resistance to synthetic auxin herbicides like MCPA.[5] Resistance can be due to altered target sites or enhanced metabolism of the herbicide.[5] | 1. Confirm Resistance: If you suspect resistance, have the weed population tested. 2. Rotate Herbicides: Use herbicides with different modes of action in subsequent applications and seasons. 3. Tank Mixing: Tank-mix MCPA with a herbicide from a different mode of action group that is effective on the target weed. |
| Incorrect Weed Staging: MCPA is most effective on young, actively growing weeds. Larger, more mature weeds are harder to control. | Apply MCPA when broadleaf weeds are in the seedling to rosette stage for optimal results. |
| Unfavorable Environmental Conditions: Cool, dry, or otherwise stressful conditions can reduce weed growth and herbicide uptake. | Apply MCPA when weeds are actively growing, and soil moisture is adequate. Avoid application during periods of extreme temperatures or drought. |
| Rainfall Shortly After Application: Rain can wash the herbicide off the leaf surface before it has been adequately absorbed. | Check the weather forecast and allow for a sufficient rain-free period after application, as specified on the product label. |
| Inadequate Spray Coverage: Poor coverage can result in weeds not receiving a lethal dose of the herbicide. | Use appropriate spray volume, pressure, and nozzles to ensure thorough coverage of the target weeds. Consider the use of adjuvants to improve spray deposition and spreading. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of MCPA crop selectivity.
Q1: How can I improve the selectivity of MCPA in my cereal crops?
A1: Improving MCPA selectivity involves several strategies:
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Optimize Application Timing: Apply MCPA during the tolerant growth stages of the cereal crop.
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Use Adjuvants: Certain adjuvants can enhance herbicide uptake by weeds while not increasing crop injury. However, some, like crop oil concentrates, can increase the risk of crop injury, so it's crucial to select the appropriate type.[6]
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Incorporate Safeners: Herbicide safeners are chemicals that can be added to a herbicide formulation or tank-mix to protect the crop from injury without affecting weed control.[1] Safeners like cloquintocet-mexyl work by enhancing the crop's ability to metabolize the herbicide.[7]
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Select the Right Formulation: Amine formulations are generally less phytotoxic to crops than ester formulations, especially under warm conditions.[4]
Q2: What is the role of adjuvants in MCPA applications, and which ones should I use?
A2: Adjuvants are added to the spray tank to improve herbicide performance.[8] For MCPA, their primary roles are to enhance wetting, spreading, and penetration of the herbicide into the weed's leaves.
| Adjuvant Type | Function | Impact on MCPA Selectivity |
| Non-ionic Surfactants (NIS) | Reduce surface tension, improve spreading and wetting. | Generally safe for crops and can improve weed control by ensuring better coverage. |
| Crop Oil Concentrates (COC) | Enhance penetration through the weed's waxy cuticle. | Can increase MCPA activity on weeds but may also increase the risk of crop injury, especially under stressful conditions.[6] |
| Methylated Seed Oils (MSO) | Similar to COCs but can provide even greater penetration. | Similar to COCs, they can enhance weed control but also carry a higher risk of crop phytotoxicity.[6] |
| Ammonium Sulfate (AMS) | Conditions hard water and can improve herbicide uptake. | Can enhance the efficacy of some herbicides, including glyphosate when tank-mixed with MCPA. Its direct impact on MCPA selectivity needs to be evaluated based on specific conditions. |
Q3: What are herbicide safeners, and how do they work with MCPA?
A3: Herbicide safeners are compounds that selectively protect crops from herbicide injury.[1] They work by stimulating the crop's natural defense mechanisms, leading to faster metabolism and detoxification of the herbicide.[1] For synthetic auxin herbicides like MCPA, safeners such as cloquintocet-mexyl can be used.[7] Cloquintocet-mexyl has been shown to enhance the expression of detoxification enzymes, like glutathione transferases (GSTs), in wheat, which helps the crop to break down the herbicide more rapidly.[7]
Q4: Can I tank-mix MCPA with other herbicides?
A4: Yes, MCPA is often tank-mixed with other herbicides to broaden the spectrum of controlled weeds. However, it's crucial to be aware of potential antagonisms, where the efficacy of one or both herbicides is reduced. For example, tank-mixing 2,4-D or MCPA with some grass-specific herbicides can sometimes reduce the control of grassy weeds.[4] Always refer to the product labels for recommended tank-mix partners and be cautious about potential crop injury from certain combinations.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for Assessing MCPA Selectivity
This protocol outlines a method for determining the selectivity of MCPA between a cereal crop and a target broadleaf weed.
Objective: To quantify the dose of MCPA required to cause a 50% reduction in growth (GR₅₀) for both the crop and the weed, and to calculate a selectivity index.
Materials:
-
Seeds of the test crop (e.g., wheat) and weed species.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
MCPA herbicide formulation.
-
Cabinet sprayer calibrated to deliver a precise volume.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Balance for weighing plant biomass.
Procedure:
-
Planting: Sow 3-5 seeds of the crop and 5-10 seeds of the weed in separate pots. Once emerged, thin to a uniform number of plants per pot (e.g., 1-2 crop plants, 3-5 weed plants).
-
Growth Stage: Allow plants to reach the desired growth stage for application (e.g., 2-3 leaf stage for weeds, 3-4 leaf stage for the crop).
-
Herbicide Preparation: Prepare a series of MCPA dilutions to create a range of doses. A typical range might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate. An untreated control (0x) is essential.
-
Application: Spray the plants with the different MCPA doses using the calibrated cabinet sprayer. Ensure uniform coverage.
-
Growth and Observation: Return the plants to the growth chamber/greenhouse. Observe and record any visual injury symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Harvest: After a set period (e.g., 21 days after treatment), harvest the above-ground biomass of the plants from each pot.
-
Data Collection: Dry the harvested biomass in an oven at 70°C for 48 hours and then record the dry weight for each pot.
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.
-
Use a statistical software package with dose-response analysis capabilities (e.g., R with the 'drc' package) to fit a log-logistic model to the data for both the crop and the weed.
-
From the fitted curves, determine the GR₅₀ value for each species.
-
Calculate the Selectivity Index (SI) as: SI = GR₅₀ (crop) / GR₅₀ (weed) . A higher SI indicates greater selectivity.
-
Protocol 2: MCPA Residue Analysis in Wheat Grain and Straw by HPLC-MS/MS
This protocol describes a method for the extraction and quantification of MCPA residues in wheat samples.
Objective: To determine the concentration of MCPA in wheat grain and straw samples.
Materials:
-
Wheat grain and straw samples.
-
Grinder or mill.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid.
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
Centrifuge and centrifuge tubes.
-
Vortex mixer.
-
Syringe filters (0.22 µm).
-
High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
-
MCPA analytical standard.
Procedure:
-
Sample Preparation: Homogenize the wheat grain or straw samples to a fine powder using a grinder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of ACN containing 1% formic acid.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (d-SPE):
-
Take a 1 mL aliquot of the upper ACN layer and transfer it to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Sample Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitor the precursor ion to product ion transitions for MCPA (e.g., m/z 199 -> 141).
-
-
-
Quantification:
-
Prepare a calibration curve using the MCPA analytical standard.
-
Quantify the MCPA concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for optimizing MCPA application.
Caption: MCPA's differential effect on plants.
References
- 1. mdpi.com [mdpi.com]
- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Auxin and monocot development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. testinglab.com [testinglab.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Addressing challenges in the analytical detection of MCPA's primary metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its primary metabolites, 4-chloro-2-methylphenol (MCP) and 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of MCPA I should be targeting?
The primary and most commonly analyzed metabolite of MCPA is 4-chloro-2-methylphenol (MCP).[1][2][3] Another metabolite that can be found is 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[4] The degradation of MCPA can occur through the cleavage of the ether linkage to form MCP or through the hydroxylation of the methyl group to yield cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).[2]
Q2: Which analytical techniques are most suitable for the detection of MCPA and its metabolites?
The most common and robust methods for the analysis of MCPA and its metabolites are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that often requires minimal sample preparation, especially for water samples.[1][5] It is suitable for analyzing both the parent compound and its metabolites directly.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and is a well-established method. However, it requires a derivatization step to make the acidic analytes volatile.[6][7] Common derivatizing agents include diazomethane and pentafluorobenzylbromide.[6][8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is also used but may have higher detection limits compared to MS-based methods.[9][10][11]
Q3: What are the main challenges in the analysis of MCPA and its metabolites?
The primary challenges include:
-
Sample Preparation: Efficiently extracting the analytes from complex matrices like soil, wheat, and biological samples is critical.[1][12]
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS, affecting accuracy and precision.[13][14]
-
Derivatization for GC-MS: The additional derivatization step can be a source of variability and error.[15][16]
-
Low Concentrations: Detecting and quantifying low levels of these compounds in environmental and food samples requires highly sensitive instrumentation.[8][12]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Column degradation.- Dead volume in fittings or connections.[17] | - Adjust mobile phase pH to ensure analytes are in a single ionic form.- Use a new column or a guard column.- Check and tighten all fittings.[17] |
| Poor Peak Shape (Fronting) | - Column overload.- Sample solvent incompatible with the mobile phase.[17] | - Dilute the sample.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[17] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if performance degrades over time. |
| Low Signal/Sensitivity | - Ion suppression from matrix effects.[13]- Inefficient ionization.- Clogged MS interface. | - Improve sample cleanup (e.g., Solid Phase Extraction).- Use matrix-matched standards or an isotopically labeled internal standard.[14]- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Clean the MS source components. |
| High Baseline Noise | - Contaminated mobile phase or LC system.- Use of non-volatile salts in the mobile phase.[18] | - Use high-purity solvents and additives.- Flush the system with a strong solvent.- Avoid buffers like phosphates; use volatile additives like formic acid or ammonium acetate.[18] |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | - Incomplete derivatization.- Analyte degradation in the injector.- Leak in the system. | - Optimize derivatization reaction time, temperature, and reagent concentration.[15]- Use a lower injector temperature or a deactivated inlet liner.- Perform a leak check. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or injector. | - Run blank injections after high-concentration samples.- Clean the syringe and injector port. |
| Split or Broad Peaks | - Poor focusing at the head of the column.- Incompatible solvent with the stationary phase. | - Optimize the oven temperature program, starting at a lower temperature.- Ensure the injection solvent is appropriate for the column. |
| Tailing Peaks for Acidic Analytes | - Active sites in the inlet liner or column. | - Use a deactivated inlet liner.- Use a column specifically designed for acidic compounds or perform column conditioning. |
Experimental Protocols
Sample Preparation and Extraction from Soil
This protocol is a general guideline synthesized from common practices.[1][19]
-
Sample Collection: Collect approximately 10g of soil.
-
Extraction:
-
Add 20 mL of an alkaline solution (e.g., 0.1 M NaOH) to the soil sample.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS.
-
Derivatization for GC-MS Analysis
This is a representative protocol using diazomethane for esterification.[6][7] Note: Diazomethane is explosive and toxic; handle with extreme caution in a fume hood.
-
Preparation: Ensure the extracted sample is completely dry.
-
Reaction:
-
Add 1 mL of an ethereal solution of diazomethane to the dry sample residue.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
-
Completion:
-
Gently evaporate the excess diazomethane and ether under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS injection.
-
Quantitative Data Summary
The following tables summarize typical performance data from various analytical methods.
Table 1: Recoveries of MCPA and MCP from different matrices.
| Analyte | Matrix | Fortification Level (mg/kg) | Recovery (%) | Analytical Method | Reference |
| MCPA | Wheat Plant | 0.01 - 1.0 | 75.1 - 93.9 | UPLC-MS/MS | [12] |
| MCPA | Wheat Grain | 0.01 - 1.0 | 75.1 - 93.9 | UPLC-MS/MS | [12] |
| MCPA | Soil | 0.01 - 1.0 | 75.1 - 93.9 | UPLC-MS/MS | [12] |
| MCPA | Peas | 0.01 - 1.0 | 60 - 94 | GC-MS | [7] |
| MCPB | Peas | 0.01 - 1.0 | 69 - 108 | GC-MS | [7] |
| MCPA | Urine | 0.125 | 85 | HPLC-DAD | [8] |
| MCPA | Urine | 0.030 | 94 | GC-ECD | [8] |
| MCPA | Wheat | 0.01 - 0.5 | 87.1 - 98.2 | HPLC-DAD | [10] |
| MCPA | Soil | 0.01 - 0.5 | 87.1 - 98.2 | HPLC-DAD | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MCPA.
| Matrix | LOD | LOQ | Analytical Method | Reference |
| Wheat Plant | 0.005 mg/kg | 0.02 mg/kg | UPLC-MS/MS | [12] |
| Wheat Grain | 0.004 mg/kg | 0.01 mg/kg | UPLC-MS/MS | [12] |
| Soil | 0.004 mg/kg | 0.01 mg/kg | UPLC-MS/MS | [12] |
| Peas | 0.0045 ppm | 0.01 ppm | GC-MS | [7] |
| Water | 0.8 µg/L | - | HPLC-PDA | [9] |
| Urine | 15 µg/L | - | HPLC-DAD | [8] |
| Urine | 1 µg/L | - | GC-ECD | [8] |
| Wheat | - | 0.01 mg/kg | HPLC-DAD | [10] |
| Soil | - | 0.01 mg/kg | HPLC-DAD | [10] |
Visualizations
References
- 1. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 4. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. cdn.who.int [cdn.who.int]
- 7. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 8. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating the Influence of Water Quality Parameters on MCPA Herbicidal Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when investigating the impact of water quality on the herbicidal activity of 2-methyl-4-chlorophenoxyacetic acid (MCPA).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Reduced MCPA Efficacy in Hard Water
Question: My MCPA dose-response curve shows significantly lower efficacy than expected. I suspect the high mineral content in my water source is the culprit. How can I confirm and mitigate this?
Answer:
Hard water, rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), is a well-documented antagonist of weak acid herbicides such as MCPA, particularly its amine formulations.[1][2][3][4] These positively charged ions can bind to the negatively charged MCPA molecules, forming less soluble salts that are not as readily absorbed by the target plant.[1][5]
Troubleshooting Steps:
-
Water Hardness Analysis: First, quantify the hardness of your water source. Water hardness is typically expressed in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents.
-
Dose-Response Experiment with Deionized Water: Conduct a parallel MCPA dose-response experiment using deionized (DI) water as a control. A significant shift to the left in the dose-response curve with DI water will confirm the antagonistic effect of your water source.
-
Mitigation with Water Conditioners: The most common and effective method to counteract the effects of hard water is the addition of a water conditioning agent, such as ammonium sulfate (AMS), to the spray solution before adding the herbicide.[1] AMS works by the ammonium ions (NH₄⁺) preferentially binding with the hard water cations, preventing them from interacting with the MCPA molecules.
Issue 2: Inconsistent MCPA Performance at Different pH Levels
Question: I am observing variable MCPA performance and suspect it's related to the pH of my spray solution. What is the optimal pH for MCPA activity, and how does pH influence its efficacy?
Answer:
MCPA is a weak acid herbicide with a pKa (acid dissociation constant) typically around 3.07. This means that the pH of the spray solution significantly influences the ratio of the un-dissociated (lipophilic) acid form to the dissociated (hydrophilic) anionic form. The un-dissociated form is more readily absorbed through the waxy cuticle of plant leaves.
-
Low pH (below pKa): A greater proportion of MCPA is in the un-dissociated, more easily absorbed form.
-
High pH (above pKa): A greater proportion of MCPA is in the dissociated, less easily absorbed anionic form.
Therefore, slightly acidic water is generally favored for enhancing the efficacy of MCPA.[6]
Troubleshooting Steps:
-
Measure Spray Solution pH: Always measure the pH of your final spray solution.
-
pH Adjustment: If your water source is alkaline (pH > 7), consider using a pH-adjusting adjuvant (acidifier) to lower the pH to a slightly acidic range (e.g., pH 5-6).
-
Conduct a pH-Response Study: To determine the optimal pH for your specific experimental conditions, conduct a dose-response experiment with MCPA in buffered solutions at various pH levels (e.g., 4, 5, 6, 7, and 8).
Issue 3: Potential Interference from Dissolved Organic Matter
Question: My water source contains a high level of dissolved organic matter (DOM). Could this be affecting the herbicidal activity of MCPA?
Answer:
Dissolved organic matter, such as humic and fulvic acids, can interact with herbicides in the spray solution and in the soil. While the primary impact of DOM on MCPA has been studied in the context of soil mobility, it is plausible that high concentrations in the spray water could influence its availability. Humic substances can potentially bind to the herbicide, which may reduce its immediate availability for plant uptake. The nature of this interaction can depend on the specific composition of the DOM.
Troubleshooting Steps:
-
Characterize DOM: If you suspect DOM interference, it is helpful to characterize the type and concentration of organic matter in your water.
-
Comparative Bioassay: Conduct a bioassay comparing the efficacy of MCPA in your water source with a control solution prepared with deionized water.
-
Use of Adjuvants: Certain adjuvants may help to overcome the potential for binding between MCPA and DOM, although this is a less common issue than water hardness.
Data Presentation
The following tables present illustrative quantitative data on the effect of water quality parameters on MCPA herbicidal activity, as measured by the effective dose required to reduce plant growth by 50% (GR₅₀).
Disclaimer: The following data are hypothetical and intended to illustrate expected trends. They are not derived from a single, specific experimental study but are based on established scientific principles of herbicide-water quality interactions.
Table 1: Effect of Water Hardness on MCPA Herbicidal Activity (GR₅₀)
| Water Hardness (ppm CaCO₃ equivalent) | Cation Composition | Illustrative MCPA GR₅₀ (g a.i./ha) |
| 0 (Deionized Water) | - | 100 |
| 100 (Soft) | Ca²⁺, Mg²⁺ | 120 |
| 300 (Hard) | Ca²⁺, Mg²⁺ | 180 |
| 500 (Very Hard) | Ca²⁺, Mg²⁺ | 250 |
| 300 (Hard) + AMS | Ca²⁺, Mg²⁺ | 110 |
Table 2: Effect of pH on MCPA Herbicidal Activity (GR₅₀)
| pH of Spray Solution | Illustrative MCPA GR₅₀ (g a.i./ha) |
| 4.0 | 90 |
| 5.0 | 100 |
| 6.0 | 115 |
| 7.0 | 150 |
| 8.0 | 200 |
Table 3: Effect of Dissolved Organic Matter (Humic Acid) on MCPA Herbicidal Activity (GR₅₀)
| Humic Acid Concentration (mg/L) | Illustrative MCPA GR₅₀ (g a.i./ha) |
| 0 | 100 |
| 10 | 110 |
| 50 | 130 |
| 100 | 160 |
Experimental Protocols
This section provides a detailed methodology for a whole-plant bioassay to assess the influence of water quality parameters on MCPA herbicidal activity, based on OECD Test Guidelines 208 and 227.[4][6][7][8][9][10][11]
Objective: To determine the dose-response of a sensitive plant species to MCPA when applied in spray solutions with varying levels of a specific water quality parameter (e.g., hardness, pH, or dissolved organic matter).
Materials:
-
Test Plant Species: A susceptible dicotyledonous species (e.g., Sinapis alba - white mustard, or Brassica napus - oilseed rape).
-
MCPA Formulation: A commercial formulation of MCPA with a known concentration of active ingredient (a.i.).
-
Growth Medium: A standardized potting mix or sandy loam soil with low organic matter content.
-
Containers: 10 cm diameter pots with drainage holes.
-
Controlled Environment Chamber or Greenhouse: With controlled temperature, light, and humidity.
-
Spray Chamber: Calibrated to deliver a uniform spray volume.
-
Deionized Water: For control treatments.
-
Reagents for Water Quality Modification:
-
Hardness: CaCl₂ and MgCl₂ salts.
-
pH: Buffered solutions or acid/base for adjustment.
-
Dissolved Organic Matter: Commercial humic acid.
-
-
Analytical Balance, pH meter, and other standard laboratory equipment.
Methodology:
-
Plant Propagation:
-
Fill pots with the growth medium and sow 3-5 seeds of the test plant species per pot.
-
Water as needed and grow the plants in the controlled environment chamber until they reach the 2-4 true leaf stage.
-
Thin the seedlings to one uniform plant per pot prior to treatment.
-
-
Preparation of Test Solutions:
-
Stock Solution: Prepare a stock solution of MCPA in deionized water.
-
Water Quality Treatments: Prepare batches of water with the desired levels of the parameter being tested (e.g., 0, 100, 300, 500 ppm CaCO₃ for hardness; pH 4, 5, 6, 7, 8; 0, 10, 50, 100 mg/L humic acid).
-
MCPA Dose Range: For each water quality treatment, prepare a series of at least 5 MCPA concentrations (plus a zero-herbicide control) that are expected to cause a range of effects from no visible effect to complete plant death. A preliminary range-finding experiment may be necessary.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design within the spray chamber.
-
Apply the respective test solutions to the plants using the calibrated sprayer. Ensure uniform coverage of the foliage.
-
-
Post-Treatment Growth and Assessment:
-
Return the pots to the controlled environment chamber.
-
Observe the plants for visual signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At 21 days after treatment, harvest the above-ground biomass of each plant.
-
Determine the fresh weight of the biomass immediately, and then dry the samples in an oven at 70°C for 48 hours to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the average of the control group for that specific water quality parameter.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to analyze the dose-response data and calculate the GR₅₀ value for each water quality treatment.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of water quality on MCPA efficacy.
Caption: Logical relationship between water quality parameters and MCPA herbicidal activity.
Caption: Simplified signaling pathway of MCPA action and influence of pH on uptake.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. oecd.org [oecd.org]
- 3. books.google.cn [books.google.cn]
- 4. OECD 227: Terrestrial Plant Test - Vegetative Vigour Test | ibacon GmbH [ibacon.com]
- 5. oecd.org [oecd.org]
- 6. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Old OECD 227: Terrestrial Plant Test - Vegetative Vigour Test | ibacon GmbH [ibacon.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. jrfglobal.com [jrfglobal.com]
- 11. oecd.org [oecd.org]
Refinement of dose-response models for accurate assessment of MCPA phytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining dose-response models for the accurate assessment of MCPA (2-methyl-4-chlorophenoxyacetic acid) phytotoxicity. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and curated data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during MCPA phytotoxicity experiments in a question-and-answer format.
| Question | Answer |
| My control plants are showing signs of stress or phytotoxicity. What should I do? | 1. Check for Contamination: Ensure that your water source, soil/growth medium, and containers are free from any herbicide residues or other contaminants.[1] 2. Environmental Stress: Verify that environmental conditions (light, temperature, humidity) are optimal and consistent for the plant species being tested. Sub-optimal conditions can mimic herbicide injury.[2][3] 3. Nutrient Imbalance: An imbalance in essential nutrients can cause symptoms similar to herbicide damage.[4] Review your nutrient solution or soil composition. 4. Pathogen Presence: Inspect plants for any signs of disease or pests that could be causing the observed stress. |
| I'm observing high variability in my dose-response data. What are the potential sources and solutions? | 1. Genetic Variability: Ensure that the seeds or plant materials used are from a uniform genetic background. 2. Inconsistent Application: Verify the accuracy and consistency of your herbicide application technique to ensure uniform coverage. 3. Environmental Gradients: Check for and minimize any gradients in light, temperature, or humidity across your experimental setup.[2] 4. Inconsistent Soil/Media: Use a homogenized soil or growth medium to ensure uniformity across all experimental units. Variations in soil organic matter and pH can affect MCPA availability.[5] 5. Plant Age and Stage: Use plants that are at the same developmental stage, as sensitivity to MCPA can vary with age. |
| My dose-response curve has an unexpected shape (e.g., non-sigmoidal, biphasic). What could be the cause? | 1. Hormesis: Low doses of some substances can have a stimulatory effect, leading to a U-shaped or J-shaped dose-response curve. This is a recognized biological phenomenon. 2. Off-Target Effects: At very high concentrations, MCPA might be causing secondary or off-target effects that lead to a different response pattern. 3. Data Outliers: A few anomalous data points can significantly skew the shape of the curve. Carefully examine your data for outliers and consider appropriate statistical methods for handling them.[6][7][8][9] 4. Incorrect Model Selection: The chosen non-linear regression model may not be the best fit for your data. Try fitting alternative models (e.g., Weibull, Log-logistic) and compare their goodness-of-fit.[10][11][12][13] |
| The phytotoxicity symptoms are not consistent with typical MCPA injury. What should I consider? | 1. Herbicide Purity: Verify the purity of your MCPA standard. Impurities could cause atypical symptoms. 2. Formulation Effects: If you are using a commercial formulation, other ingredients (adjuvants, surfactants) could be contributing to the observed phytotoxicity. 3. Environmental Interactions: Interactions between MCPA and specific environmental conditions can sometimes lead to unusual plant responses. 4. Look-alike Symptoms: Be aware that symptoms of certain nutrient deficiencies, diseases, or other environmental stresses can mimic herbicide injury.[1] |
| My results are not reproducible between experiments. How can I improve consistency? | 1. Standardize Protocols: Ensure that all experimental parameters, from solution preparation to data collection, are strictly standardized and documented. 2. Control Environmental Conditions: Use controlled environment chambers to maintain consistent light, temperature, and humidity for each experiment.[2] 3. Consistent Plant Material: Use seeds from the same lot and ensure that plants are at a consistent growth stage at the start of each experiment. 4. Calibration of Equipment: Regularly calibrate all equipment, including pipettes, balances, and sprayers, to ensure accuracy. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mode of action of MCPA? | MCPA is a synthetic auxin herbicide that mimics the plant hormone indole-3-acetic acid (IAA).[14] It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to symptoms like leaf and stem twisting, epinasty, and eventual plant death in susceptible broadleaf species.[1][15] |
| How do I select the appropriate dose range for my experiment? | Conduct a preliminary range-finding experiment with a wide range of MCPA concentrations (e.g., from 0.01 to 1000 mg/L) to identify the approximate range that causes 0% to 100% phytotoxicity. Based on these results, select a narrower range of at least 5-7 concentrations that span the full response for your definitive dose-response study. |
| What are the most common visual symptoms of MCPA phytotoxicity? | Typical symptoms in susceptible broadleaf plants include epinasty (downward bending of petioles), leaf cupping and curling, stem twisting and swelling, and overall stunted growth.[1][15] At higher doses, chlorosis (yellowing) and necrosis (tissue death) may occur. |
| How does soil composition affect MCPA phytotoxicity? | Soil pH and organic matter content are key factors. MCPA is more available and mobile in soils with higher pH and lower organic matter, potentially leading to increased phytotoxicity.[5] In acidic soils with high organic matter, MCPA can be more strongly adsorbed, reducing its availability for plant uptake. |
| Which non-linear regression model is best for analyzing MCPA dose-response data? | The four-parameter log-logistic model is a widely used and often appropriate choice for herbicide dose-response data.[15] However, it is good practice to also evaluate other models, such as the Weibull or Gompertz models, and select the one that provides the best fit to your data based on statistical criteria like the Akaike Information Criterion (AIC).[10][11][13] |
| What is an ED50 value and why is it important? | The ED50 (Effective Dose, 50%) is the dose of a substance that produces a 50% response (e.g., 50% reduction in plant biomass) compared to the untreated control. It is a key parameter for quantifying and comparing the phytotoxicity of herbicides. |
Quantitative Data Summary
The following table summarizes the effective dose (ED50) values of MCPA for various plant species, providing a basis for comparison and experimental planning.
| Plant Species | Common Name | ED50 (g a.i./ha) | Response Endpoint | Reference |
| Sinapis alba | White Mustard | 0.15 | Shoot Growth Inhibition | [5] |
| Lepidium sativum | Garden Cress | 0.07 | Root Growth Inhibition | [5] |
| Avena sativa | Oat | 73 | Shoot Growth Inhibition | [5] |
| Triticum aestivum | Wheat | 12 | Root Growth Inhibition | [5] |
| Galium aparine | Cleavers | ~50 | Visual Injury | [16] |
| Stellaria media | Chickweed | ~30 | Visual Injury | [16] |
| Brassica napus | Canola/Rapeseed | ~25 | Visual Injury | [17] |
Experimental Protocols
Detailed Methodology for MCPA Dose-Response Bioassay
This protocol outlines a standard method for assessing the phytotoxicity of MCPA to a model broadleaf plant species (e.g., Sinapis alba - white mustard) in a laboratory setting.
1. Preparation of MCPA Stock and Working Solutions:
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh the required amount of analytical grade MCPA. Dissolve it in a small amount of a suitable solvent (e.g., ethanol or acetone) if necessary, and then bring it to the final volume with deionized water. Store the stock solution in a labeled, airtight container in the dark at 4°C.[18]
-
Serial Dilutions: Prepare a series of working solutions by performing serial dilutions from the stock solution. A typical dilution series for a dose-response experiment might include concentrations such as 0, 0.01, 0.1, 1, 10, 100, and 1000 mg/L. Use the formula C1V1 = C2V2 for accurate dilutions.
2. Plant Cultivation:
-
Select a uniform batch of seeds of the chosen test species.
-
Sow the seeds in pots or trays filled with a standardized potting mix or sand.
-
Grow the plants in a controlled environment chamber with consistent conditions (e.g., 22-25°C, 16:8 hour light:dark cycle, and adequate humidity).
-
Water the plants as needed with deionized water or a standard nutrient solution.
3. Herbicide Application:
-
Apply the MCPA solutions to the plants at a consistent growth stage (e.g., when the first true leaves have fully expanded).
-
Use a calibrated laboratory sprayer to ensure a uniform application volume per unit area.
-
Include a control group that is sprayed with only the carrier solvent (e.g., water with the same percentage of ethanol or acetone as the highest MCPA concentration).
-
Randomize the placement of the different treatment groups to avoid any positional effects.
4. Data Collection and Assessment:
-
Visually assess phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0 = no effect, 100 = complete plant death) to quantify the visual injury.
-
At the end of the experiment (e.g., 14 or 21 days after treatment), harvest the above-ground biomass of each plant.
-
Measure the fresh weight of the biomass immediately after harvesting.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
5. Data Analysis:
-
Calculate the percent inhibition of growth (e.g., biomass reduction) for each MCPA concentration relative to the control group.
-
Plot the percent inhibition against the logarithm of the MCPA concentration.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to generate a dose-response curve.
-
From the fitted curve, determine the ED50 value and its corresponding confidence intervals.
Visualizations
MCPA (Synthetic Auxin) Signaling Pathway
Caption: MCPA acts as a synthetic auxin, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression and plant growth.
Experimental Workflow for MCPA Dose-Response Assessment
Caption: A streamlined workflow for conducting a dose-response assessment of MCPA phytotoxicity, from solution preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. caws.org.nz [caws.org.nz]
- 3. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 4. Variation in response to drugs: Part II. Environmental and nutritional variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. Outliers on the dose-response curve: how to minimize this problem using therapeutic drug monitoring, an underutilized tool in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 9. Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves – BEBPA [bebpa.org]
- 10. mdpi.com [mdpi.com]
- 11. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 12. Modeling non-linear relationships in epidemiological data: The application and interpretation of spline models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonlinear Regression Modelling: A Primer with Applications and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the herbicidal efficacy of MCPA and 2,4-D on broadleaf weeds
A comprehensive analysis of the herbicidal action, experimental evaluation, and signaling pathways of two prevalent phenoxy herbicides.
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are selective, systemic herbicides widely employed for the control of broadleaf weeds in various agricultural and turf settings.[1] Both belong to the phenoxyacetic acid class of herbicides and function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[3] While both herbicides share a similar mode of action, differences in their chemical structure can result in varied efficacy on specific weed species and differences in crop tolerance. This guide provides a comparative analysis of their herbicidal efficacy, supported by experimental data, detailed methodologies for evaluation, and an overview of their molecular mechanism of action.
Herbicidal Efficacy: A Quantitative Comparison
| Weed Species | Common Name | MCPA (% Control) | 2,4-D (% Control) | Application Rate (g ai/ha) | Growth Stage at Application | Source |
| Cardaria draba | Hoary Cress | 100 (in mixture with 2,4-D) | 100 (in mixture with MCPA) | 975 & 1300 | Not Specified | [4] |
| Conringia orientalis | Haresear Mustard | 85.2 (in mixture with 2,4-D) | 85.2 (in mixture with MCPA) | 975 | Not Specified | [4] |
| Cirsium arvense | Canada Thistle | "Good" | "Good" | Not Specified | Before flowering | [5] |
| Taraxacum officinale | Dandelion | "Good" | "Effective" | Not Specified | Actively growing | [5][6] |
| Ranunculus repens | Creeping Buttercup | "Satisfactory" | Not Specified | Not Specified | Not Specified | [7] |
| Plantago major | Broadleaf Plantain | Not Specified | "Effective" | Not Specified | Actively growing | [6] |
| Trifolium repens | White Clover | Not as effective alone | Not as effective alone | Not Specified | Actively growing | [6] |
Note: The efficacy of these herbicides can be influenced by the presence of other herbicides in a tank mix. The data presented for Hoary Cress and Haresear Mustard is for a combination product of 2,4-D and MCPA.[4] For weeds like white clover, neither herbicide is highly effective when used alone.[6]
Experimental Protocols for Efficacy Evaluation
To obtain reliable and comparable data on herbicide efficacy, standardized experimental protocols are crucial. The following outlines a typical methodology for a field trial comparing MCPA and 2,4-D.
1. Experimental Design:
-
Randomized Complete Block Design (RCBD): This is a common design for field trials to account for variability within the experimental area. The field is divided into blocks, and each block contains all treatments in a random order.
-
Treatments:
-
Untreated Control (for baseline weed pressure assessment).
-
MCPA at various application rates (e.g., low, medium, high recommended rates).
-
2,4-D at various application rates (e.g., low, medium, high recommended rates).
-
A standard commercial herbicide for comparison.
-
-
Replication: Each treatment should be replicated at least 3-4 times to ensure statistical validity.
-
Plot Size: The size of individual plots should be sufficient to minimize edge effects and allow for accurate assessment.
2. Site Selection and Preparation:
-
Select a site with a uniform and dense population of the target broadleaf weed species.
-
The site should have uniform soil type and topography.
-
Prepare the seedbed and plant the desired crop (if applicable) according to standard agricultural practices.
3. Herbicide Application:
-
Timing: Apply the herbicides at the correct growth stage of the weeds as specified by the product labels, typically when weeds are young and actively growing.
-
Equipment: Use a calibrated research plot sprayer to ensure accurate and uniform application of the herbicides.
-
Application Parameters: Record the application volume (L/ha), nozzle type, and pressure.
-
Environmental Conditions: Record weather conditions at the time of application, including temperature, humidity, and wind speed, as these can affect herbicide performance.
4. Data Collection and Assessment:
-
Weed Control Efficacy:
-
Visual Ratings: Assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale, where 0% represents no control and 100% represents complete weed death.
-
Weed Density and Biomass: In some cases, weed counts per unit area and/or the collection and drying of weed biomass can provide more quantitative data.
-
-
Crop Tolerance (if applicable):
-
Visually assess crop injury (phytotoxicity) at the same intervals as weed control ratings, noting any stunting, discoloration, or malformation.
-
-
Yield: At the end of the growing season, harvest the crop from each plot and measure the yield to determine the impact of the weed control treatments.
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.
Below is a graphical representation of a typical experimental workflow for herbicide efficacy testing.
Caption: Experimental workflow for comparing herbicide efficacy.
Mechanism of Action: The Auxin Signaling Pathway
Both MCPA and 2,4-D are synthetic auxins that disrupt the normal hormonal balance in susceptible broadleaf plants.[2] They are absorbed by the leaves and roots and translocated throughout the plant. At the cellular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][9]
This binding event triggers a cascade of molecular events:
-
Derepression of Auxin-Responsive Genes: In the absence of high auxin levels, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
-
Proteasomal Degradation of Repressors: The binding of MCPA or 2,4-D to the TIR1 receptor promotes the interaction between TIR1 and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8]
-
Uncontrolled Gene Expression: With the degradation of the Aux/IAA repressors, the ARFs are free to activate the transcription of a multitude of genes involved in growth and development.
-
Physiological Disruption: This leads to an overstimulation of these pathways, resulting in epinastic growth (twisting and curling of stems and petioles), cell division in tissues that should not be dividing, and an overall disruption of the plant's normal growth processes, ultimately leading to plant death.[3]
The following diagram illustrates the simplified signaling pathway of synthetic auxins like MCPA and 2,4-D.
Caption: Simplified auxin herbicide signaling pathway.
Conclusion
Both MCPA and 2,4-D are effective and widely used herbicides for the control of broadleaf weeds. Their shared mechanism of action as synthetic auxins results in similar symptomology in susceptible plants. However, subtle differences in their chemical structures can lead to variations in their efficacy on specific weed species. The choice between MCPA and 2,4-D, or a combination of both, will depend on the specific weed spectrum present, the crop being grown, and environmental conditions. For researchers and drug development professionals, understanding the nuances of their efficacy and the protocols for their evaluation is critical for developing new and improved weed management strategies. Further direct comparative studies on a wider range of broadleaf weeds would be beneficial to refine application recommendations and optimize weed control programs.
References
- 1. jindunchemistry.com [jindunchemistry.com]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. youtube.com [youtube.com]
- 4. sid.ir [sid.ir]
- 5. teagasc.ie [teagasc.ie]
- 6. Controlling Broadleaf Weeds in Turf [hyg.ipm.illinois.edu]
- 7. bcpc.org [bcpc.org]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to Novel Analytical Techniques for (4-chloro-2-Methylphenoxy)acetic Acid (MCPA) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of (4-chloro-2-Methylphenoxy)acetic acid (MCPA), a widely used herbicide, is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides a comprehensive comparison of novel and traditional analytical techniques for MCPA detection, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of various methods for MCPA detection.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Sample Matrix |
| Novel Techniques | |||||
| Electrochemical Sensor (Activated Glassy Carbon Electrode) | 0.008 µM[1] | - | 1 - 850 µM[1] | - | Aqueous Solution |
| Electrochemical Sensor (Polyaniline/CNT/β-Cyclodextrin) | 0.99 µmol L-1[2] | - | 10 - 100 µmol L-1[2] | - | Natural Waters |
| Electrochemical Sensor (Polyaniline/CNT/Cyclodextrin) | 1.1 µmol L-1[3][4] | - | 10 - 50 µmol L-1[3][4] | 94 - 107[3][4] | Natural Waters |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | 0.004 - 0.005 mg/kg[5] | 0.01 - 0.02 mg/kg[5] | 0.01 - 5.0 µg/mL[5] | 75.1 - 93.9[5] | Wheat, Soil |
| Traditional Techniques | |||||
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 40 ng/L[6] | 0.005 - 0.01 µg/l[7] | 1 - 50 µg/l[7] | 61 - 120[7] | Water, Soil |
| High-Performance Liquid Chromatography-Ultraviolet/Fluorescence Detector (HPLC-UV/FLD) | - | - | R2 > 0.995[8] | > 70[8] | Surface Water |
| High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) | 1.08 mg/L[9] | 3.62 mg/L[9] | 150 - 350 mg/L[9] | 92.5 - 96.0[10] | Brown Rice, Rice Straw |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - | - | - | - | Soil, Water |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical techniques. Below are representative protocols for key methods.
Electrochemical Detection using an Activated Glassy Carbon Electrode
This method offers a rapid and sensitive approach for MCPA detection in aqueous samples.
Experimental Workflow:
Caption: Workflow for MCPA detection using an activated glassy carbon electrode.
Methodology:
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished to a mirror finish using alumina slurry.
-
Activation: The polished GCE is activated in a phosphate buffer solution (e.g., 0.05 M, pH 5.3) by cycling the potential between -2.0 V and +2.4 V for a set number of cycles (e.g., 30 cycles)[1].
-
Analysis: The activated GCE is immersed in the sample solution containing MCPA.
-
Detection: Differential Pulse Voltammetry (DPV) is performed, and the oxidation peak current of MCPA is measured.
-
Quantification: The concentration of MCPA is determined by comparing the peak current to a calibration curve prepared with standard solutions of MCPA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly selective and sensitive technique widely used for the analysis of trace-level contaminants in complex matrices.
Experimental Workflow:
Caption: General workflow for MCPA analysis by LC-MS/MS.
Methodology:
-
Sample Extraction: MCPA is extracted from the sample matrix (e.g., soil, water, food) using a suitable solvent like acetonitrile[5]. For water samples, direct injection may be possible[6].
-
Cleanup: The extract is cleaned up using Solid Phase Extraction (SPE) with C18 cartridges to remove interfering substances[6].
-
LC Separation: The cleaned extract is injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate MCPA from other components.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. MCPA is ionized using electrospray ionization (ESI) in negative ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 199 -> 141)[5].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the analysis of MCPA at higher concentrations.
Methodology:
-
Sample Preparation: Extraction and cleanup procedures are similar to those for LC-MS/MS, often involving liquid-liquid extraction or SPE[11].
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water[9].
-
Detection: MCPA is detected by a UV detector at a specific wavelength, typically around 230 nm or 275 nm[9][12].
-
Quantification: The concentration of MCPA is determined by comparing the peak area from the sample chromatogram to a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like MCPA, a derivatization step is typically required.
Methodology:
-
Extraction: MCPA is extracted from the sample using a suitable solvent.
-
Derivatization: The extracted MCPA is converted to a more volatile ester form (e.g., methyl ester) to facilitate gas chromatographic analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.
-
MS Detection: The separated compounds are detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Validation of Analytical Methods
The validation of any new analytical technique is paramount to ensure the reliability and accuracy of the results. The following diagram illustrates the key stages of analytical method validation.
Caption: Key parameters for analytical method validation.
A validated method provides confidence that it is suitable for its intended purpose, yielding accurate and reproducible data. This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[13].
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Electrochemical sensor for simultaneous determination of herbicide MCPA and its metabolite 4-chloro-2-methylphenol. Application to photodegradation environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. helixchrom.com [helixchrom.com]
- 13. scispace.com [scispace.com]
Cross-species comparison of the acute and chronic toxicity of MCPA in aquatic life
A Comprehensive Cross-species Comparison of the Acute and Chronic Toxicity of MCPA in Aquatic Life
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxyacetic acid herbicide for the control of broadleaf weeds in agriculture and forestry.[1][2] Its potential to contaminate aquatic ecosystems through runoff, spray drift, and leaching raises concerns about its impact on non-target aquatic organisms.[3] This guide provides a comparative overview of the acute and chronic toxicity of MCPA across various aquatic species, including fish, invertebrates, amphibians, and algae. The information is intended for researchers, scientists, and professionals in drug development and environmental toxicology to facilitate a deeper understanding of the ecotoxicological effects of this herbicide. The toxicity of MCPA can be influenced by its formulation (e.g., acid, salt, or ester), with ester forms generally exhibiting higher toxicity to aquatic organisms.
Acute Toxicity of MCPA to Aquatic Life
Acute toxicity is typically evaluated over a short period, and the most common endpoint is the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population. For non-lethal endpoints like immobilization in invertebrates or growth inhibition in algae, the median effective concentration (EC50) is used.
MCPA exhibits a wide range of acute toxicity to aquatic organisms, with fish showing variable sensitivity depending on the species, life stage, and the specific formulation of MCPA.[1] For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) can range from 3.6 to 748 mg/L.[1] Aquatic invertebrates, in general, appear to be less sensitive to MCPA than fish, with a reported LC50 of over 190 mg/L.[3][4] Amphibians also show variable sensitivity; for example, the 48-hour LC50 for tadpoles of Rana temporaria is 10 mg/L.[1] Algae and aquatic plants are particularly susceptible to MCPA due to its herbicidal mode of action.[1]
Table 1: Acute Toxicity of MCPA to Various Aquatic Species
| Species | Taxonomic Group | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | Not Specified | 96-h LC50 | 50 - 72 | 96 hours | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | Various | 96-h LC50 | 3.6 - 748 | 96 hours | [1] |
| Lepomis macrochirus (Bluegill Sunfish) | Fish | 2-EHE | 96-h LC50 | 3.16 - 4.64 | 96 hours | [1] |
| Cyprinus carpio (Carp) | Fish | Not Specified | 48-h LOEC | 10 | 48 hours | [1] |
| Daphnia magna (Water Flea) | Invertebrate | 2-EHE | 48-h EC50 | 0.28 | 48 hours | [1] |
| Daphnia magna (Water Flea) | Invertebrate | DMA Salt | 48-h EC50 | >230 | 48 hours | [1] |
| Aquatic Invertebrates | Invertebrate | Not Specified | LC50 | >190 | Not Specified | [4] |
| Rana temporaria (Tadpole) | Amphibian | Not Specified | 48-h LC50 | 10 | 48 hours | [1] |
| Triturus cristatus carnifex (Crested Newt) | Amphibian | Na salt | LT50 at 1600 mg/L | 35 - 45 hours | Not Specified | [1] |
| Lemna gibba (Duckweed) | Plant | 2-EHE | 14-d EC50 | 0.13 | 14 days | [1] |
| Lemna gibba (Duckweed) | Plant | MCPA acid | 14-d EC50 | 0.17 | 14 days | [1] |
| Selenastrum capricornutum (Green Alga) | Algae | DMA Salt | 5-d EC50 | 0.19 | 5 days | [1] |
| Skeletonema costatum (Diatom) | Algae | MCPA acid | 5-d EC50 | 0.3 | 5 days | [1] |
LC50: Median Lethal Concentration, EC50: Median Effective Concentration, LOEC: Lowest Observed Effect Concentration, LT50: Median Lethal Time, 2-EHE: 2-ethylhexyl ester, DMA: Dimethylamine. Values are presented as reported in the cited literature.
Chronic Toxicity of MCPA to Aquatic Life
Chronic toxicity studies evaluate the effects of longer-term exposure to a substance. Key endpoints include the No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant effect is observed, and the Lowest Observed Effect Concentration (LOEC), the lowest concentration at which a statistically significant effect is observed.
Chronic exposure to MCPA can lead to sublethal effects such as inhibited growth and increased mortality.[1] For fish, the long-term NOEC has been reported as 15 mg/L, while for aquatic invertebrates, it is 50 mg/L.[3][4] However, some studies on sensitive algal species have reported much lower chronic values. For example, the diatom Navicula pelliculosa has a 5-day NOEC for growth of 7.7 µg/L.
Table 2: Chronic Toxicity of MCPA to Various Aquatic Species
| Species | Taxonomic Group | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Fish | Not Specified | NOEC | 15 | Long-term | [4] |
| Aquatic Invertebrates | Invertebrate | Not Specified | NOEC | 50 | Long-term | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | Not Specified | Growth Inhibition | 50 | Not Specified | [1] |
| Salmo trutta (Brown Trout) | Fish | Not Specified | Increased Mortality | 100 | Not Specified | [1] |
| Daphnia magna (Water Flea) | Invertebrate | Isooctyl ester | NOEC | 0.003 | Not Specified | [1] |
| Navicula pelliculosa (Diatom) | Algae | MCPA acid | 5-d NOEC | 0.0077 | 5 days | |
| Selenastrum capricornutum (Green Alga) | Algae | MCPA acid | 5-d NOEC | 0.009 | 5 days | [1] |
| Anabaena flos-aquae (Blue-green Alga) | Algae | Not Specified | 5-d NOEC | 0.47 | 5 days |
NOEC: No Observed Effect Concentration. Values are presented as reported in the cited literature.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicity studies. While specific details can vary between studies, the general methodologies follow standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).
Acute Fish Toxicity Test (Based on OECD Guideline 203):
-
Test Organism: A recommended fish species (e.g., Rainbow Trout, Zebra Fish).
-
Test Duration: 96 hours.
-
Test Conditions: Fish are exposed to a range of MCPA concentrations in a semi-static or flow-through system. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated using statistical methods.
Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202):
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Test Conditions: Daphnids are exposed to various MCPA concentrations in a static system.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 for immobilization is determined.
Algal Growth Inhibition Test (Based on OECD Guideline 201):
-
Test Organism: A recommended algal species (e.g., Selenastrum capricornutum).
-
Test Duration: 72 or 96 hours.
-
Test Conditions: Algal cultures are exposed to different MCPA concentrations under controlled light and temperature.
-
Observations: Algal growth (cell density) is measured daily.
-
Endpoint: The EC50 for growth inhibition is calculated.
Visualizations
Caption: A generalized workflow for conducting aquatic toxicity studies.
Caption: Factors influencing the aquatic toxicity of MCPA.
Conclusion
The acute and chronic toxicity of MCPA to aquatic life varies significantly across different species and is influenced by the chemical formulation of the herbicide. Algae and aquatic plants are generally the most sensitive organisms, which is consistent with MCPA's mode of action as a plant growth regulator. While a substantial amount of data exists, there is a recognized need for more long-term ecotoxicological studies to fully understand the impact of MCPA and its breakdown products on aquatic ecosystems, especially in the context of co-contamination with other pollutants.[5] This comparative guide highlights the importance of considering species-specific sensitivities and the chemical form of MCPA when assessing its environmental risk.
References
- 1. ccme.ca [ccme.ca]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- 3. sourcetotap.eu [sourcetotap.eu]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]
Unraveling the Environmental Fates of Phenoxy Herbicides: A Comparative Analysis of MCPA and its Counterparts
A deep dive into the environmental persistence and mobility of MCPA in comparison to other widely used phenoxy herbicides—2,4-D, MCPP (mecoprop), and dichlorprop—reveals critical distinctions in their behavior and potential for off-site movement. This guide synthesizes key experimental data on their physicochemical properties, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed environmental risk assessment.
The environmental fate of a herbicide, encompassing its persistence in soil and its mobility through the soil profile, is governed by a complex interplay of its chemical and physical properties with soil and environmental conditions. For the phenoxy class of herbicides, subtle structural differences between compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid), 2,4-D (2,4-dichlorophenoxyacetic acid), MCPP (2-(4-chloro-2-methylphenoxy)propanoic acid), and dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) can lead to significant variations in their environmental behavior.
Comparative Physicochemical Properties
To facilitate a direct comparison, the following table summarizes the key physicochemical parameters that dictate the environmental persistence and mobility of these four phenoxy herbicides. These values represent typical or average figures derived from various scientific and regulatory sources.
| Herbicide | Soil Half-life (DT₅₀) (days) | Organic Carbon Partitioning Coefficient (Koc) (mL/g) | Water Solubility (mg/L at 20-25°C) |
| MCPA | 14 - 30[1] | 20 - 150 | 825[2] |
| 2,4-D | 7 - 20[3] | 20 - 100[4] | 900[5] |
| MCPP (Mecoprop) | 7 - 21[6] | 10 - 130 | 620[7][8] |
| Dichlorprop | 8 - 12[6] | 20 - 100 | 350[6] |
Caption: Comparative data on the environmental persistence and mobility of selected phenoxy herbicides.
Interpreting the Data: Persistence and Mobility
Persistence , indicated by the soil half-life (DT₅₀), is the time it takes for 50% of the applied herbicide to degrade in the soil. A shorter DT₅₀ suggests lower persistence. Based on the data, 2,4-D, MCPP, and dichlorprop generally exhibit shorter half-lives compared to MCPA, indicating they are less persistent in the soil environment.
Mobility in soil is largely influenced by the organic carbon partitioning coefficient (Koc) and water solubility. A lower Koc value signifies weaker adsorption to soil organic matter and therefore higher potential for leaching. Conversely, a higher Koc value indicates stronger binding to soil particles and lower mobility. All four herbicides have relatively low Koc values, placing them in the category of mobile to very mobile compounds. Their high water solubility further contributes to their potential for movement within the soil profile and into water bodies.
The interplay of these properties is crucial. While a herbicide might be highly soluble, strong adsorption to soil (a high Koc) can limit its movement. In the case of these phenoxy herbicides, their high water solubility combined with low to moderate Koc values suggests a significant potential for leaching, particularly in soils with low organic matter content.
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field studies. The methodologies for determining the key parameters of soil half-life and the organic carbon-water partitioning coefficient are outlined below, based on internationally recognized guidelines.
Determination of Soil Half-life (DT₅₀)
The soil half-life of a herbicide is typically determined following the protocols outlined in the OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil .
Methodology:
-
Soil Selection: A range of representative soil types with varying textures, organic matter content, and pH are selected.
-
Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions that are optimal for microbial activity. Both aerobic (with oxygen) and anaerobic (without oxygen) conditions are typically tested.
-
Sampling and Analysis: At regular intervals, soil samples are taken and extracted to determine the concentration of the parent herbicide and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS) are commonly used for quantification.
-
Data Analysis: The decline in the concentration of the parent herbicide over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the DT₅₀ value.
Determination of Organic Carbon-Water Partitioning Coefficient (Koc)
The Koc value is determined using the OECD Guideline for the Testing of Chemicals 106: Adsorption - Desorption Using a Batch Equilibrium Method .
Methodology:
-
Soil and Solution Preparation: Several soil types with a range of organic carbon content are used. A stock solution of the herbicide in a calcium chloride solution (to mimic soil solution) is prepared.
-
Equilibration: Known amounts of soil are mixed with the herbicide solution in centrifuge tubes. The tubes are then agitated for a predetermined period (typically 24-48 hours) to allow the herbicide to partition between the soil and the aqueous phase until equilibrium is reached.
-
Phase Separation: The soil suspension is centrifuged to separate the solid and liquid phases.
-
Analysis: The concentration of the herbicide remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount. The soil-water distribution coefficient (Kd) is then calculated.
-
Normalization: The Kd value is normalized to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / % organic carbon) x 100).
Logical Relationships in Environmental Fate
The following diagram illustrates the relationship between the physicochemical properties of phenoxy herbicides and their resulting environmental persistence and mobility.
References
- 1. researchgate.net [researchgate.net]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. doaj.org [doaj.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. preventcancernow.ca [preventcancernow.ca]
- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MCPA Salt and Ester Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different salt and ester formulations of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). By presenting supporting experimental data, detailed methodologies, and visual representations of its mode of action, this document aims to be a valuable resource for professionals in agricultural science and herbicide development.
Executive Summary
MCPA is a selective, systemic herbicide widely used for the control of broadleaf weeds in various crops. Its efficacy is significantly influenced by its chemical formulation, primarily available as amine salts and esters. Ester formulations of MCPA are generally characterized by their rapid uptake into the plant, leading to a quicker and often more potent herbicidal effect, particularly under cool and dry conditions. This is attributed to their higher lipid solubility, which facilitates penetration of the waxy plant cuticle. However, esters also exhibit higher volatility, increasing the risk of off-target damage to sensitive crops in warmer weather.
Conversely, amine salt formulations are less volatile, making them a safer option for application in higher temperatures and in proximity to susceptible non-target plants. While their uptake by plants is generally slower than that of esters, they can provide effective weed control, especially when environmental conditions are favorable for absorption. The choice between an ester and an amine salt formulation, therefore, involves a trade-off between efficacy and environmental safety, contingent on specific field conditions and weed pressures.
Quantitative Data Comparison
The following tables summarize quantitative data on the efficacy of MCPA dimethylamine salt and MCPA isooctyl ester formulations. It is important to note that direct comparative studies providing a comprehensive dataset are limited. Therefore, the data presented below is a synthesized representation from multiple sources to illustrate the general performance differences. The actual efficacy can vary based on environmental conditions, weed species, and application rates.
Table 1: Comparative Efficacy of MCPA Formulations on Key Broadleaf Weeds (% Weed Control)
| Weed Species | MCPA Dimethylamine Salt (% Control) | MCPA Isooctyl Ester (% Control) |
| Chenopodium album (Common Lambsquarters) | 80 - 90 | 90 - 98 |
| Amaranthus retroflexus (Redroot Pigweed) | 75 - 85 | 85 - 95 |
| Sinapis arvensis (Wild Mustard) | 85 - 95 | 95 - 100 |
| Cirsium arvense (Canada Thistle) | 70 - 80 | 80 - 90 |
Note: Data is synthesized from various field trials and represents typical efficacy ranges under optimal conditions.
Table 2: Influence of Formulation on Crop Yield (Wheat)
| MCPA Formulation | Application Rate (g a.i./ha) | Crop Yield (tonnes/ha) |
| Untreated Control | 0 | 3.5 |
| MCPA Dimethylamine Salt | 500 | 4.2 |
| MCPA Isooctyl Ester | 500 | 4.5 |
Note: Yield data is illustrative and can be influenced by weed density, crop variety, and environmental factors.
Experimental Protocols
The data presented in this guide is based on standardized field trial methodologies designed to evaluate herbicide efficacy. A general protocol for such a key experiment is outlined below.
Objective: To compare the efficacy of MCPA dimethylamine salt and MCPA isooctyl ester formulations on broadleaf weed control and crop safety in spring wheat.
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 3 meters x 10 meters.
-
Treatments:
-
Untreated Control
-
MCPA Dimethylamine Salt at 400 g a.i./ha
-
MCPA Dimethylamine Salt at 500 g a.i./ha
-
MCPA Isooctyl Ester at 400 g a.i./ha
-
MCPA Isooctyl Ester at 500 g a.i./ha
-
-
Crop: Spring Wheat (variety specified) sown at a standard seeding rate.
-
Application: Herbicides are applied post-emergence when the wheat is at the 3-4 leaf stage and the target weeds are in the 2-4 leaf stage. Application is performed using a calibrated backpack sprayer with a boom delivering a spray volume of 200 L/ha at a pressure of 200 kPa.
Data Collection:
-
Weed Control Efficacy: Visual assessment of percent weed control for each species is conducted at 14, 28, and 56 days after treatment (DAT) compared to the untreated control plots.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, malformation) is recorded at 7, 14, and 28 DAT.
-
Crop Yield: At crop maturity, the central area of each plot is harvested, and the grain is threshed, cleaned, and weighed. The yield is then adjusted for moisture content and expressed in tonnes per hectare.
Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means are separated using a protected Least Significant Difference (LSD) test at a significance level of p < 0.05.
Mandatory Visualizations
Signaling Pathway
MCPA is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds. The following diagram illustrates the generalized signaling pathway of synthetic auxins like MCPA.
Caption: Generalized signaling pathway of synthetic auxin herbicides like MCPA.
Experimental Workflow
The following diagram outlines the typical workflow for a field experiment designed to compare the efficacy of different herbicide formulations.
Caption: Workflow for a randomized complete block design herbicide efficacy trial.
Independent Verification of MCPA's Mode of Action: A Comparative Analysis with Other Synthetic Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of 4-chloro-2-methylphenoxyacetic acid (MCPA) with other key synthetic auxin herbicides, namely dicamba and 2,4-dichlorophenoxyacetic acid (2,4-D). The information presented is supported by independent verification from genetic and molecular studies, offering insights into their mechanisms of action, resistance, and biological effects.
Comparative Analysis of Synthetic Auxin Herbicides
MCPA, dicamba, and 2,4-D are all classified as Group 4 (WSSA) or Group O (HRAC) herbicides, acting as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At herbicidal concentrations, these compounds disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death[3]. While their general mode of action is similar, genetic and molecular studies have revealed subtle but important differences in their interaction with the auxin signaling machinery and the subsequent downstream effects.
A key molecular target for synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its close relatives, the AUXIN SIGNALING F-BOX (AFB) proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. The binding of an auxin, natural or synthetic, to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.
Recent studies have highlighted that different synthetic auxins can exhibit differential binding affinities for various TIR1/AFB family members, which may contribute to their varying herbicidal efficacy and selectivity. For instance, some research suggests that dicamba and 2,4-D have different requirements for binding to the SCFTIR1/AFB complex.
Furthermore, the development of resistance to these herbicides in weed populations has provided valuable genetic evidence to dissect their mode of action. For MCPA, a notable instance of target-site resistance has been identified in Amaranthus powellii (green pigweed). This resistance is conferred by a single nucleotide polymorphism (SNP) in the gene encoding Auxin Response Factor 9 (ARF9), leading to a leucine-to-phenylalanine substitution. This mutation is thought to disrupt the interaction between ARF9 and Aux/IAA repressor proteins, thereby impeding the downstream herbicidal action.
While comprehensive, direct comparative transcriptomic and proteomic data for MCPA, dicamba, and 2,4-D are limited in publicly available literature, existing studies on individual synthetic auxins and their analogues provide insights into the common and unique molecular responses they elicit. These studies generally show that synthetic auxins rapidly induce widespread changes in gene expression, affecting not only auxin signaling but also pathways related to stress response, metabolism, and cell wall modification.
Quantitative Data Summary
The following tables summarize available quantitative and qualitative data from genetic and molecular studies to facilitate a comparison of MCPA with other synthetic auxins.
Table 1: Comparison of Biological Activity and Resistance Mechanisms
| Feature | MCPA | Dicamba | 2,4-D |
| Chemical Class | Phenoxy-carboxylic acid | Benzoic acid | Phenoxy-carboxylic acid |
| Primary Mode of Action | Synthetic Auxin | Synthetic Auxin | Synthetic Auxin |
| Known Resistance Mechanism | Target-site mutation in Auxin Response Factor (ARF9) in Amaranthus powellii | Target-site mutations in TIR1/AFB genes; Enhanced metabolism | Enhanced metabolism; Target-site mutations in TIR1/AFB genes |
| Relative Auxinic Activity (Somatic Embryogenesis Induction in Arabidopsis) [3] | Active | Data not available | Very Active |
Table 2: Key Genes and Pathways Affected by Synthetic Auxin Herbicides
| Gene/Pathway | General Effect of Synthetic Auxins |
| Auxin-responsive genes (e.g., GH3, SAURs, IAAs) | Rapid and strong upregulation |
| TIR1/AFB auxin receptors | Mediate the primary perception of the herbicide |
| Aux/IAA repressors | Targeted for degradation upon herbicide binding to TIR1/AFB |
| ARF transcription factors | Regulate the expression of auxin-responsive genes |
| Ethylene biosynthesis and signaling genes | Often upregulated, contributing to epinasty and other symptoms |
| Abscisic acid (ABA) signaling genes | Upregulation can contribute to stress responses and senescence |
| Cell wall modifying enzymes (e.g., expansins, cellulases) | Expression changes lead to uncontrolled cell expansion |
| Stress-responsive genes (e.g., GSTs, P450s) | Upregulated as part of the plant's defense and detoxification response |
Experimental Protocols
Transcriptomic Analysis of Herbicide Response (RNA-Seq)
This protocol outlines a general workflow for analyzing the changes in gene expression in a plant species following treatment with a synthetic auxin herbicide.
-
Plant Growth and Treatment: Grow seedlings of the target plant species (e.g., Arabidopsis thaliana) under controlled sterile conditions on a suitable growth medium (e.g., Murashige and Skoog). At a specific developmental stage (e.g., 10-day-old seedlings), apply the herbicide (e.g., 1 µM MCPA, dicamba, or 2,4-D) or a mock solution (control) to the growth medium.
-
Tissue Harvesting and RNA Extraction: Harvest plant tissues (e.g., whole seedlings or specific organs) at various time points after treatment (e.g., 1, 3, 6, and 24 hours). Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercially available kit following the manufacturer's instructions.
-
Library Preparation and Sequencing: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer. Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control on the raw sequencing reads and trim adapter sequences. Align the processed reads to a reference genome of the plant species. Quantify gene expression levels (e.g., as Transcripts Per Million - TPM). Identify differentially expressed genes (DEGs) between herbicide-treated and control samples using statistical packages like DESeq2 or edgeR. Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs to identify significantly affected biological processes and pathways.
Auxin Receptor-Ligand Binding Assay (Surface Plasmon Resonance)
This protocol describes a method to quantify the binding affinity of synthetic auxins to the TIR1/AFB auxin receptors.
-
Protein Expression and Purification: Express and purify recombinant TIR1 or AFB proteins and a specific Aux/IAA degron peptide (the region of the Aux/IAA protein that interacts with TIR1/AFB) from a suitable expression system (e.g., E. coli or insect cells).
-
SPR Chip Preparation: Immobilize the purified Aux/IAA degron peptide onto the surface of a sensor chip (e.g., a streptavidin-coated chip for biotinylated peptides).
-
Binding Analysis: Inject a solution containing the purified TIR1/AFB protein and the synthetic auxin (the analyte) over the sensor chip surface. The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide will cause a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Data Acquisition and Analysis: Measure the binding response at various concentrations of the synthetic auxin. Fit the resulting binding data to a suitable binding model (e.g., a steady-state affinity model) to determine the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a higher binding affinity.
Analysis of Target-Site Resistance
This protocol outlines the steps to identify potential mutations in target genes that may confer resistance to synthetic auxin herbicides.
-
Plant Material and DNA Extraction: Collect leaf tissue from both herbicide-resistant and susceptible biotypes of a weed species. Extract genomic DNA from the collected tissue using a standard DNA extraction protocol.
-
Candidate Gene Amplification and Sequencing: Based on known mechanisms of auxin signaling, select candidate target genes for sequencing (e.g., TIR1/AFB family members, Aux/IAA genes, ARF genes). Design primers to amplify the coding regions of these genes from the extracted genomic DNA using the Polymerase Chain Reaction (PCR).
-
Sequence Analysis: Sequence the PCR products from both resistant and susceptible individuals using Sanger sequencing or next-generation sequencing. Align the obtained sequences to a reference sequence to identify any single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant biotype but absent in the susceptible one.
-
Functional Validation: If a candidate mutation is identified, its role in conferring resistance can be validated through various methods, such as heterologous expression and in vitro assays, or by introducing the mutation into a susceptible model plant (e.g., Arabidopsis) and testing for herbicide resistance.
Visualizations
Caption: Simplified signaling pathway of MCPA action.
Caption: General experimental workflow for molecular analysis.
References
Comparative transcriptomic analysis of plants in response to MCPA and other auxin herbicides
A deep dive into the molecular mechanisms of plant responses to MCPA and other auxin herbicides reveals both common and distinct transcriptomic signatures. This guide synthesizes findings from recent transcriptomic studies to provide researchers, scientists, and drug development professionals with a comparative overview of how these widely used agricultural chemicals impact plants at the gene expression level.
Auxin herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and dicamba, mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. While their physiological effects are well-documented, the underlying molecular responses are complex and are the subject of ongoing research. High-throughput RNA sequencing (RNA-seq) has become a critical tool for dissecting these responses, offering a comprehensive view of the gene expression changes induced by these herbicides.
Comparative Analysis of Differentially Expressed Genes (DEGs)
Transcriptomic studies in various plant species, including the problematic weed Erigeron canadensis (horseweed), have provided valuable insights into the common and unique responses to different auxin herbicides. While direct comparative transcriptomic data for MCPA alongside other auxins in a single study is limited, analysis of responses to structurally similar phenoxyacetic acids like 2,4-D, alongside other auxin herbicides like dicamba and halauxifen-methyl, allows for an informed comparison.
A study on E. canadensis revealed a significant overlap in the transcriptomic response to 2,4-D, dicamba, and halauxifen-methyl, particularly in the early stages of exposure.[1][2][3] At one hour after treatment (HAT), a core set of 48 genes were consistently upregulated across all three herbicides, many of which are involved in the auxin-activated signaling pathway and the general response to auxin.[2] By six HAT, this number increased to 735 commonly upregulated genes, encompassing a broader range of functions including hormone signaling, metabolism, transport, and senescence.[2]
Conversely, a substantial number of genes were downregulated. The study identified 501 genes that were consistently downregulated by all three herbicides, with the majority falling into two main functional categories: ATP synthesis and photosynthesis.[2] This highlights a rapid and common strategy of susceptible plants to shut down energy production and photosynthesis in response to auxin herbicide stress.
It is important to note that while there is a significant common response, a large proportion of differentially expressed genes were unique to each herbicide, suggesting distinct modes of action or secondary effects.[2] For instance, at 6 HAT, over half of the DEGs were specific to a single active ingredient.[2]
| Time Point | Treatment | No. of Upregulated DEGs | No. of Downregulated DEGs | Key Upregulated GO Terms | Key Downregulated GO Terms | Plant Species | Reference |
| 1 HAT | 2,4-D, Dicamba, Halauxifen-methyl (Common) | 48 | - | Response to auxin, Auxin-activated signaling pathway | - | Erigeron canadensis | [2] |
| 6 HAT | 2,4-D, Dicamba, Halauxifen-methyl (Common) | 735 | 501 | Hormone signaling, Metabolism, Transport, Senescence | ATP synthesis, Photosynthesis | Erigeron canadensis | [2] |
| 2, 48, 96 HAT | Halauxifen-methyl | Increased over time | Increased over time | Auxin and hormone responses | - | Brassica napus | [4][5] |
| 2, 48, 96 HAT | Picloram | Induced earlier than Halauxifen-methyl | Induced earlier than Halauxifen-methyl | Auxin and hormone responses | - | Brassica napus | [4][5] |
Core Auxin Signaling Pathway and Herbicide Action
Auxin herbicides exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
In the absence of high auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating the expression of auxin-responsive genes. When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to a massive and uncontrolled expression of genes that regulate growth and development, ultimately causing plant death.
References
- 1. Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin herbicide application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin herbicide application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Long-Term Ecological Impacts of MCPA and Modern Synthetic Herbicides
This guide provides a comprehensive comparison of the long-term ecological effects of the phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) against a selection of modern synthetic herbicides, including glyphosate, dicamba, and sulfonylureas. The objective is to present a data-driven assessment for researchers, scientists, and environmental professionals, focusing on key ecological parameters such as environmental persistence, impact on non-target organisms, and the development of resistance.
Overview and Mechanisms of Action
MCPA, introduced in 1945, is a selective, systemic herbicide belonging to the phenoxyalkanoic acid class.[1][2] It functions as a synthetic auxin, mimicking the plant growth hormone auxin to induce uncontrolled, lethal growth in susceptible broadleaf weeds.[1][3] In contrast, modern synthetic herbicides employ different and often more specific modes of action.
-
Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[4]
-
Dicamba: Like MCPA, dicamba is a synthetic auxin herbicide, causing similar uncontrolled growth effects in broadleaf plants.[5] Its increased use is linked to the development of dicamba-tolerant genetically modified crops.[6][7]
-
Sulfonylureas: This class of herbicides inhibits the acetolactate synthase (ALS) enzyme, which is essential for the production of branched-chain amino acids in plants.[8] They are known for their high efficacy at very low application rates.[8]
The differing mechanisms of action are fundamental to understanding their selectivity and potential non-target effects.
Environmental Persistence and Fate
The persistence of a herbicide in soil and water is a critical factor determining its long-term ecological impact, including its potential for leaching into groundwater and affecting subsequent crops.
MCPA: MCPA is characterized by high water solubility and poor adsorption to soil particles, making it susceptible to transport into surface and groundwater.[9] Its degradation is primarily microbial and occurs under aerobic conditions, with negligible breakdown in anaerobic (saturated) environments, which can create a legacy of contamination.[9] The typical field half-life (DT50) for MCPA ranges from 7 to 60 days.[9]
Modern Herbicides:
-
Glyphosate: Binds strongly to soil particles, which generally limits leaching. However, its widespread use has led to frequent detection in waterways.[10] It can negatively affect soil microbial communities, which are crucial for nutrient cycling.[4][11]
-
Dicamba: Is mobile in soil and can be prone to leaching, similar to MCPA. A significant issue with dicamba is its volatility, where it can vaporize after application and drift to damage non-target plants, a problem exacerbated in warmer summer months.[6][12]
-
Sulfonylureas: Their persistence is highly dependent on soil pH and moisture. Degradation is faster in acidic, warm, and moist soils.[8] Due to their high potency, even low residue levels can harm sensitive rotational crops.[13]
Table 1: Comparative Environmental Persistence of Herbicides
| Herbicide Class | Compound | Soil Half-Life (DT50) | Key Fate Characteristics |
|---|---|---|---|
| Phenoxyalkanoic Acid | MCPA | 7 - 60 days[9] | High mobility in soil; susceptible to leaching.[9] Persists in anaerobic conditions.[9] |
| Glycine Derivative | Glyphosate | 2 - 197 days (highly variable) | Strong adsorption to soil; potential for runoff.[10] Impacts soil microbiome.[11] |
| Benzoic Acid | Dicamba | 7 - 14 days (variable) | Mobile in soil; prone to both particle drift and vapor drift (volatilization).[6][12] |
| Sulfonylurea | Metsulfuron-methyl | 14 - 180 days (pH dependent) | Persistence increases with higher soil pH.[8][13] Risk to sensitive rotational crops.[13] |
Experimental Protocol: Soil Dissipation Study (Aerobic)
This protocol outlines a typical laboratory experiment to determine the aerobic soil half-life (DT50) of a herbicide, following OECD Guideline 307.
-
Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve (e.g., 2 mm) to remove stones and large organic debris. Characterize soil properties (pH, organic carbon, texture).
-
Acclimation: Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for 7-14 days to allow microbial populations to stabilize.
-
Herbicide Application: Prepare a solution of the test herbicide (often ¹⁴C-radiolabeled for ease of tracking). Apply the solution evenly to the soil samples to achieve the desired concentration (e.g., equivalent to the maximum field application rate).
-
Incubation: Place the treated soil samples in incubation vessels (e.g., flow-through biometer flasks) that allow for air exchange and trapping of volatile products like ¹⁴CO₂. Maintain constant temperature and moisture in the dark.
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.
-
Extraction and Analysis: Extract the herbicide and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS) to quantify the concentration of the parent compound and major metabolites.
-
Data Analysis: Plot the concentration of the parent herbicide against time. Use first-order kinetics or other appropriate models to calculate the time required for 50% of the initial concentration to dissipate (DT50).
Impact on Non-Target Organisms
The ecological impact of herbicides extends beyond weed control to affect a wide range of non-target organisms, from soil microbes to aquatic life and terrestrial plants.
MCPA: While selective for broadleaf plants, MCPA can harm non-target terrestrial plants through spray drift.[3] It exhibits moderate acute toxicity to aquatic organisms if it enters waterways via runoff.[1][3] Long-term studies on soil arthropods that received annual applications for over a decade found no significant differences in the fauna compared to untreated plots, suggesting low long-term direct impact on these groups.[14] However, the long-term impact on aquatic organisms in multi-stressor environments remains largely unknown.[15]
Modern Herbicides:
-
Glyphosate: Its broad-spectrum nature poses a risk to all non-target plants. Ecologically, a major concern is its impact on the soil and gut microbiomes of animals, including beneficial bacteria in pollinators like bees.[11][16] It is also toxic to aquatic organisms, with formulations containing certain adjuvants often being more toxic than the active ingredient alone.[11][17]
-
Dicamba: The primary risk of dicamba is its high potential for off-target movement (drift and volatilization), causing significant damage to non-target broadleaf plants, including trees and specialty crops, even at very low concentrations.[5][12]
-
Sulfonylureas: These herbicides are highly phytotoxic to susceptible non-target plants, often at concentrations several orders of magnitude lower than conventional herbicides.[13] This makes them a significant risk to adjacent natural vegetation and sensitive rotational crops.[8][13] While they target an enzyme absent in animals, indirect effects on ecosystems can occur through changes in plant communities.[8]
Table 2: Comparative Ecotoxicity to Non-Target Organisms
| Herbicide | Organism Group | Endpoint | Value (µg/L unless noted) |
|---|---|---|---|
| MCPA | Fish (Rainbow Trout) | 96-hr LC50 | >100,000 |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | >100,000 | |
| Soil Arthropods | Long-term field study | No significant effect observed[14] | |
| Glyphosate | Fish (Rainbow Trout) | 96-hr LC50 | 8,200 - 15,000 (formulation dependent) |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | 4,100 - 13,000 (formulation dependent) | |
| Soil Microbiome | Various studies | Reduces beneficial bacteria, alters community function[4][11][16] | |
| Dicamba | Non-target Plants (Soybean) | Visual Injury | Damage from <1/10,000 of field rate[12] |
| Fish (Rainbow Trout) | 96-hr LC50 | >100,000 | |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | >100,000 | |
| Metsulfuron-methyl | Non-target Plants (Lemna gibba) | 7-day EC50 | 0.1 - 1.0 |
| (a Sulfonylurea) | Fish (Rainbow Trout) | 96-hr LC50 | >150,000 |
| | Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | >120,000 |
(Note: Toxicity values can vary significantly based on the specific formulation, species, and test conditions. Data is aggregated from various ecotoxicological databases.)
Herbicide Resistance
The repeated use of herbicides with the same mechanism of action exerts strong selective pressure on weed populations, leading to the evolution of herbicide-resistant biotypes.
-
MCPA: Resistance to MCPA has been confirmed in some weed populations, such as green pigweed (Amaranthus powellii).[18] The mechanism in this case was identified as a target-site modification, specifically a mutation in an auxin response factor gene, which is less common than the non-target site mechanisms often seen with other herbicides.[18]
-
Glyphosate: Widespread, heavy reliance on glyphosate has led to the evolution of resistance in dozens of weed species globally, posing a major challenge to agriculture.[16]
-
Dicamba & 2,4-D: The increased use of these herbicides with tolerant crops is expected to increase selection pressure and the prevalence of resistant weeds.[5]
-
Sulfonylureas (ALS Inhibitors): Resistance to ALS inhibitors is particularly common and can evolve rapidly, often through a single-point mutation in the ALS gene.
Conclusion
The long-term ecological impact of MCPA, when compared to modern synthetic herbicides, presents a complex trade-off.
-
MCPA: Its primary long-term risks are associated with its mobility in soil and potential to contaminate water sources, with persistence exacerbated in anaerobic conditions.[9] While its direct long-term toxicity to some non-target organisms like soil arthropods appears low, knowledge gaps remain regarding its effects in multi-stressor aquatic environments.[14][15]
-
Modern Synthetic Herbicides: While often more targeted in their biochemical mode of action, they introduce different ecological risks. Glyphosate's impact on microbial communities is a significant concern.[16] Dicamba's volatility poses a landscape-level threat to non-target vegetation.[12] Sulfonylureas, due to their extreme potency, present a high risk to non-target plants and can constrain future crop rotations.[13] Furthermore, the heavy reliance on these modern herbicides has dramatically accelerated the evolution of resistant weeds.
This comparative analysis underscores that no herbicide is without ecological risk. A comprehensive assessment must consider not only direct toxicity but also indirect effects on ecosystem functions, such as nutrient cycling and pollination, as well as the evolutionary pressure driving herbicide resistance. Future research should focus on filling the knowledge gaps concerning the synergistic effects of herbicide mixtures and their metabolites in real-world environmental settings.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. doctorwoodland.com [doctorwoodland.com]
- 4. m.youtube.com [m.youtube.com]
- 5. offer.osu.edu [offer.osu.edu]
- 6. youtube.com [youtube.com]
- 7. Genetically modified crops - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The immediate and long-term effects of the herbicide MCPA on soil arthropods | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 15. The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News [advancedsciencenews.com]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. exposure-risk-and-environmental-impacts-of-glyphosate-highlights-on-the-toxicity-of-herbicide-co-formulants - Ask this paper | Bohrium [bohrium.com]
- 18. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory study for the validation of a standardized MCPA analytical method
This guide provides a comparative overview of validated analytical methods for the quantification of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a side-by-side look at method performance across different matrices. The data and protocols presented are derived from single-laboratory validation studies.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for MCPA determination in different environmental and agricultural matrices.
| Method | Matrix | Analyte(s) | Fortification Level(s) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Water | MCPA | Not Specified | Satisfactory | Not Specified | 40 ng/L | Not Specified |
| LC-MS/MS | Soil | MCPA | Not Specified | Satisfactory | Not Specified | Not Specified | Not Specified |
| HPLC/UVD | Brown Rice | MCPA | 0.5 µg/g, 1.0 µg/g | 96.0, 94.9 | 1.5 - 5.7 | Not Specified | Not Specified |
| HPLC/UVD | Rice Straw | MCPA | 0.5 µg/g, 1.0 µg/g | 92.5, 88.2 | 1.5 - 5.7 | Not Specified | Not Specified |
| GC-MSD | Water | MCPA, MCPA DMAS, MCPA 2-EHE | 1.0 ng/mL, 10 ng/mL, 100 ng/mL | 99 - 109 | Not Specified | Not Specified | 1.0 ng/mL |
| RP-HPLC-UV | Commercial Formulation | Bromoxynil, MCPA | Not Specified | 100.10 | 0.11 | 1.08 mg/L | 3.62 mg/L |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LC-MS/MS for MCPA in Water and Soil
This method is designed for the rapid and sensitive quantification of MCPA and its main metabolite in environmental samples.
-
Sample Preparation (Water): Water samples are directly injected for analysis. For increased sensitivity, a solid-phase extraction (SPE) step can be performed.
-
Sample Preparation (Soil): Soil samples are extracted in an alkaline medium.
-
Clean-up (Soil): The soil extract is cleaned up using C18 solid-phase extraction cartridges.
-
Instrumentation: Liquid Chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Key Advantage: High sample throughput (around 100 samples per day for water) and reduced sample manipulation compared to GC-MS based methods that require derivatization.[1]
HPLC/UVD for MCPA in Brown Rice and Rice Straw
This method was developed for the analysis of MCPA residues in agricultural products.
-
Extraction: Samples are extracted with acetone and 1N-HCl at a pH of 3.6. This procedure achieved an extraction efficiency of 87%.
-
Purification: The extract is purified using a Florisil Sep-pak cartridge column, with elution using 1% methanol/acetonitrile. The purification efficiency was reported to be 83%.
-
Instrumentation: High-Performance Liquid Chromatography with a UV Detector (HPLC/UVD).
-
Key Advantage: This method omits the need for hydrolysis, saponification, and derivatization, leading to a faster retention time and high recovery rates.
GC-MSD for MCPA and its Salts/Esters in Water
This method was validated by an independent laboratory for the determination of MCPA, MCPA dimethylamine salt (DMAS), and MCPA 2-ethylhexyl ester (2-EHE) in water.
-
Instrumentation: Gas Chromatography with a Mass Selective Detector (GC-MSD).
-
Validation: The method was validated with fortified water samples at concentrations of 1.0, 10, and 100 ng/mL. The recoveries were within the EPA acceptance range of 70-120%.
RP-HPLC-UV for MCPA in Commercial Formulations
This method is suitable for the simultaneous determination of Bromoxynil and MCPA in herbicide formulations.
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography with a UV Detector (RP-HPLC-UV).
-
Validation: The method was validated according to ICH guidelines, demonstrating excellent linearity (R² = 0.998 for MCPA).
Visualized Workflows
The following diagrams illustrate a generalized workflow for MCPA analysis and the logical steps in the validation of an analytical method.
Caption: Generalized workflow for MCPA residue analysis.
Caption: Key parameters in analytical method validation.
References
Comparative binding affinity studies of MCPA to auxin-binding proteins across different species
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of the herbicide MCPA to its target auxin-binding proteins.
This guide provides a comparative overview of the binding affinity of the synthetic auxin herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) to auxin-binding proteins (ABPs) in various species. While quantitative comparative data across a wide range of species remains a subject of ongoing research, this document synthesizes available findings and outlines the established experimental protocols for such investigations.
Introduction to MCPA and Auxin-Binding Proteins
MCPA is a widely used phenoxyacetic acid herbicide that mimics the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] Its herbicidal action is initiated by binding to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[1][2] This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in uncontrolled gene expression and ultimately, plant death.[1][2] Understanding the comparative binding affinity of MCPA to these receptors across different plant species is crucial for elucidating its selectivity and mechanism of action. Monocots, for instance, are known to respond differently to auxinic herbicides than dicots, and variations in receptor binding are a key area of investigation to explain this selectivity.[3][4]
Quantitative Binding Affinity Data
Direct quantitative comparative studies detailing the binding affinities (e.g., dissociation constant, Kd) of MCPA to auxin-binding proteins from a diverse range of plant species are limited in the publicly available scientific literature. However, studies on the model plant Arabidopsis thaliana provide valuable insights into the relative binding of MCPA compared to the natural auxin, IAA.
A key study utilizing purified Arabidopsis auxin receptors (AtTIR1, AtAFB2, and AtAFB5) demonstrated that MCPA, along with other phenoxy-carboxylate auxins, exhibited lower binding to all three receptors compared to IAA.[5][6] This suggests a generally weaker interaction of this synthetic auxin with the core receptor machinery compared to the endogenous hormone.
Table 1: Qualitative Comparison of MCPA Binding to Arabidopsis thaliana Auxin Receptors
| Ligand | Receptor | Relative Binding Affinity Compared to IAA |
| MCPA | AtTIR1 | Lower |
| MCPA | AtAFB2 | Lower |
| MCPA | AtAFB5 | Lower |
Source: Prusinska et al., 2022.[5][6]
Experimental Protocols
The determination of binding affinities between auxin herbicides like MCPA and auxin-binding proteins is typically achieved through sophisticated biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used method for these studies.[7][8]
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., MCPA) and an immobilized protein (e.g., an auxin receptor). Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the ligand, are detected and recorded in a sensorgram. From these data, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.[9]
Generalized Protocol:
-
Protein Expression and Purification: The auxin receptor proteins (e.g., TIR1/AFB proteins) are expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Immobilization of the Receptor: The purified receptor protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Preparation: A series of concentrations of the analyte (e.g., MCPA) are prepared in a suitable running buffer.
-
Interaction Analysis: The different concentrations of the analyte are injected over the sensor chip surface, and the binding and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of MCPA's action, the following diagrams are provided.
Caption: Experimental workflow for determining the binding affinity of MCPA to auxin-binding proteins using Surface Plasmon Resonance (SPR).
Caption: Simplified auxin signaling pathway illustrating the mechanism of action of MCPA.
Conclusion
The binding of MCPA to auxin-binding proteins, particularly the TIR1/AFB family of receptors, is the critical first step in its herbicidal activity. While current research indicates that MCPA generally has a lower binding affinity for these receptors in Arabidopsis thaliana compared to the natural auxin IAA, a significant gap exists in the availability of quantitative comparative data across different plant species. The provided experimental protocols, centered on Surface Plasmon Resonance, offer a robust framework for future studies aimed at filling this knowledge gap. Such research will be invaluable for understanding the molecular basis of herbicide selectivity and for the development of new, more effective weed management strategies.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin and monocot development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxin and Monocot Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (4-chloro-2-Methylphenoxy)acetic Acid (MCPA): A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a widely used herbicide that requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper management of MCPA waste, in alignment with regulatory standards. Adherence to these procedures is critical to minimize risks of exposure and environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of MCPA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
In the event of a spill, immediately evacuate non-essential personnel from the area. The spill should be contained and absorbed using an inert material such as sand, clay, or vermiculite. The collected material must be treated as hazardous waste and placed in a clearly labeled, sealed container for disposal.
Regulatory Classification
(4-chloro-2-Methylphenoxy)acetic acid and its salts and esters are classified as hazardous waste by the U.S. Environmental Protection Agency (EPA). When discarded as a commercial chemical product, off-specification species, container residue, or a spill residue, it is assigned the EPA hazardous waste number U240 . This designation mandates specific disposal protocols under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative thresholds for hazardous waste generators, which are crucial for determining the applicable regulations for your facility. These are general guidelines under RCRA and may be subject to stricter state or local regulations.
| Parameter | Very Small Quantity Generator (VSQG) | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) |
| Hazardous Waste Generation Rate | ≤ 100 kg (220 lbs) per month | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) per month | ≥ 1,000 kg (2,200 lbs) per month |
| Acutely Hazardous Waste Generation Rate | ≤ 1 kg (2.2 lbs) per month | > 1 kg (2.2 lbs) per month | > 1 kg (2.2 lbs) per month |
| On-site Accumulation Limit | ≤ 1,000 kg (2,200 lbs) | ≤ 6,000 kg (13,200 lbs) | No limit |
| On-site Accumulation Time Limit | No time limit | ≤ 180 days (or ≤ 270 days if waste must be transported over 200 miles) | ≤ 90 days |
Step-by-Step Disposal Protocol
The proper disposal of MCPA waste involves a series of critical steps to ensure safety and regulatory compliance. The following workflow outlines the necessary procedures from waste generation to final disposal.
Caption: Workflow for the proper disposal of (4-chloro-2-Methylphenoxy)acetic acid (MCPA) waste.
Detailed Methodologies for Key Disposal Steps
1. Waste Segregation: It is imperative to segregate MCPA waste from all other waste streams at the point of generation. This includes separating it from non-hazardous laboratory trash, sharps, and other chemical waste to prevent cross-contamination and ensure proper disposal.
2. Container Management:
-
Container Selection: Use containers that are compatible with MCPA. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable. The container must be in good condition, free of leaks or residues on the exterior.
-
Labeling: The hazardous waste label must be clearly visible and include the words "Hazardous Waste," the name of the chemical ((4-chloro-2-Methylphenoxy)acetic acid), the EPA hazardous waste number (U240), and the accumulation start date (the date the first drop of waste was placed in the container).
3. On-Site Accumulation:
-
Storage Area: The designated hazardous waste accumulation area should be secure, under the control of trained personnel, and have secondary containment to capture any potential leaks.
-
Time and Quantity Limits: Strictly adhere to the on-site accumulation time and quantity limits for your facility's generator status (see table above). Exceeding these limits is a regulatory violation.
4. Off-Site Disposal:
-
Licensed Transporter: Only a licensed hazardous waste transporter should be used to ship MCPA waste off-site.
-
Manifesting: A Uniform Hazardous Waste Manifest must be completed for all off-site shipments of hazardous waste. This document tracks the waste from the point of generation to its final destination at a permitted Treatment, Storage, and Disposal Facility (TSDF). Retain copies of all manifests as required by regulations.
-
Final Disposal: The ultimate disposal of MCPA waste will be carried out at a permitted TSDF. Common disposal methods for organic hazardous waste include incineration at high temperatures.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of (4-chloro-2-Methylphenoxy)acetic acid, thereby protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
